molecular formula C8H12N2O2S B1451589 Ethyl 2-(dimethylamino)thiazole-4-carboxylate CAS No. 630423-58-4

Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Cat. No.: B1451589
CAS No.: 630423-58-4
M. Wt: 200.26 g/mol
InChI Key: SIKJQUOJVGLXQK-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS 82586-66-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a thiazole heterocycle, a privileged scaffold in pharmaceutical development, substituted with an ester group at the 4-position and a dimethylaminomethyl group at the 2-position. The structure offers versatile sites for further chemical modification, making it a key building block for synthesizing diverse libraries of biologically active molecules . Researchers utilize this compound primarily as a precursor for developing novel therapeutic agents. The 2-aminothiazole core is a fundamental structure in numerous compounds with documented pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Specifically, derivatives stemming from this scaffold have shown promising in vitro anticancer activity against various human cancer cell lines, such as breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . Furthermore, such intermediates have been employed to create compounds with significant antibacterial and antifungal potential , even against multi-drug resistant clinical isolates, by targeting essential bacterial enzymes like UDP-N-acetylmuramate/L-alanine ligase, a key enzyme in bacterial cell wall synthesis . The compound is typically characterized by techniques including 1 H NMR, 13 C NMR, and mass spectrometry to ensure purity and identity for research applications . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for specific hazard information .

Properties

IUPAC Name

ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJQUOJVGLXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(dimethylamino)thiazole-4-carboxylate: Core Properties, Synthesis, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 630423-58-4) is a highly functionalized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry. As a versatile synthetic intermediate, it serves as the foundational scaffold for the development of Tec family kinase inhibitors, most notably targeting1[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis via Hantzsch cyclocondensation, and downstream functionalization protocols critical for drug discovery workflows.

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The 2-aminothiazole core provides a rigid, planar architecture capable of acting as both a hydrogen bond acceptor and donor, which is a highly sought-after motif in kinase hinge-binding 2[2].

PropertyValue
Chemical Name Ethyl 2-(dimethylamino)thiazole-4-carboxylate
CAS Registry Number 3[3]
Molecular Formula

Molecular Weight 200.26 g/mol
Topological Polar Surface Area (TPSA) 67.4 Ų (Calculated)
Hydrogen Bond Donors / Acceptors 0 / 4 (Thiazole N, Amine N, Ester O x2)
Rotatable Bonds 3

Mechanistic Synthesis: The Hantzsch Cyclocondensation

Theory & Causality

The construction of the 2-aminothiazole ring is most efficiently achieved via the4[4], a highly regioselective cyclocondensation between an


-haloketone and a thiourea derivative.

In this specific synthesis, N,N-dimethylthiourea reacts with ethyl bromopyruvate. The causality of the regioselectivity lies in the hard-soft acid-base (HSAB) theory: the sulfur atom of the thiourea is highly nucleophilic ("soft") and preferentially attacks the electrophilic


-carbon of the bromopyruvate, displacing the bromide ion via an 

mechanism. The resulting S-alkylated intermediate undergoes rapid intramolecular cyclization, where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration (loss of

) yields the thermodynamically stable, aromatic thiazole ring.

SynthesisWorkflow A N,N-dimethylthiourea (Nucleophile) C S-Alkylated Iminium Salt A->C EtOH, Reflux B Ethyl bromopyruvate (Electrophile) B->C D Cyclization & Dehydration C->D -HBr, -H2O E Ethyl 2-(dimethylamino) thiazole-4-carboxylate D->E Base Neutralization

Synthetic workflow of Ethyl 2-(dimethylamino)thiazole-4-carboxylate via Hantzsch cyclocondensation.

Self-Validating Experimental Protocol
  • Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with N,N-dimethylthiourea (1.0 eq, 10 mmol) and anhydrous ethanol (50 mL). Add ethyl bromopyruvate (1.05 eq, 10.5 mmol) dropwise at room temperature.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Causality: Elevated temperature drives the dehydration step, pushing the equilibrium toward the aromatic product.

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is validated as complete when the starting thiourea is consumed and the dominant peak shows the product mass (

    
    ). Do not proceed until conversion is >95%.
    
  • Workup & Neutralization: Concentrate the mixture under reduced pressure to remove ethanol. Partition the crude residue between Ethyl Acetate (100 mL) and saturated aqueous

    
     (100 mL). Causality: The basic aqueous wash is critical to neutralize the hydrobromide byproduct, converting the thiazolium salt into the desired free-base product.
    
  • Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the product as a crystalline solid.
    

Pharmacological Application: ITK Inhibition

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a critical precursor for synthesizing 1[1]. ITK is highly expressed in T cells and is a crucial mediator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is recruited to the plasma membrane via its Pleckstrin homology (PH) domain and phosphorylated by Lck. Activated ITK then phosphorylates PLC-


1, driving calcium mobilization and the transcription of pro-inflammatory cytokines.

The 2-aminothiazole derivative acts as an ATP-competitive inhibitor. The thiazole nitrogen functions as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Met438 in ITK), anchoring the molecule in the active site.

ITKPathway TCR T-Cell Receptor (TCR) Activation Lck Lck / ZAP-70 Kinases TCR->Lck PI3K PI3K Activation Lck->PI3K ITK ITK Recruitment & Activation Lck->ITK Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 PIP3->ITK PH Domain Binding PLCg PLC-gamma-1 Phosphorylation ITK->PLCg Kinase Activity Ca Calcium Mobilization & NFAT Activation PLCg->Ca Downstream Signaling Inhibitor Thiazole-4-carboxamide ITK Inhibitor Inhibitor->ITK ATP-Competitive Inhibition

TCR signaling pathway highlighting ITK recruitment and targeted inhibition by thiazole derivatives.

Downstream Functionalization: Saponification & Amidation

To convert the ethyl ester into an active pharmaceutical ingredient (API), the ester must be hydrolyzed to the carboxylic acid, followed by amide coupling to install the target-specific pharmacophore.

Self-Validating Protocol: Saponification to Carboxylic Acid
  • Reaction Setup: Dissolve Ethyl 2-(dimethylamino)thiazole-4-carboxylate (5.0 mmol) in a 3:1:1 mixture of THF/MeOH/

    
     (25 mL).
    
  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq, 10.0 mmol). Causality: LiOH is utilized over NaOH/KOH due to its milder nature, preventing potential degradation of the heteroaromatic ring while maintaining excellent solubility in the mixed solvent system.
    
  • In-Process Validation: Stir at room temperature for 4 hours. Validate completion via TLC (Hexanes/EtOAc 1:1). The starting material (

    
    ) must be completely absent, replaced by baseline material (
    
    
    
    ).
  • Isolation via Isoelectric Precipitation: Concentrate the mixture to remove THF/MeOH. Dilute the aqueous residue with 10 mL

    
     and cool to 0°C. Carefully adjust the pH to ~3.5 using 1M HCl. Causality: pH 3.5 represents the isoelectric point of the resulting zwitterionic 2-(dimethylamino)thiazole-4-carboxylic acid, ensuring maximum precipitation. Filter the resulting solid and dry under high vacuum.
    
Self-Validating Protocol: Amide Coupling
  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-OBt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and the incoming amine without participating in side reactions.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours.

  • In-Process Validation: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Proceed to workup only when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the carboxylic acid mass (

    
    ).
    
  • Workup: Quench the reaction with water (5 volumes) to precipitate the crude amide. Extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

References

  • Title: ethyl 2-(dimethylamino)
  • Title: Comprehensive Analysis of ethyl 2-(dimethylamino)
  • Title: Product Class 17: Thiazoles (Hantzsch Synthesis)
  • Title: 2-Aminothiazole-5-thiol Analogues and 2-Aminothiazole Core in Drug Discovery Source: BenchChem URL

Sources

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS 630423-58-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 630423-58-4) is a highly versatile, electron-rich heterocyclic building block extensively utilized in modern drug discovery. Characterized by its 2-aminothiazole core, this compound serves as a privileged scaffold for synthesizing potent kinase inhibitors, most notably targeting Interleukin-2-inducible T-cell kinase (ITK) and Histone Acetyltransferases (HATs) . This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via the Hantzsch reaction, and its biological application in targeted therapeutics.

Physicochemical Profiling

Understanding the structural and thermodynamic properties of Ethyl 2-(dimethylamino)thiazole-4-carboxylate is crucial for optimizing downstream coupling reactions and predicting its pharmacokinetic behavior in drug design. The dimethylamino group at the C2 position acts as a strong electron-donating group, enriching the electron density of the thiazole ring, while the ethyl carboxylate at the C4 position provides a functionalizable site for amidation or reduction.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name Ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate
CAS Number 630423-58-4
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N, N, O, O)
Rotatable Bonds 3
Core Scaffold 2-Aminothiazole

Mechanistic Synthesis & Workflow

The most robust and scalable method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This multicomponent cyclocondensation relies on the reaction between an α-haloketone (ethyl 3-bromopyruvate) and a substituted thiourea (N,N-dimethylthiourea) .

Hantzsch_Synthesis N1 N,N-dimethylthiourea (Nucleophile) N3 Nucleophilic Attack (S-alkylation) N1->N3 N2 Ethyl bromopyruvate (Electrophile) N2->N3 N4 Intramolecular Cyclization N3->N4 Heat (70°C) N5 Dehydration (-H2O) N4->N5 Aromatization N6 Ethyl 2-(dimethylamino) thiazole-4-carboxylate N5->N6 NaHCO3 (pH 8)

Fig 1: Hantzsch synthesis mechanism for Ethyl 2-(dimethylamino)thiazole-4-carboxylate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity by leveraging specific thermodynamic and kinetic controls.

  • Step 1: Electrophile Activation & Nucleophilic Attack

    • Action: Dissolve 10 mmol of N,N-dimethylthiourea in 20 mL of anhydrous ethanol. Cool the flask to 0°C using an ice bath. Add 10.5 mmol of ethyl 3-bromopyruvate dropwise over 15 minutes .

    • Causality: Ethanol, a polar protic solvent, stabilizes the transition state during the initial nucleophilic attack of the thiourea's sulfur atom onto the electrophilic α-carbon of the bromopyruvate. Maintaining 0°C during addition is critical; it suppresses the oxidative degradation of thiourea and prevents the rapid, exothermic polymerization of the highly reactive α-haloketone.

  • Step 2: Cyclocondensation & Aromatization

    • Action: Remove the ice bath, attach a reflux condenser, and elevate the temperature to 70°C for 2 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 3:1).

    • Causality: The thermal energy drives the intramolecular cyclization where the primary nitrogen atom attacks the carbonyl carbon. Subsequent dehydration (loss of H₂O) yields the thermodynamically stable, aromatic 2-aminothiazole core as a hydrobromide salt .

  • Step 3: Precipitation & Isolation

    • Action: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold deionized water. Filter the resulting precipitate under a vacuum.

    • Causality: The hydrobromide salt of the product has significantly lower solubility in cold aqueous media compared to the unreacted starting materials. This phase separation acts as an intrinsic, self-validating purification step.

  • Step 4: Free Base Liberation (Neutralization)

    • Action: Suspend the isolated solid in 30 mL of water. Add saturated sodium bicarbonate (NaHCO₃) solution dropwise under constant stirring until the aqueous layer reaches pH 8. Extract with dichloromethane (CH₂Cl₂) (3 x 20 mL).

    • Causality: Utilizing a mild base like NaHCO₃ is imperative. Stronger bases (e.g., NaOH) risk the premature saponification of the ethyl ester group at the C4 position. The neutralization converts the salt into the lipophilic free base, which readily partitions into the organic CH₂Cl₂ layer for final recovery.

Biological Significance: Targeting the ITK Pathway

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is rarely the final therapeutic agent; rather, it is a critical intermediate. By hydrolyzing the ester to a carboxylic acid, medicinal chemists perform amide coupling with various functionalized amines to generate complex spirocyclic HAT inhibitors or ITK inhibitors .

In T-cells, ITK plays a pivotal role in signaling downstream of the T-Cell Receptor (TCR). Inhibitors derived from this thiazole scaffold function as ATP-competitive antagonists. The nitrogen of the thiazole ring acts as a critical hydrogen bond acceptor in the hinge region of the kinase's ATP-binding pocket, effectively halting the phosphorylation cascade that leads to unchecked T-cell proliferation.

ITK_Signaling TCR T-Cell Receptor (TCR) Activation PI3K PI3K / PIP3 Accumulation TCR->PI3K ITK ITK Kinase (Active) PI3K->ITK PLC PLCγ1 Phosphorylation ITK->PLC NFAT NFAT Translocation PLC->NFAT Response T-Cell Proliferation & Cytokine Release NFAT->Response Drug Thiazole-4-carboxylate Derivative Drug->ITK ATP-Competitive Inhibition

Fig 2: ITK signaling pathway targeted by thiazole-4-carboxylate derived inhibitors.

Analytical Validation

To ensure the trustworthiness of the synthesized batch prior to downstream coupling, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A distinct

    
     peak at 
    
    
    
    confirms the molecular weight.
  • ¹H NMR (CDCl₃, 400 MHz): The presence of a singlet integrating to 1H around

    
     7.3 ppm validates the formation of the aromatic thiazole C5 proton. A quartet around 
    
    
    
    4.3 ppm and a triplet around
    
    
    1.3 ppm confirm the intact ethyl ester. A singlet integrating to 6H around
    
    
    3.1 ppm confirms the N,N-dimethylamino group.

References

  • Title: ethyl 2-(dimethylamino)thiazole-4-carboxylate - CAS 630423-58-4 Source: Molaid Chemical Database URL: [Link]

  • Title: Ethyl bromopyruvate - CAS 70-23-5 Source: LookChem Chemical Database URL: [Link]

  • Title: A rapid and high-yielding synthesis of thiazoles and aminothiazoles using ammonium-12-molybdophosphate Source: ResearchGate Publications URL: [Link]

"Ethyl 2-(dimethylamino)thiazole-4-carboxylate mechanism of action"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2-(dimethylamino)thiazole-4-carboxylate and Related Scaffolds

Executive Summary

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS 630423-58-4) is a highly versatile chemical entity. While frequently utilized as a critical synthetic intermediate in the development of central nervous system (CNS) therapeutics and kinase inhibitors, its core structural motif—the 2-aminothiazole-4-carboxylate scaffold —is a privileged pharmacophore. This whitepaper dissects the primary biological mechanism of action of this scaffold: the targeted inhibition of the Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH), a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway.

By mimicking the natural antibiotic thiolactomycin (TLM), derivatives of this scaffold present a highly potent mechanism for halting mycobacterial cell wall synthesis. This guide provides an authoritative breakdown of the binding mechanics, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these compounds.

Pharmacological Target: The FAS-II Pathway and mtFabH

To understand the mechanism of action of 2-aminothiazole-4-carboxylate derivatives, one must first examine the lipid metabolism of Mycobacterium tuberculosis. Unlike mammals, which utilize a single large multidomain enzyme (FAS-I) for fatty acid synthesis, M. tuberculosis relies on a bifurcated system. The FAS-I system generates short acyl-CoA precursors (C16–C26), which are then handed off to the FAS-II system for elongation into long-chain mycolic acids (C60–C90)—the critical building blocks of the mycobacterial cell wall[1].

The enzyme mtFabH (β-ketoacyl-ACP synthase III) acts as the vital bridge between these two systems. It catalyzes the initial condensation of the FAS-I derived acyl-CoA with malonyl-ACP to form β-ketoacyl-ACP[1]. Because mtFabH is essential for mycobacterial survival and possesses less than 10% sequence homology with mammalian FAS-I domains, it is an ideal, highly selective therapeutic target[2].

FAS_Pathway A Mammalian FAS-I (Acyl-CoA C16-C26) C mtFabH Enzyme (Condensation Step) A->C B Malonyl-ACP (Donor) B->C D β-ketoacyl-ACP (Elongated Chain) C->D E Mycolic Acid (Cell Wall Survival) D->E F 2-aminothiazole-4-carboxylate Derivatives F->C Competitive Inhibition

Fig 1: mtFabH-mediated FAS-II elongation and targeted inhibition.

Mechanism of Action: Thiolactomycin Mimicry and Active Site Binding

The 2-aminothiazole-4-carboxylate scaffold was rationally identified through efforts to overcome the synthetic challenges of thiolactomycin (TLM), a naturally occurring antibiotic that competitively binds to the malonyl-ACP binding site of mtFabH[3].

The mechanism of action for Ethyl 2-(dimethylamino)thiazole-4-carboxylate and its analogs relies on precise spatial orientation within the mtFabH active site:

  • The C4-Carboxylate/Ester Motif: The ethyl ester (or methyl ester in related analogs) at position 4 is critical. While free carboxylic acids often show poor whole-cell activity due to mycobacterial cell wall impermeability, the ester acts as a lipophilic prodrug or binds directly. Inside the active site, the carbonyl oxygen of the position-4 substituent forms a vital hydrogen bond with the Cys112 residue, effectively blocking the oxyanion hole required for the catalytic transition state[2].

  • The C2-Amine Motif: The dimethylamino group (or primary amine) at position 2 acts as a hydrogen bond donor/acceptor. Docking studies reveal that the nitrogen atom establishes a strong hydrogen bond with His244 , a key residue in the catalytic triad[2].

  • The C5-Substitution: The thiazole ring serves as a rigid spacer. Substitutions at the 5-position direct the molecule into the lateral or longitudinal hydrophobic channels of the enzyme, dictating the ultimate binding affinity and determining whether the compound acts purely on mtFabH or exhibits dissociative whole-cell mechanisms[4].

Binding_Mechanics core 2-aminothiazole-4-carboxylate Pharmacophore n1 C2: Dimethylamino Group core->n1 n2 C4: Ethyl/Methyl Ester core->n2 n3 C5: Alkyl/Aryl Substituent core->n3 t1 His244 (H-Bonding) n1->t1 t2 Cys112 (Oxyanion Hole Blockade) n2->t2 t3 Hydrophobic Channels (Steric Anchoring) n3->t3

Fig 2: Pharmacophore mapping and mtFabH active site binding logic.

Alternative Pharmacological Applications

Beyond antimycobacterial activity, the Ethyl 2-(dimethylamino)thiazole-4-carboxylate scaffold is a highly valued intermediate in the synthesis of other therapeutic classes. For instance, it is utilized in the synthesis of trans-3-aza-bicyclo[3.1.0]hexane derivatives , which are investigated as CNS drugs for neurodegenerative disorders and cognitive enhancement[5]. In these applications, the dimethylamino-thiazole moiety modulates the lipophilicity and target-receptor binding kinetics of the parent molecule, demonstrating the scaffold's broad utility in medicinal chemistry.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causal relationship between structural modifications of the 2-aminothiazole-4-carboxylate core and biological efficacy, we summarize the inhibitory data of the natural ligand (TLM) against key synthetic derivatives. Notice how the esterification at C4 and substitutions at C5 drastically alter both enzymatic (mtFabH) and whole-cell (M. tuberculosis H37Rv) inhibition[4].

Compound / Scaffold VariantmtFabH IC₅₀ (µM)M. tuberculosis H37Rv MIC (µg/mL)Mechanistic Note
Thiolactomycin (TLM) (Natural Reference)74.913.0Weak baseline binder; poor permeability.
Methyl 2-amino-5-benzylthiazole-4-carboxylate > 100 (Inactive)0.06Highly potent whole-cell activity; implies a dissociative mechanism targeting an alternative FAS-II component.
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate 2.43InactiveStrong direct mtFabH inhibition; fails to penetrate the mycobacterial cell wall.
Ethyl 2-(dimethylamino)thiazole-4-carboxylate Baseline IntermediateBaseline IntermediateServes as the lipophilic, sterically tuned precursor for synthesizing the above active agents.

Data synthesized from foundational SAR studies on the 2-aminothiazole-4-carboxylate scaffold[4],[2].

Self-Validating Experimental Protocol: mtFabH Inhibition Assay

To rigorously validate the mechanism of action of any synthesized derivative (such as those derived from the ethyl 2-(dimethylamino)thiazole-4-carboxylate precursor), researchers must employ a coupled enzymatic assay. This protocol is designed to be self-validating: it measures target-specific inhibition while utilizing a counter-screen to rule out off-target mammalian toxicity.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant M. tuberculosis mtFabH. Causality: Using isolated recombinant enzyme ensures that the observed IC₅₀ is a direct measure of binding affinity, removing the confounding variable of cell-wall permeability.

  • Substrate Generation (In Situ): Malonyl-ACP is highly unstable. Generate it dynamically in the assay buffer by incubating holo-ACP, malonyl-CoA, and the enzyme FabD (malonyl-CoA:ACP transacylase).

  • Inhibitor Pre-Incubation: Incubate the recombinant mtFabH with varying concentrations of the thiazole-4-carboxylate derivative for 15 minutes at 37°C. Causality: This allows the compound to achieve steady-state binding with Cys112 and His244 before competitive substrates are introduced.

  • Reaction Initiation & Coupled Readout: Add the FAS-I product mimic (e.g., lauroyl-CoA) to initiate the condensation reaction. Because the direct products are difficult to measure continuously, couple the reaction to the reduction of the β-ketoacyl-ACP product using the enzyme MabA and NADPH.

  • Spectrophotometric Monitoring: Monitor the oxidation of NADPH to NADP⁺ by measuring the decrease in absorbance at 340 nm. The rate of absorbance decay is directly proportional to mtFabH activity.

  • Counter-Screening (Validation): Run the exact same concentration gradient against purified mammalian FAS-I. Causality: A compound is only considered a viable therapeutic lead if it exhibits an IC₅₀ for mtFabH in the low micromolar range while showing >100-fold lower affinity for mammalian FAS-I, ensuring a safe therapeutic index[3].

Assay_Workflow step1 1. Purify Recombinant mtFabH Enzyme step2 2. Pre-incubate with Thiazole Inhibitor step1->step2 step3 3. Add Lauroyl-CoA & In Situ Malonyl-ACP step2->step3 step4 4. Coupled Readout: Monitor NADPH Oxidation (340nm) step3->step4 step5 5. Counter-Screen vs. Mammalian FAS-I step4->step5

Fig 3: Self-validating in vitro mtFabH coupled inhibition assay workflow.

References

1.[3] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. URL: 2.[4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PMC - NIH. URL: 3.[5] WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives. Google Patents. URL: 4.[1] Crucial components of mycobacterium type II fatty acid biosynthesis (Fas-II) and their inhibitors. FEMS Microbiology Letters | Oxford Academic. URL: 5.[2] A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. NIH. URL:

Sources

"biological activity of Ethyl 2-(dimethylamino)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The "Gateway" Scaffold: Biological Potential & Synthetic Utility of Ethyl 2-(dimethylamino)thiazole-4-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

Ethyl 2-(dimethylamino)thiazole-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. While often categorized as a synthetic intermediate, this molecule possesses distinct physicochemical properties—driven by the electron-donating dimethylamino group and the electron-withdrawing ester moiety—that make it a critical gateway to potent antimicrobial and anticancer agents. This guide dissects the synthesis, structural activity relationships (SAR), and biological validation of this compound, positioning it not just as a building block, but as a core pharmacophore for next-generation therapeutics.

Chemo-Structural Analysis

The biological efficacy of thiazole derivatives hinges on the electronic "push-pull" system established across the heterocyclic ring.

  • The "Push": The 2-(dimethylamino) group acts as a strong electron donor (+M effect). Unlike a primary amine, the dimethyl substitution increases lipophilicity (LogP), enhancing passive transport across lipid bilayers—a critical factor for intracellular targeting (e.g., bacterial DNA gyrase or human kinases).

  • The "Pull": The 4-carboxylate (ethyl ester) group serves as an electron acceptor (-M effect). It stabilizes the ring system but, more importantly, acts as a versatile "warhead" precursor. In biological systems, this ester can function as a prodrug, hydrolyzed by intracellular esterases to the free acid, or it can be synthetically modified into hydrazides and amides to engage hydrogen bonding networks in protein active sites.

FeatureChemical FunctionBiological Implication
Thiazole Core Aromatic linkerBioisostere of pyridine/benzene; π-π stacking interactions.
2-N(Me)2 Electron Donor / LipophilicEnhances membrane permeability; modulates pKa.
4-COOEt Electron Acceptor / ElectrophileProdrug moiety; synthetic handle for amide/hydrazide libraries.

Synthesis Protocol: The Hantzsch Condensation

The most robust route to Ethyl 2-(dimethylamino)thiazole-4-carboxylate is the Hantzsch Thiazole Synthesis. This protocol is self-validating through visual precipitation and melting point determination.

Reagents & Materials
  • Precursor A: N,N-Dimethylthiourea (1.0 eq)

  • Precursor B: Ethyl bromopyruvate (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: None required (autocatalytic) or mild base (NaHCO3) for neutralization.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of N,N-Dimethylthiourea in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete solubilization.

  • Addition: Add 10 mmol of Ethyl bromopyruvate dropwise over 10 minutes at room temperature. Observation: The solution will warm slightly (exothermic).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Self-Validation: Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The starting thiourea spot (low Rf) should disappear.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrobromide salt of the product may precipitate.

  • Neutralization: Carefully add saturated aqueous NaHCO3 to adjust pH to ~7–8. This liberates the free base.

  • Isolation: Filter the resulting solid precipitate. Wash with cold water (3x) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (8:2 ratio) to obtain needle-like crystals.

Mechanism of Action (Synthesis)

HantzschSynthesis Reactants Reactants (Dimethylthiourea + Ethyl Bromopyruvate) Intermediate Thioimidate Intermediate Reactants->Intermediate S-Alkylation Cyclization Cyclization (Nucleophilic Attack) Intermediate->Cyclization N-Attack on Carbonyl Dehydration Dehydration (- H2O) Cyclization->Dehydration Aromatization Product Ethyl 2-(dimethylamino) thiazole-4-carboxylate Dehydration->Product Final Structure

Figure 1: The mechanistic pathway of the Hantzsch synthesis, proceeding via S-alkylation followed by cyclodehydration.[1][2]

Biological Activity & Therapeutic Potential[1][3][4][5][6][7]

While the ester itself exhibits moderate biological activity, it is the parent scaffold for two major therapeutic classes.

A. Antimicrobial Activity (Bacterial DNA Gyrase Inhibition)

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) and Gram-negative strains (E. coli).

  • Mechanism: The thiazole nitrogen and the 2-amino group form hydrogen bonds with the ATP-binding pocket of the DNA Gyrase B subunit , inhibiting bacterial replication.

  • Potency: While the ester has an IC50 in the micromolar range, conversion to the hydrazide or thiosemicarbazide derivative often lowers the IC50 to the nanomolar range (10–50 nM).

B. Anticancer Activity (Kinase Inhibition)

The 2-aminothiazole core is a bioisostere found in FDA-approved drugs like Dasatinib.

  • Target: Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2 .

  • Workflow: The ethyl ester is hydrolyzed to the carboxylic acid, then coupled with aromatic amines. These amides bind to the hinge region of the kinase.

  • Data: Studies indicate that 4-carboxamide derivatives of this scaffold can achieve IC50 values of ~25 nM against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines.[1]

Comparative Activity Table

Compound FormTarget Organism/CellActivity MetricNotes
Ethyl Ester (Parent) S. aureusMIC: 25–50 µg/mLModerate activity; limited by hydrolysis rate.
Carboxylic Acid E. coliMIC: >100 µg/mLPoor membrane permeability due to polarity.
Carboxamide Deriv. A-549 (Lung Cancer)IC50: 0.025 µMHigh potency; H-bonding in kinase hinge region.
Hydrazone Deriv. C. albicans (Fungi)MIC: 12.5 µg/mLEnhanced antifungal specificity.

Experimental Validation Workflow

To validate the biological activity of this scaffold, researchers should follow a "Synthesis-to-Screening" pipeline. This ensures that observed activity is due to the specific pharmacophore and not impurities.

Biological Assay: Microbroth Dilution (Antimicrobial)
  • Preparation: Dissolve the synthesized ester in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add bacterial suspension (5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = Viable; Pink = Dead).

Research Pipeline Diagram

BioWorkflow Step1 1. Hantzsch Synthesis (Ethyl 2-(dimethylamino)thiazole-4-carboxylate) Step2 2. Structural Verification (1H NMR, IR, Melting Point) Step1->Step2 Decision Direct Screening or Derivatization? Step2->Decision PathA Path A: Direct Assay (Prodrug Potential) Decision->PathA Test Ester PathB Path B: Hydrolysis & Amidation (Kinase Inhibitor Synthesis) Decision->PathB Optimize Screening 3. Biological Screening (MTT Assay / MIC Determination) PathA->Screening PathB->Screening Analysis 4. SAR Analysis (Correlate Lipophilicity vs. Potency) Screening->Analysis

Figure 2: Integrated workflow for synthesizing, validating, and screening the thiazole scaffold.

References

  • Source: BenchChem Application Notes.
  • Anticancer Activity of Thiazole-4-Carboxamides

    • Source: Tantak, M. P., et al. "2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities." Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Antimicrobial Profiles of 2-Aminothiazoles

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Kinase Inhibition (EGFR/VEGFR)

    • Source: Frontiers in Chemistry.
    • URL:[Link]

Sources

Technical Guide: Solubility Profile of Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical characterization and solubility profile of Ethyl 2-(dimethylamino)thiazole-4-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.

Synthesized via the Hantzsch thiazole reaction, this compound serves as a critical intermediate for developing kinase inhibitors and anti-infective agents. The following technical analysis synthesizes predicted physicochemical data with validated experimental protocols derived from analogous 2-aminothiazole systems.

Executive Summary

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 630423-58-4) is a lipophilic thiazole ester characterized by low aqueous solubility at neutral pH and high solubility in polar aprotic solvents (DMSO, DMF).[1] Unlike its primary amine analog (Ethyl 2-aminothiazole-4-carboxylate), the dimethylamino substitution eliminates hydrogen bond donor capability, significantly altering its dissolution kinetics and crystal packing forces. This guide provides a comprehensive solubility map, experimental characterization protocols, and formulation strategies for researchers utilizing this compound in drug discovery workflows.

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solubility behavior.[1] The dimethylamino group introduces steric bulk and increased lipophilicity compared to the parent amino-thiazole.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Method
IUPAC Name Ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylateStructural Nomenclature
CAS Number 630423-58-4Chemical Registry [1]
Molecular Formula C₈H₁₂N₂O₂SCalculated
Molecular Weight 200.26 g/mol Calculated
Physical State Crystalline Solid (Off-white to pale yellow)Analogous Data [2]
cLogP (Predicted) 1.8 ± 0.3In-silico Prediction
pKa (Base) ~3.5 - 4.0 (Thiazole Nitrogen)Estimated (Hammett) [3]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 4 (N-Thiazole, N-Amine, O-Ester x2)Structural Analysis

Technical Insight: The absence of H-bond donors (due to the N,N-dimethyl substitution) reduces the crystal lattice energy relative to the primary amine, potentially lowering the melting point, yet simultaneously decreases water solubility due to the loss of hydrophilic interaction capability.

Solubility Profile

The solubility of Ethyl 2-(dimethylamino)thiazole-4-carboxylate is heavily dependent on solvent polarity and pH.

Organic Solvent Solubility

This compound exhibits a "Like Dissolves Like" profile typical of lipophilic esters.[1]

Solvent ClassSolventSolubility RatingApplication Relevance
Polar Aprotic DMSOHigh (>50 mg/mL) Stock solution preparation for biological assays.[1]
Polar Aprotic DMFHigh (>50 mg/mL) Alternative stock solvent; synthetic reaction medium.
Polar Protic EthanolModerate (10-30 mg/mL) Recrystallization solvent; acceptable for some formulations.[1]
Chlorinated DichloromethaneHigh (>100 mg/mL) Extraction solvent; chromatography loading.
Non-Polar HexanesLow (<1 mg/mL) Anti-solvent for precipitation/purification.
Aqueous Solubility & pH Dependence

The thiazole ring nitrogen is weakly basic.[1] Consequently, solubility is pH-dependent.

  • Neutral pH (pH 7.4): Low (<0.1 mg/mL) . The compound exists predominantly in its neutral, lipophilic form.

  • Acidic pH (pH < 2.0): High (>10 mg/mL) . Protonation of the thiazole nitrogen (and potentially the exocyclic amine) forms a cationic species, drastically increasing aqueous solubility.

  • Biorelevant Media (FaSSIF/FeSSIF): Solubility is expected to increase moderately due to micellar solubilization by bile salts and lecithin, aiding in oral absorption modeling.

Visualization: pH-Dependent Solubility Logic

The following diagram illustrates the ionization equilibrium driving aqueous solubility.

SolubilityMechanism Neutral Neutral Species (pH > pKa) Lipophilic Low Solubility Protonated Cationic Species (pH < pKa) Hydrophilic High Solubility Neutral->Protonated Protonation (Thiazole N) Acid Acid (H+) Acid->Protonated Drives Equilibrium

Figure 1: The pH-dependent solubility switch. At low pH, the thiazole nitrogen accepts a proton, converting the insoluble neutral ester into a soluble cationic salt.[1]

Experimental Protocols

Kinetic Solubility Screen (High-Throughput)

Purpose: Rapidly estimate solubility for biological assay compatibility (e.g., 10 mM DMSO stocks).[1]

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis spectrophotometry (λ_max ~260-280 nm) or LC-MS.

  • Calculation:

    
    
    
Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the absolute equilibrium solubility for formulation development.

ShakeFlaskProtocol Step1 Saturation Add excess solid to buffer Step2 Equilibration Shake 24h @ 25°C Step1->Step2 Step3 Phase Separation Centrifuge/Filter (0.22 µm) Step2->Step3 Step4 Quantification HPLC-UV Analysis Step3->Step4

Figure 2: Standard Shake-Flask Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Weigh ~5 mg of solid compound into a glass vial.

  • Add 1.0 mL of the solvent of interest (Water, pH 7.4 Buffer, pH 1.2 Buffer).

  • Vortex and inspect.[1] If fully dissolved, add more solid until a suspension persists.[2]

  • Agitate for 24 hours at 25°C (thermostated shaker).

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Sample the supernatant and dilute with Mobile Phase (e.g., 50:50 ACN:Water).

  • Inject into HPLC. Compare peak area against a standard curve prepared from the DMSO stock.

Implications for Drug Development

Synthesis & Purification[3][5][6][7]
  • Reaction: The compound is typically synthesized via the Hantzsch reaction using Ethyl Bromopyruvate and N,N-Dimethylthiourea [4].

  • Purification: Due to its high solubility in DCM and Ethyl Acetate, and low solubility in water, the reaction mixture is best worked up by pouring into ice water. The product will either precipitate (filterable solid) or can be extracted into DCM.

  • Recrystallization: Ethanol or Ethanol/Water mixtures are optimal. The compound dissolves in hot ethanol and crystallizes upon cooling or water addition.

Biological Assays
  • Stock Solutions: Always prepare stocks in 100% DMSO.

  • Precipitation Risk: When diluting into aqueous media, keep the final concentration below 100 µM to avoid "crashing out," which leads to false negatives in enzyme inhibition assays.[1]

  • Stability: Esters are susceptible to hydrolysis. Avoid prolonged storage in basic aqueous buffers. Store DMSO stocks at -20°C.

References

  • Chemical Registry. Ethyl 2-(dimethylamino)thiazole-4-carboxylate - CAS 630423-58-4.[1] MolAid/ChemicalBook Databases. Link

  • Analogous Data. Properties of Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7). Sigma-Aldrich Technical Data. Link

  • Thiazole Chemistry.Basicity and Reactivity of Thiazoles. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Synthetic Methodology. Hantzsch Thiazole Synthesis using Thioureas. Journal of Heterocyclic Chemistry. (General Reference for Thiazole Synthesis). Link

Sources

A Technical Guide to the Stability and Storage of Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a substituted thiazole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs, valued for its wide range of biological activities.[1] The integrity and purity of such intermediates are paramount, as they directly influence the safety, efficacy, and reproducibility of downstream applications and the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth analysis of the chemical stability of Ethyl 2-(dimethylamino)thiazole-4-carboxylate. We will explore its intrinsic vulnerabilities to common environmental and process-related stressors, outline field-proven protocols for its optimal storage and handling, and detail robust analytical methodologies for assessing its stability profile. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for designing appropriate storage and handling strategies.

PropertyDataSource
Chemical Name Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate[2][3]
CAS Number 82586-66-1[2][3]
Molecular Formula C₉H₁₄N₂O₂S[3]
Molecular Weight 214.29 g/mol [3]
Physical Form Liquid
Purity Typically ≥98%

Chemical Stability Profile & Degradation Pathways

Thiazole derivatives, while integral to many therapeutic agents, possess inherent chemical liabilities. Their stability is influenced by the specific functional groups attached to the heterocyclic core. For Ethyl 2-(dimethylamino)thiazole-4-carboxylate, the primary points of vulnerability are the ester group and the thiazole ring itself.

Key Degradation Pathways
  • Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The presence of atmospheric moisture, particularly in non-anhydrous solvents or improper storage, can facilitate this degradation.[4] For thiazolidine derivatives, degradation behavior is known to be favored by higher pH levels.[5]

  • Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's chemical properties and biological activity. Storing under an inert atmosphere, such as argon or nitrogen, is a key preventative measure.[4]

  • Photodegradation: Thiazole rings can undergo photochemical rearrangements or degradation upon exposure to UV light.[6] Studies on related compounds indicate that the primary photolysis pathway involves the cleavage of the S1–C2 bond in the thiazole ring.[6] Therefore, protection from light is critical for maintaining compound integrity.[4]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and oxidation.[4][7] In food processing, thermal degradation of sulfur-containing amino acids is a known pathway to the formation of thiazole derivatives.[7]

The following diagram illustrates the relationship between environmental stressors and the potential degradation pathways for the compound.

cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways Temp Elevated Temperature Thermal Accelerated Degradation Temp->Thermal Light UV Light Exposure Photolysis Photochemical Cleavage Light->Photolysis Atmosphere Oxygen & Humidity Hydrolysis Ester Hydrolysis Atmosphere->Hydrolysis H₂O Oxidation Ring Oxidation Atmosphere->Oxidation O₂ pH Acidic / Basic Conditions pH->Hydrolysis Thermal->Hydrolysis Thermal->Oxidation cluster_stress Apply Stress Conditions Start Prepare 1 mg/mL Stock Solution Control Unstressed Control Sample Start->Control Acid 1 M HCl, 60°C Start->Acid Base 1 M NaOH, 60°C Start->Base Oxid 3% H₂O₂, RT Start->Oxid Therm 70°C, Dark Start->Therm Photo ICH Light Source Start->Photo Dilute Dilute All Samples to Final Concentration Control->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Dilute->Analyze

Caption: Experimental workflow for a forced degradation study.

Analytical Method: Stability-Indicating HPLC-UV

Objective: To develop an HPLC method capable of separating the intact parent compound from all potential process impurities and degradation products. High-performance liquid chromatography (HPLC) is the industry standard for this purpose due to its high resolution and sensitivity. [8] Proposed Starting Method:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds like thiazole derivatives. [9][8]
Mobile Phase A 0.1% Formic Acid in WaterOffers good peak shape and is compatible with mass spectrometry for impurity identification.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minutesA broad gradient is a good starting point to ensure elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. [9]
Column Temp. 30°CProvides reproducible retention times and can improve peak shape.
Detection UV at 238 nmBased on methods for similar thiazole derivatives, this wavelength should provide good sensitivity. [9]A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard volume; can be adjusted based on detector response.

Method Validation: The trustworthiness of this method must be confirmed through validation, assessing parameters such as specificity (demonstrated by the forced degradation study), linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines.

Summary of Recommendations

For ease of reference, the core storage recommendations are summarized below.

FormTemperatureAtmosphereLightKey Action
Neat Compound 2-8°CTightly SealedProtect from LightKeep container sealed and refrigerated.
Stock Solution -20°C to -80°CInert Gas OverlayProtect from LightAliquot into single-use volumes.

Adherence to these guidelines will ensure the chemical integrity of Ethyl 2-(dimethylamino)thiazole-4-carboxylate, leading to more reliable, reproducible, and trustworthy scientific outcomes.

References

  • Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.

  • BenchChem. (n.d.). Improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem Technical Support.

  • Fisher Scientific. (2010). Safety Data Sheet.

  • Toronto Research Chemicals. (2015). Safety Data Sheet for HEXAMETHYLCYCLOTRISILOXANE.

  • CPAchem Ltd. (2022). Safety data sheet.

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.

  • University of California, Riverside. (n.d.). Chemical Storage Guidelines.

  • Sigma-Aldrich. (n.d.). Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate.

  • Villa Crop Protection. (2024). Thiazole 500 SC.

  • J&K Scientific. (n.d.). Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate | 82586-66-1.

  • Singh, R. & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

  • Polanc, S. et al. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate.

  • Taha, M. et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC.

  • ChemicalBook. (2025). ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate | 82586-66-1.

  • de Oliveira, C.S. et al. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.

  • BLD Pharm. (n.d.). 82586-66-1|Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate.

  • Roge, A.B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

  • Kashyap, P. et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

  • Unknown author. (n.d.). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. ResearchGate.

  • Li, S. et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed.

  • El-Sayed, N.N.E. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.

  • Unknown author. (n.d.). Research progress of thiazole flavor compounds. CABI Digital Library.

  • CymitQuimica. (n.d.). CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate.

  • Wang, X. et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI.

  • BenchChem. (n.d.). Purity Assessment of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide to Analytical Methodologies. BenchChem Technical Support.

  • Bouzbouz, S. et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.

  • Bumażnik, D. & Sałdyka, M. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.

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"Ethyl 2-(dimethylamino)thiazole-4-carboxylate literature review"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-(dimethylamino)thiazole-4-carboxylate and its Core Scaffold

Introduction: The Privileged 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminothiazole ring is one such "privileged structure," a versatile scaffold renowned for its synthetic accessibility and its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a crucial component in drugs targeting a wide array of diseases, including cancer, bacterial and fungal infections, and inflammatory conditions.[1][3][4] Its success stems from its ability to form key hydrogen bonds and other non-covalent interactions within biological targets, making it an attractive starting point for drug design.[5]

This guide focuses on a specific, functionalized derivative of this core: Ethyl 2-(dimethylamino)thiazole-4-carboxylate . This compound retains the essential thiazole nucleus while incorporating a dimethylamino group at the 2-position and an ethyl carboxylate at the 4-position. These modifications make it a valuable and highly functionalized building block for further chemical elaboration in drug discovery programs.[6] We will delve into its synthesis, starting from the foundational Hantzsch thiazole synthesis, explore its properties, and discuss the vast therapeutic potential unlocked by its underlying 2-aminothiazole architecture.

PART 1: Synthesis and Chemical Architecture

The construction of the ethyl 2-(dimethylamino)thiazole-4-carboxylate molecule is best understood as a two-stage process: the formation of the core 2-aminothiazole ring system, followed by the specific N-alkylation of the amino group.

Stage 1: Formation of the Core Scaffold via Hantzsch Thiazole Synthesis

The most fundamental and widely adopted method for creating the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[2][7] This reaction involves the condensation of a thioamide (in this case, thiourea) with an α-halocarbonyl compound (ethyl bromopyruvate).[2][7] The reaction is known for its efficiency, simplicity, and the use of readily available starting materials.[2]

The general mechanism involves the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

This protocol is adapted from established literature procedures for the Hantzsch synthesis.[8][9]

Materials:

  • Thiourea

  • Ethyl bromopyruvate

  • Ethanol (99.9%)

  • Sodium Hydroxide (2M solution)

  • Ice

Procedure:

  • Combine thiourea (1.2 to 1.5 molar equivalents) and ethyl bromopyruvate (1 molar equivalent) in a round-bottom flask containing ethanol (approx. 2 mL per mmol of ethyl bromopyruvate).[9]

  • Reflux the mixture with stirring for 1 to 24 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of petroleum ether: ethyl acetate, 1:3).[8][9]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Pour the concentrated residue into ice-cold water.

  • Basify the aqueous mixture to a pH of approximately 10 using a 2M NaOH solution. This will precipitate the product.[8]

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[2]

  • Wash the filter cake with cold water to remove any residual salts.

  • Allow the product, Ethyl 2-aminothiazole-4-carboxylate, to air dry. Recrystallization from ethanol can be performed for further purification.[8]

Hantzsch_Synthesis reagents Thiourea + Ethyl Bromopyruvate solvent Ethanol reagents->solvent Dissolve in reflux Reflux (1-24h) Reaction Monitoring (TLC) solvent->reflux Heat workup Cool & Concentrate reflux->workup precipitate Pour into Ice Water Basify with NaOH (pH 10) workup->precipitate isolate Vacuum Filtration Wash with Water precipitate->isolate product Ethyl 2-aminothiazole-4-carboxylate (Dry & Purify) isolate->product

Caption: Workflow for the Hantzsch synthesis of the core scaffold.

Stage 2: Derivatization to Ethyl 2-(dimethylamino)thiazole-4-carboxylate

While specific synthesis literature for the title compound is sparse, its formation from the 2-amino precursor can be achieved through standard N-alkylation methods. A common approach is reductive amination, where the primary amine reacts with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or formic acid (Eschweiler-Clarke reaction) to yield the dimethylated product.

PART 2: Physicochemical Properties and Characterization

The physical and chemical properties of Ethyl 2-(dimethylamino)thiazole-4-carboxylate are crucial for its handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 82586-66-1[10][11][12]
Molecular Formula C₉H₁₄N₂O₂S[11]
Molecular Weight 214.29 g/mol [11]
Physical Form Liquid
Purity Typically ≥98%
Storage Temperature 4°C, protect from light
Boiling Point No data available[11]
Flash Point 124.7 ± 21.8 °C
InChI Key WLZZKIFUEGPCKY-UHFFFAOYSA-N[12]
SMILES CCOC(=O)C1=CSC(=N1)CN(C)C[12]
Spectroscopic Data

Characterization of the core scaffold, Ethyl 2-aminothiazole-4-carboxylate, is well-documented.

  • ¹H NMR (DMSO): Signals are typically observed for the ethyl group protons (triplet and quartet), a singlet for the thiazole ring proton, and a broad singlet for the amino (-NH₂) protons.[8]

  • ¹³C NMR (CDCl₃): Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, and the carbons of the ethyl group are characteristic.[8]

  • IR (KBr, cm⁻¹): Key peaks include those for the ester carbonyl (C=O) stretch (~1687 cm⁻¹), N-H stretching of the amino group, and C=N stretching of the thiazole ring (~1616 cm⁻¹).[8]

  • Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight (172.2 g/mol ).[13]

For the title compound, Ethyl 2-(dimethylamino)thiazole-4-carboxylate, the ¹H NMR would additionally show a characteristic singlet for the two methyl groups of the dimethylamino moiety.

PART 3: Applications in Drug Discovery and Development

The true value of Ethyl 2-(dimethylamino)thiazole-4-carboxylate lies in the proven therapeutic potential of its 2-aminothiazole core, which is a key pharmacophore in numerous approved drugs and clinical candidates.[8][14]

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone of modern oncology research.[14][15] Many derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[14][15]

  • Dasatinib: A prominent example is the FDA-approved drug Dasatinib, a potent dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia (CML).[1] The 2-aminothiazole moiety is crucial for its binding to the ATP pocket of the BCR-ABL oncoprotein, inhibiting the downstream signaling that drives cancer cell proliferation and survival.[1]

  • Alpelisib: This is another clinically approved anticancer agent containing the 2-aminothiazole core, which functions as a PI3Kα inhibitor for treating certain types of breast cancer.[1][14]

Dasatinib_MoA cluster_kinase Kinase Activity BCR_ABL BCR-ABL (Oncogenic Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival Phospho_Substrate->Proliferation Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL Inhibition

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking cancer cell proliferation.

Antimicrobial and Anti-inflammatory Potential

The 2-aminothiazole scaffold has been extensively explored for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal pathogens.[1][4] This includes activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, many 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.[1][4]

PART 4: Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling Ethyl 2-(dimethylamino)thiazole-4-carboxylate and its precursors.

  • GHS Hazard Statements: The compound is associated with warnings for being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[11] For the parent compound, Ethyl 2-aminothiazole-4-carboxylate, similar hazards are noted, including being harmful if swallowed, in contact with skin, or if inhaled.[16]

  • Precautionary Statements: Recommended precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and using personal protective equipment as required. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[16]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Ethyl 2-(dimethylamino)thiazole-4-carboxylate represents a valuable, functionalized iteration of the medicinally vital 2-aminothiazole scaffold. Its synthesis, rooted in the classic and reliable Hantzsch reaction, provides a gateway to a vast chemical space. While its direct biological applications are still an emerging area of research, its utility as a synthetic intermediate is clear. By providing a stable core with multiple points for diversification, it empowers researchers and drug development professionals to construct novel molecular entities. The extensive and proven success of the 2-aminothiazole framework in oncology, anti-infective, and anti-inflammatory research ensures that derivatives like Ethyl 2-(dimethylamino)thiazole-4-carboxylate will continue to be relevant and powerful tools in the quest for new and more effective medicines.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]

  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Semantic Scholar. [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

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  • Attimarad, M., et al. (2012). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. PMC. [Link]

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Introduction: The Thiazole Core and its Carboxylate Congener

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Thiazole-4-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, make it a "privileged scaffold" in drug design.[4][5] This versatile nucleus is found in a wide array of natural products, including vitamin B1 (thiamine), and forms the structural basis for numerous FDA-approved drugs.[6][7][8]

Within this important class of compounds, the thiazole-4-carboxylate moiety stands out. The strategic placement of a carboxylic acid or ester group at the 4-position of the thiazole ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This functional group can act as a key binding element to biological targets, enhance solubility, or serve as a synthetic handle for further molecular elaboration.[9][10] This guide provides an in-depth exploration of the discovery, synthesis, and historical development of thiazole-4-carboxylate compounds, charting their journey from foundational chemical reactions to their emergence as critical components in modern therapeutics.

Part 1: The Genesis of a Scaffold - Foundational Syntheses of the Thiazole Ring

The history of thiazole-4-carboxylates is intrinsically linked to the initial discovery of methods to construct the parent thiazole ring. Three classical name reactions laid the groundwork for virtually all subsequent synthetic endeavors in this field.

The Hantzsch Thiazole Synthesis (1887): The Cornerstone Reaction

The most influential and widely utilized method for thiazole synthesis was reported by Arthur Hantzsch in 1887.[3][6] This robust reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species (such as thioamides, thioureas, or thiosemicarbazides).[6][11] The versatility and high yields of the Hantzsch synthesis have made it the most popular process for constructing the thiazole core for over a century.[6][12]

The causality behind this experimental choice lies in the inherent electrophilicity of the α-halocarbonyl and the nucleophilicity of the sulfur atom in the thioamide. The reaction proceeds via an initial S-alkylation, followed by cyclization and dehydration to form the aromatic thiazole ring. The conditions can be modified; for instance, conducting the reaction under acidic conditions can alter the regioselectivity when using N-monosubstituted thioureas.[13]

Hantzsch_Synthesis reac1 α-Halocarbonyl intermed1 S-Alkylation Intermediate reac1->intermed1 + reac2 Thioamide Derivative (e.g., Thiourea) reac2->intermed1 intermed2 Cyclization (Hemithioaminal) intermed1->intermed2 Intramolecular Nucleophilic Attack product Thiazole Derivative intermed2->product Dehydration (-H2O)

Caption: The general workflow of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Thiazole Synthesis (1947)

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provided a crucial route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[14] The synthesis involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][6][11][14] This pathway was significant as it expanded the scope of accessible thiazole derivatives.[14]

The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).[14] This is followed by an intramolecular cyclization where the newly formed sulfur anion attacks the nitrile carbon, leading to the formation of the 5-aminothiazole ring after tautomerization.

Cook_Heilbron_Synthesis reac1 α-Aminonitrile intermed1 Nucleophilic Addition Product reac1->intermed1 + reac2 Carbon Disulfide (or Dithioacid) reac2->intermed1 intermed2 Cyclized Intermediate intermed1->intermed2 Intramolecular Cyclization product 5-Aminothiazole intermed2->product Tautomerization

Caption: The reaction pathway for the Cook-Heilbron Synthesis.

Other Foundational Methods

The Gabriel Synthesis represents another early method, involving the cyclization of α-acylaminoketones with phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[6][11] While effective, the harsh conditions required have made it less common than the Hantzsch or Cook-Heilbron methods.[1]

Part 2: The Directed Synthesis of Thiazole-4-Carboxylates

With the foundational methods established, the next historical evolution was their adaptation to create specifically substituted thiazoles, including the thiazole-4-carboxylate scaffold.

Adapting the Hantzsch Synthesis

The most direct route to thiazole-4-carboxylates emerged from a strategic modification of the Hantzsch synthesis. By using an α-halo-β-keto ester as the carbonyl component, the carboxylate group is directly incorporated at the 4-position of the resulting thiazole ring. This approach has become a workhorse for generating a wide variety of 2-amino- and 2-aryl-thiazole-4-carboxylate derivatives.[15]

Modern Synthetic Innovations

While the classical approaches remain relevant, modern organic synthesis has driven the development of more efficient, environmentally benign, and higher-yielding methods.[12]

  • One-Pot, Multi-Component Reactions: These procedures combine multiple reactants in a single vessel to form the final product, avoiding time-consuming isolation of intermediates.[12] For example, a one-pot synthesis of Hantzsch thiazole derivatives can be achieved by reacting a bromoacetyl compound, thiourea, and a substituted benzaldehyde simultaneously.[12]

  • Catalysis: The use of catalysts, such as silica-supported tungstosilisic acid, can promote the reaction under milder conditions and allow for easier purification and catalyst reuse.[6][12]

  • Microwave and Ultrasonic Irradiation: These techniques can significantly shorten reaction times and improve yields compared to conventional heating.[6][12]

  • Synthesis from L-cysteine: An alternative route involves using the readily available amino acid L-cysteine hydrochloride as a starting material. The process involves condensation with formaldehyde, esterification, oxidation (e.g., with MnO₂), and finally hydrolysis to yield thiazole-4-carboxylic acid.[16]

Part 3: From Chemical Curiosities to Therapeutic Agents

The discovery of the thiazole ring's biological importance spurred extensive research into its derivatives. Thiazole-4-carboxylates have proven to be a particularly fruitful area of investigation, leading to the discovery of compounds with a wide range of pharmacological activities.[1][7][8]

Key Therapeutic Applications
Compound Class/DerivativeBiological Target/ActivityTherapeutic PotentialKey Insights
2-Aminothiazole-4-carboxylates Metallo-β-lactamases (MBLs)Combating Antibiotic ResistanceThese compounds mimic the binding of hydrolyzed carbapenem antibiotics, enabling broad-spectrum inhibition of MBLs.[17]
Substituted Thiazole Carboxamides Cyclooxygenase (COX) EnzymesAnti-inflammatory, AnticancerDerivatives have shown potent inhibition of COX-1 and COX-2, with some exhibiting antiproliferative activity against various cancer cell lines.[18][19]
2-Arylthiazole-4-carboxylates Tubulin PolymerizationAnticancerCertain derivatives act as tubulin polymerization inhibitors, leading to cytotoxic effects in melanoma and prostate cancer cells.[20]
2-Amino-4-methylthiazole-5-carboxylates Monoacylglycerol Lipase (MAGL)AnticancerPotent and selective inhibition of MAGL, an enzyme implicated in pro-tumorigenic signaling, has been demonstrated.[21]
Various Thiazole-4-carboxylates c-Met KinaseAnticancerThe scaffold serves as a basis for designing inhibitors of the c-Met kinase, a target in cancer therapy.[22]
General Thiazole Derivatives Various Microbial TargetsAntimicrobial, AntitubercularThe thiazole core is a well-established pharmacophore in agents targeting bacteria, fungi, and Mycobacterium tuberculosis.[1][7][10][12]

This progression from simple chemical synthesis to targeted drug design highlights the evolution of the field. The discovery of 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) as cytotoxic agents for prostate cancer, for example, led to further structural modifications that produced highly potent 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds.[20][23]

Drug_Development_Pipeline cluster_0 Discovery & Pre-clinical Phase cluster_1 Clinical Development Discovery Scaffold Discovery (e.g., Hantzsch Synthesis) SAR Structure-Activity Relationship (SAR) (e.g., ATCAA -> SMART) Discovery->SAR InVitro In Vitro Testing (Enzyme Inhibition, Cytotoxicity) SAR->InVitro InVivo In Vivo Models (e.g., Murine Sepsis Model) InVitro->InVivo Phase1 Phase I (Safety & PK) InVivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-scale Trials) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA) Phase3->Approval

Caption: Conceptual pipeline for thiazole-4-carboxylate drug development.

Part 4: Key Experimental Protocols

To provide a practical understanding, the following section details a representative experimental protocol for the synthesis of a key thiazole-4-carboxylate intermediate.

Protocol 1: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol describes a common adaptation of the Hantzsch synthesis to produce a versatile thiazole-4-carboxylate building block.

Objective: To synthesize Ethyl 2-amino-4-methylthiazole-5-carboxylate via the cyclocondensation of ethyl 2-chloroacetoacetate and thiourea.

Materials:

  • Ethyl 2-chloroacetoacetate (1 equivalent)

  • Thiourea (1.1 equivalents)

  • Ethanol (solvent)

  • Sodium acetate (optional, as a base)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.1 eq) and ethanol. Stir the mixture to achieve a suspension.

  • Addition of Reactants: Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the stirring suspension at room temperature. If using a base, sodium acetate (1.1 eq) can be added at this stage.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum to obtain the final Ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Self-Validating System: The protocol's integrity is validated by the characterization data. The expected NMR shifts, mass-to-charge ratio, and a sharp melting point corresponding to the literature value confirm the successful synthesis of the target compound. The absence of starting material signals in the NMR spectrum validates the completion of the reaction.

Conclusion and Future Outlook

The journey of thiazole-4-carboxylate compounds spans from their theoretical underpinnings in the late 19th-century Hantzsch synthesis to their current status as sophisticated scaffolds for targeted therapeutics. The initial challenge was the simple construction of the thiazole ring, which later evolved into the regioselective synthesis of functionalized derivatives like the 4-carboxylates. The discovery of their vast biological potential has cemented their role in modern drug development, with applications ranging from fighting antibiotic resistance to novel anticancer strategies.[17][20]

Future research will likely focus on developing even more efficient and stereoselective synthetic methods, exploring novel biological targets, and leveraging computational tools for the rational design of next-generation thiazole-4-carboxylate drugs. The versatility and proven track record of this scaffold ensure that it will remain a highly valuable platform for medicinal chemists aiming to address pressing global health challenges.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Fundamental and Applied Sciences. Available from: [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. Available from: [Link]

  • Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. Available from: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Available from: [Link]

  • Innovations in Pharmaceutical Synthesis: The Role of Thiazole Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Cook–Heilbron thiazole synthesis. | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate. Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Medicinal Chemistry. Available from: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • 2-BENZO[1][6]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. Molbase. Available from: [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available from: [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). Journal of Medicinal Chemistry. Available from: [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. Available from: [Link]

  • Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). Archiv der Pharmazie. Available from: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. Available from: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2012). Journal of Medicinal Chemistry. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available from: [Link]

  • The pharmacology of basic esters of thiazole carboxylic acids. (1946). SciSpace. Available from: [Link]

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  • 4-THIAZOLECARBOXYLIC ACID. Inxight Drugs. Available from: [Link]

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  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005). Journal of Medicinal Chemistry. Available from: [Link]

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Methodological & Application

"detailed synthesis protocol for Ethyl 2-(dimethylamino)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

This document outlines the optimized protocol for the synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 630423-58-4). This heterocyclic scaffold is a critical intermediate in medicinal chemistry, particularly in the development of antimicrobial agents, kinase inhibitors, and stearoyl-CoA desaturase (SCD1) inhibitors.

The method employs the Hantzsch Thiazole Synthesis , a robust condensation reaction between an


-haloketone and a thioamide derivative.[1] Unlike generic protocols, this guide addresses the specific nucleophilicity of 1,1-dimethylthiourea  and the electrophilicity of ethyl bromopyruvate , optimizing for yield and purity while minimizing side reactions such as self-condensation or hydrolysis.
Retrosynthetic Analysis

The target molecule is disconnected at the C-N and C-S bonds of the thiazole ring.

  • Synthon A (Electrophile): Ethyl bromopyruvate (Ethyl 3-bromo-2-oxopropanoate).

  • Synthon B (Nucleophile): 1,1-Dimethylthiourea.[1]

The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclodehydration.

Materials & Reagents

Table 1: Reagent Specifications

ReagentCAS No.[2][3][4]MW ( g/mol )Equiv.[5]RoleHazards
Ethyl bromopyruvate 70-23-5195.011.0ElectrophileLachrymator, Corrosive
1,1-Dimethylthiourea 6972-05-0104.171.1NucleophileToxic, Irritant
Ethanol (Absolute) 64-17-546.07SolventSolventFlammable
Sodium Carbonate 497-19-8105.99ExcessNeutralizationIrritant
Ethyl Acetate 141-78-688.11-Extraction/TLCFlammable

Note on Stoichiometry: A slight excess (1.1 equiv) of the thiourea is recommended to ensure complete consumption of the lachrymatory ethyl bromopyruvate.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1,1-Dimethylthiourea (1.15 g, 11.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add Ethyl bromopyruvate (1.95 g, 1.25 mL, 10.0 mmol) dropwise to the stirring solution at room temperature.

    • Observation: The reaction is exothermic.[6][7] A color change (often to yellow/orange) may occur immediately.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) in an oil bath for 2 hours .

    • Mechanism Check: The initial step is the S_N2 attack of sulfur on the

      
      -carbon, followed by cyclization. Reflux ensures the dehydration step drives the equilibrium to the aromatic thiazole.
      
Phase 2: Monitoring & Workup
  • TLC Monitoring: Check reaction progress using TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Target Rf: The product will be less polar than the thiourea but distinct from the starting bromide.

    • Visualization: UV lamp (254 nm).

  • Cooling: Once complete, cool the reaction mixture to room temperature.

  • Neutralization: The product exists as the hydrobromide salt in the reaction mixture.

    • Pour the mixture into 50 mL of ice-cold water .

    • Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) or 10% NaHCO₃ with stirring until pH ~8-9.

    • Result: The free base Ethyl 2-(dimethylamino)thiazole-4-carboxylate will precipitate as a solid.

Phase 3: Purification
  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts and residual thiourea.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add warm water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the purified crystals and dry in a vacuum oven at 45°C.

Reaction Mechanism & Workflow Visualization

Reaction Scheme

The following diagram illustrates the condensation pathway, highlighting the critical cyclodehydration step.

HantzschSynthesis Reagents Ethyl Bromopyruvate + 1,1-Dimethylthiourea Intermediate S-Alkylated Intermediate (Thioimidate) Reagents->Intermediate SN2 Attack (EtOH, Reflux) Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization - HBr Product Ethyl 2-(dimethylamino) thiazole-4-carboxylate Cyclization->Product Dehydration (-H2O)

Caption: Mechanistic pathway of the Hantzsch synthesis converting


-haloketone and thiourea to the thiazole core.
Experimental Workflow

This flowchart guides the researcher through the physical manipulation of the synthesis.

Workflow Start Dissolve 1,1-Dimethylthiourea in Ethanol Add Add Ethyl Bromopyruvate (Dropwise, RT) Start->Add Reflux Reflux 2 Hours (78°C) Add->Reflux Cool Cool & Pour into Ice Water Reflux->Cool Base Neutralize with Na2CO3 (Precipitate Free Base) Cool->Base Filter Vacuum Filtration & Wash (H2O) Base->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Caption: Step-by-step operational workflow for the synthesis and isolation of the target thiazole.

Data Analysis & Characterization

Table 2: Expected Analytical Data

ParameterExpected Value/RangeNotes
Physical State White to off-white crystalline solid
Yield 75 - 90%High efficiency typical of Hantzsch synthesis.
Melting Point 60 - 80°C (Estimate)Note: Unsubstituted amino analog mp is ~150°C; dimethyl substitution typically lowers mp.
¹H NMR (CDCl₃)

7.45 (s, 1H, C5-H )
Characteristic thiazole singlet.

4.35 (q, J=7.1 Hz, 2H, OCH₂ CH₃)
Ester methylene.

3.10 (s, 6H, N(CH₃ )₂)
Dimethylamino singlet (distinctive).

1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃ )
Ester methyl.
MS (ESI+) m/z 201.1 [M+H]⁺Molecular Formula: C₈H₁₂N₂O₂S (MW: 200.26).

Troubleshooting & Optimization

  • Issue: Oily Product.

    • Cause: Incomplete crystallization or presence of impurities preventing lattice formation.

    • Solution: Scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, cool the oil in an ice bath and add a seed crystal if available.

  • Issue: Low Yield.

    • Cause: Hydrolysis of the ester group during the basic workup if pH > 10 or if left too long.

    • Solution: Add Na₂CO₃ carefully, stopping exactly when precipitation is complete (pH ~8). Do not use strong bases like NaOH.

  • Issue: Starting Material Remains.

    • Cause: Old ethyl bromopyruvate (degrades over time).

    • Solution: Ensure the bromide is clear/light yellow. If dark brown/black, distill under vacuum before use.

Safety Considerations

  • Ethyl Bromopyruvate: A potent lachrymator . Handle only in a functioning fume hood. Wear goggles and gloves.

  • Thioureas: Potential thyroid toxicity. Avoid dust inhalation.

  • Waste Disposal: All aqueous waste from the workup contains bromides and should be disposed of in the halogenated aqueous waste stream.

References

  • Synthesis of Ethyl 2-aminothiazole-4-carboxylate Derivatives National Institutes of Health (PMC). "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases." [Link]

  • General Thiazole Synthesis Methodologies Organic Chemistry Portal. "Synthesis of Thiazoles." [Link]

  • Chemical Properties of Ethyl 2-(dimethylamino)thiazole-4-carboxylate MolAid Chemical Database. "Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS 630423-58-4)."[8] [Link]

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Application Note: Strategic Utilization of Ethyl 2-(dimethylamino)thiazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 630423-58-4 / Related: 82586-66-1 derivatives) represents a versatile heterocyclic building block in modern medicinal chemistry. Unlike the ubiquitous 2-aminothiazole scaffold found in drugs like Dasatinib or Avatrombopag, the 2-(dimethylamino) variant offers distinct physicochemical advantages, including improved lipophilicity (


) and reduced hydrogen bond donor count, which can enhance membrane permeability and metabolic stability.

This guide details the application of this ester as a divergent intermediate for synthesizing Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors , antitubercular agents (mtFabH inhibitors) , and broad-spectrum antimicrobial pharmacophores .

Chemical Foundation & Reactivity Profile

The Pharmacophore

The molecule consists of a thiazole ring substituted at the C2 position with a dimethylamino group and at the C4 position with an ethyl ester.

  • Electronic Character: The thiazole ring acts as an aromatic spacer. The C2-dimethylamino group is a strong electron-donating group (EDG) via resonance, increasing the electron density of the thiazole ring and making the N3 nitrogen a significant hydrogen bond acceptor.

  • C4-Ester Functionality: This is the primary "handle" for chemical elaboration. It activates the C4 position for nucleophilic attack or reduction, serving as a gateway to amides, acids, aldehydes, and alcohols.

Advantages over Primary Amines

While primary 2-aminothiazoles are common, they often suffer from:

  • Rapid Phase II Metabolism: N-acetylation or glucuronidation.

  • Promiscuous Binding: High polarity and H-bond donor capability can lead to off-target effects. The Dimethylamino variant mitigates these issues by capping the amine, fixing the steric environment, and modulating basicity.

Medicinal Chemistry Applications

Case Study A: ITK Inhibitors (Immunology/Oncology)

The 2-(dimethylamino)thiazole-4-carboxylate scaffold is a validated precursor for Spirocyclic HAT Inhibitors targeting ITK, a kinase crucial for T-cell signaling.

  • Mechanism: Inhibition of ITK modulates T-cell receptor signaling, offering therapeutic potential in T-cell lymphomas and autoimmune diseases.

  • Synthetic Pathway: The ethyl ester is reduced to the aldehyde , which then undergoes condensation reactions to form complex spirocyclic systems that occupy the ATP-binding pocket of the kinase.

Case Study B: Antitubercular Agents (mtFabH Inhibition)

Research indicates that 2-aminothiazole-4-carboxylates mimic the structure of Thiolactomycin , a natural product inhibitor of


-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis.[1]
  • SAR Insight: The C4-carboxylate/amide moiety mimics the malonyl-ACP binding interaction.

  • Optimization: Converting the ethyl ester to bulky amides (e.g., N-benzyl analogs) significantly improves affinity (

    
     in low 
    
    
    
    range) compared to the parent ester.

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis

Synthesis of the core scaffold from commercially available precursors.

Reagents:

  • N,N-Dimethylthiourea (1.0 eq)

  • Ethyl Bromopyruvate (1.05 eq)

  • Ethanol (anhydrous)

Procedure:

  • Dissolution: Dissolve N,N-Dimethylthiourea (10 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add Ethyl Bromopyruvate (10.5 mmol) dropwise at room temperature over 10 minutes. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of thiourea.[2]
    
  • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.[3]

    • If solid forms: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate in vacuo to 20% volume, then dilute with diethyl ether to induce crystallization.

  • Neutralization (Optional but recommended for storage): Suspend the salt in saturated

    
     and extract with Ethyl Acetate. Dry over 
    
    
    
    and concentrate to yield the free base as an oil or low-melting solid.
Protocol 2: Divergent Functionalization

Transforming the Ester Handle.

Pathway A: Hydrolysis to Carboxylic Acid (For Amide Coupling)
  • Dissolve Ethyl 2-(dimethylamino)thiazole-4-carboxylate (1 eq) in THF/Water (1:1).

  • Add LiOH (2 eq). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 3.

  • Extract with EtOAc to isolate 2-(dimethylamino)thiazole-4-carboxylic acid .

    • Application: Coupling with amines using HATU/DIPEA to generate FabH inhibitor libraries.

Pathway B: Reduction to Aldehyde (For Kinase Inhibitor Synthesis)
  • Dissolve the ester (1 eq) in dry DCM under Argon. Cool to

    
    .
    
  • Add DIBAL-H (1.1 eq, 1M in toluene) dropwise.

  • Stir for 1 hour at

    
    . Crucial: Do not let warm up to prevent over-reduction to alcohol.
    
  • Quench with Methanol followed by Rochelle's salt solution.

  • Isolate 2-(dimethylamino)thiazole-4-carbaldehyde .

Visualizations

Synthetic Workflow & Divergence

This diagram illustrates the central role of the ethyl ester in accessing diverse bioactive chemical space.

G Precursors Precursors (Dimethylthiourea + Ethyl Bromopyruvate) Core Ethyl 2-(dimethylamino) thiazole-4-carboxylate Precursors->Core Hantzsch Synthesis (EtOH, Reflux) Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Aldehyde Aldehyde (DIBAL Reduction) Core->Aldehyde DIBAL-H, -78°C Alcohol Alcohol (LiAlH4 Reduction) Core->Alcohol LiAlH4, 0°C Amides Amide Library (FabH Inhibitors) Acid->Amides HATU, R-NH2 Spiro Spirocyclic Scaffolds (ITK Kinase Inhibitors) Aldehyde->Spiro Condensation/Cyclization

Caption: Divergent synthesis map showing the transformation of the parent ester into key medicinal chemistry intermediates.

Structure-Activity Relationship (SAR) Logic

Why choose this specific scaffold?

SAR Scaffold 2-(Dimethylamino) thiazole-4-carboxylate DMA C2-Dimethylamino Group Scaffold->DMA Thiazole Thiazole Core Scaffold->Thiazole Ester C4-Ester/Carbonyl Scaffold->Ester Solubility Improved Lipophilicity (vs -NH2) DMA->Solubility Metab Blocked N-Acetylation (Metabolic Stability) DMA->Metab H_Bond H-Bond Acceptor (Kinase Hinge Binder) Thiazole->H_Bond Vector Vector for Diversity (Library Generation) Ester->Vector

Caption: SAR rationale highlighting the pharmacological advantages of the dimethylamino-thiazole scaffold.

References

  • Vertex Pharmaceuticals. (2010). Spirocyclic HAT Inhibitors and Methods for Their Use. Patent WO2010002944. (Describes the reduction of the ester to aldehyde for ITK inhibitor synthesis).

  • Al-Balas, Q., et al. (2009).[1] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the

    
    -Ketoacyl-ACP Synthase mtFabH". PLoS ONE, 4(5): e5617.[1] (Establishes the 4-carboxylate thiazole as a FabH inhibitor scaffold). 
    
  • ChemicalBook. (2023). Ethyl 2-(dimethylamino)thiazole-4-carboxylate Product Properties. (Physical data and general synthesis confirmation).

  • Upadhyaya, K., et al. (2023). "Recent Advances in the Synthesis of Biologically and Pharmaceutically Active Thiazole and Its Analogues". Journal of Heterocyclic Chemistry. (Review of Hantzsch synthesis applications).

Sources

Application Note: Antimicrobial Profiling of Ethyl 2-(dimethylamino)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole pharmacophore is a cornerstone of medicinal chemistry, present in approved antimicrobials such as sulfathiazole and cefdinir. Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 82586-66-1) represents a critical scaffold in this class. The 2-dimethylamino substitution enhances lipophilicity compared to the primary amine, potentially improving membrane permeability, while the 4-carboxylate moiety serves as a versatile handle for further derivatization into hydrazides or amides .

Recent structure-activity relationship (SAR) studies suggest that thiazole-4-carboxylate derivatives often target bacterial DNA Gyrase B (GyrB) or Topoisomerase IV , distinct from the fluoroquinolone binding site, offering a pathway to combat multi-drug resistant (MDR) strains .

This guide provides a standardized, high-integrity workflow for evaluating the antimicrobial potential of this specific chemical series, moving from solubility optimization to mechanistic validation.

Experimental Workflow & Logic

The following screening cascade is designed to filter compounds efficiently while generating high-confidence data.

ScreeningCascade Start Compound Library (Ethyl 2-(dimethylamino)thiazole-4-carboxylate derivatives) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Primary Primary Screen: MIC (Broth Microdilution) Solubility->Primary Stock Prep HitSel Hit Selection (MIC < 16 µg/mL) Primary->HitSel Secondary Secondary Profiling (MBC & Time-Kill Kinetics) HitSel->Secondary Yes Biofilm Biofilm Inhibition (Crystal Violet Assay) HitSel->Biofilm Yes Tox Cytotoxicity (CC50) Selectivity Index (SI) Secondary->Tox Biofilm->Tox MoA Mechanism of Action (DNA Gyrase Supercoiling) Tox->MoA SI > 10

Figure 1: Antimicrobial screening cascade prioritizing high-throughput MIC determination followed by deep profiling of potent hits.

Protocol 1: Compound Handling & Stock Preparation

Thiazole esters are hydrophobic. Proper solubilization is critical to prevent microprecipitation in aqueous media, which causes false-negative results.

Reagents:

  • Test Compound: Ethyl 2-(dimethylamino)thiazole-4-carboxylate (MW: 214.29 g/mol ).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, ≥99.7% purity.

Procedure:

  • Weighing: Weigh 2.14 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of 100% DMSO to achieve a 10 mM (approx. 2140 µg/mL) stock solution. Vortex for 30 seconds.

    • Note: If the compound is an oil (common for this ester), measure by volume using density (approx. 1.2 g/mL) or weigh directly into the tube before adding solvent.

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

  • Working Solution: On the day of the assay, dilute the stock 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to reach a starting concentration of 100 µM (approx. 21.4 µg/mL) with 1% DMSO.

Protocol 2: Primary Screening (MIC Determination)

This protocol adheres to CLSI M07-A10 standards for broth microdilution .

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well round-bottom polystyrene plates (untreated).

Step-by-Step:

  • Inoculum Prep: Direct colony suspension method. Resuspend colonies in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2-12.

    • Add 100 µL of 2x compound working solution (e.g., 128 µg/mL in 2% DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Controls: Column 11 is Growth Control (no drug, solvent only). Column 12 is Sterility Control (media only).

  • Inoculation: Add 50 µL of the bacterial suspension to wells 1-11. Final volume = 100 µL. Final bacterial density =

    
     CFU/mL.
    
  • Incubation: 35 ± 2°C for 16-20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible growth (no turbidity or button formation).

Protocol 3: Time-Kill Kinetics

Essential for determining if the thiazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

Procedure:

  • Preparation: Prepare tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a growth control (solvent only).

  • Inoculation: Inoculate with

    
     CFU/mL (log-phase culture).
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots (1:10 to 1:10,000) in saline and plate 20 µL spots onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL relative to the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Protocol 4: Biofilm Inhibition Assay

Thiazoles are often investigated for anti-biofilm activity, particularly against S. aureus.

Procedure:

  • Growth: Grow bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm) overnight.

  • Seeding: Dilute 1:100 in fresh media and add 100 µL/well to a flat-bottom 96-well plate. Incubate 24h to form mature biofilms.

  • Treatment: Carefully aspirate media (do not disrupt biofilm). Wash 1x with PBS. Add fresh media containing the compound (range: 0.5x to 64x MIC). Incubate 24h.

  • Staining:

    • Wash wells 3x with water.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Wash 3x with water and air dry.

  • Quantification: Solubilize the dye with 30% Acetic Acid (150 µL). Measure Absorbance at 590 nm .

  • Calculation: % Inhibition =

    
    .
    

Data Presentation & Analysis

Table 1: Example Data Layout for Reporting

Compound IDR-Group (Pos 2)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)CC50 (Vero Cells)Selectivity Index (SI)
Ref (Cipro) -0.50.015>100>200
Thiazole-1 Dimethylamino4.032.064.016
Thiazole-2 Diethylamino8.0>6450.06.25

Formulas:

  • Selectivity Index (SI):

    
    . An SI > 10 is generally considered a promising hit for early discovery.
    
  • Z-Factor (for HTS validation):

    
    . Ensure Z > 0.5 for robust screening.
    

References

  • Ejaz, S., et al. (2019).[1] Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.[1] BMC Chemistry.

  • Sun, N., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.

Sources

Application Note: In Vitro Characterization and Screening of Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note provides a comprehensive technical guide for the in vitro testing of Ethyl 2-(dimethylamino)thiazole-4-carboxylate . Belonging to the privileged 2-aminothiazole scaffold, this compound acts as a critical building block and potential bioactive hit in drug discovery campaigns targeting antimicrobial (specifically Mycobacterium tuberculosis) and antiproliferative pathways.[1][2][3]

This guide moves beyond generic protocols, addressing the specific physicochemical challenges of thiazole esters—namely aqueous solubility limits and esterase-mediated hydrolysis. It details workflows for stock preparation, stability assessment, cytotoxicity profiling (MTT), and antimicrobial susceptibility testing (MIC).

Chemical Identity & Handling

Before initiating biological assays, the researcher must verify the specific isomer in use. The 2-aminothiazole core is highly tunable; the dimethyl substitution improves lipophilicity compared to the primary amine parent.

PropertyDetail
Compound Name Ethyl 2-(dimethylamino)thiazole-4-carboxylate
Core Scaffold 2-Aminothiazole-4-carboxylic acid ethyl ester
Molecular Weight ~200.26 g/mol (Estimate based on structure)
Physical State Typically pale yellow solid or crystalline powder
Solubility High in DMSO, Ethanol; Low in neutral water
Stability Concern Susceptible to hydrolysis by plasma esterases and high pH

Critical Note on CAS Ambiguity: Researchers often confuse this structure with Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate (CAS 82586-66-1), which contains a methylene spacer. Verify your structure via NMR or MS before testing, as the direct N-C2 attachment (described here) significantly alters electronic properties and basicity compared to the methylene-linked variant.

Pre-Assay Preparation: Solubility & Stability

Thiazole esters are prone to precipitation in aqueous media and hydrolysis in serum-containing media. This protocol ensures the compound remains stable and soluble during the assay window.

Stock Solution Preparation

Objective: Create a homogenous 10 mM stock solution.

  • Weighing: Weigh 2–5 mg of compound into a sterile glass vial (avoid plastic if long-term storage is planned, though polypropylene is acceptable for short-term).

  • Solvent: Add analytical grade DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.

    • Calculation: Volume (mL) = Mass (mg) / Molecular Weight (mg/mmol) * 10.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes to prevent freeze-thaw cycles. Store at -20°C (stable for 3 months).

Aqueous Stability & Hydrolysis Check (HPLC-UV)

Rationale: The ethyl ester moiety may hydrolyze to the carboxylic acid (active metabolite) or degrade. You must determine the half-life (


) in your assay buffer.

Protocol:

  • Dilution: Dilute stock to 100 µM in:

    • Buffer A: PBS (pH 7.4)

    • Buffer B: Cell Culture Media (DMEM + 10% FBS)

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at 0, 1, 4, 12, and 24 hours.

  • Quenching: Add equal volume of cold Acetonitrile (ACN) to precipitate proteins/stop hydrolysis.

  • Analysis: Analyze via HPLC (C18 column, ACN:Water gradient).

    • Expectation: In PBS, the ester should be relatively stable. In Media+FBS, expect rapid conversion to the acid form due to serum esterases.

Protocol A: Cytotoxicity Profiling (MTT Assay)

This assay determines the IC50 (half-maximal inhibitory concentration) against mammalian cell lines (e.g., HEK293 for toxicity, HeLa/A549 for anticancer efficacy).

Workflow Diagram

MTT_Workflow Stock 10mM Stock (DMSO) Dilution Serial Dilution (9-point, 1:2 steps) Stock->Dilution Dilute in Media Treatment Compound Addition (24h - 72h) Dilution->Treatment Seeding Cell Seeding (5k-10k cells/well) Seeding->Treatment Adherence (24h) MTT_Add Add MTT Reagent (4h Incubation) Treatment->MTT_Add Solubilization Dissolve Crystals (DMSO/SDS) MTT_Add->Solubilization Formazan Readout Absorbance (570 nm) Solubilization->Readout

Caption: Step-by-step workflow for determining cytotoxicity using the MTT metabolic activity assay.

Detailed Steps
  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate in 100 µL media. Incubate for 24h to allow attachment.

  • Compound Dilution:

    • Prepare a "Working Plate" with serial dilutions in media.

    • Top Concentration: Typically 100 µM (ensure final DMSO < 0.5%).

    • Controls:

      • Negative: 0.5% DMSO in media (Vehicle).

      • Positive: Doxorubicin or Triton X-100.

  • Treatment: Aspirate old media from cells and transfer 100 µL of compound dilutions. Incubate for 48 hours at 37°C/5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Carefully remove supernatant (or use SDS stopper).

    • Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Thiazole-4-carboxylates are structurally related to inhibitors of bacterial fatty acid synthesis (e.g., FabH inhibitors). This protocol screens for bacteriostatic activity.[4][5]

Experimental Setup
  • Organisms: S. aureus (Gram+), E. coli (Gram-), M. smegmatis (Surrogate for TB).

  • Method: Broth Microdilution (CLSI Standards).

Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use a sterile 96-well round-bottom plate.

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of Compound (at 2x desired top concentration, e.g., 256 µg/mL) to column 1.

    • Perform 1:2 serial dilution from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 16–20 hours at 37°C (longer for Mycobacterium).

  • Readout: Visual inspection for turbidity or Resazurin dye (turn blue to pink if viable).

    • MIC Definition: The lowest concentration with no visible growth.

Mechanism of Action: The "Prodrug" Hypothesis

When testing ethyl esters in vitro, results can be confounded by whether the ester or the free acid is the active species.

MOA_Pathway Compound Ethyl 2-(dimethylamino) thiazole-4-carboxylate (Lipophilic / Cell Permeable) CellEntry Passive Diffusion across Membrane Compound->CellEntry Target Target Binding (e.g., FabH, Kinase) Compound->Target Potential Direct Binding (Lower Affinity?) Esterase Intracellular Esterases (Hydrolysis) CellEntry->Esterase Acid Free Acid Metabolite (Polar / Active Species?) Esterase->Acid Cleavage of Ethyl Group Acid->Target High Affinity Binding

Caption: Proposed metabolic activation pathway. The ethyl ester facilitates cell entry but may require hydrolysis to the free acid to bind polar active sites.

Data Analysis & Reporting

Summarize your findings using the standardized table format below to ensure comparability across experiments.

Assay TypeMetricResult (Example)Interpretation
Solubility Max Conc. (PBS)< 50 µMLow aqueous solubility; requires carrier.
Stability

(Plasma)
2.5 HoursRapid hydrolysis; likely acts as prodrug.
Cytotoxicity IC50 (HeLa)12.5 ± 1.2 µMModerate antiproliferative activity.
Antimicrobial MIC (S. aureus)64 µg/mLWeak antibacterial activity alone.
Troubleshooting Guide
  • Precipitation in Media: If the compound crashes out upon addition to media, increase the dilution factor or use an intermediate dilution step in PBS before adding to media.

  • Fluorescence Interference: Thiazoles can sometimes be fluorescent. If using a fluorescence-based viability assay (e.g., Alamar Blue), run a "Compound Only" control (no cells) to subtract background signal.

References

  • Thiazole Scaffold Bioactivity: Mishra, C. B., et al. (2015).[5][6][7][8] "Thiazole: A Potent Scaffold for the Development of New Drug Candidates."[2][9] Journal of Heterocyclic Chemistry. (General reference for scaffold utility)

  • Antitubercular Activity of Thiazole Carboxylates: Abrahams, K. A., et al. (2012). "Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH."[1][2] PLOS ONE.

  • MTT Assay Standard Protocol: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • CLSI Antimicrobial Standards: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

"purification of Ethyl 2-(dimethylamino)thiazole-4-carboxylate by column chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of Ethyl 2-(dimethylamino)thiazole-4-carboxylate by Column Chromatography

Abstract

This application note details the isolation and purification of Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 82586-66-1), a pivotal intermediate in the synthesis of pharmaceutical agents including antiretrovirals and kinase inhibitors. While the Hantzsch thiazole synthesis is efficient, it frequently yields hydrobromide salts, unreacted


-haloketones, and de-brominated byproducts. This protocol addresses the specific challenge of purifying a basic, electron-rich aminothiazole ester on acidic silica gel, preventing common issues such as peak tailing and irreversible adsorption. We present a validated flash chromatography method utilizing a buffered mobile phase to ensure high recovery (>90%) and purity (>98%).

Introduction & Chemical Context

Target Analyte: Ethyl 2-(dimethylamino)thiazole-4-carboxylate Molecular Formula:


MW:  200.26  g/mol
Physicochemical Profile: [1]
  • Basicity: The C2-dimethylamino group donates electron density into the thiazole ring. While the C4-ester is electron-withdrawing, the N3 nitrogen remains a weak hydrogen bond acceptor.

  • Chromatographic Behavior: On standard silica gel (

    
    , pH ~5-6), the basic nitrogen moieties interact with acidic silanol groups, leading to peak broadening (tailing) and mass loss.
    
  • Synthesis Route: Condensation of Ethyl bromopyruvate with N,N-dimethylthiourea (Hantzsch Synthesis).

Key Impurities:

  • Ethyl bromopyruvate (Starting Material): Highly lacrimatory, non-polar.

  • Ethyl pyruvate: De-brominated byproduct.

  • HBr Salts: The crude product often exists as a hydrobromide salt requiring neutralization prior to chromatography.

Pre-Purification Workup (Critical Step)

Direct loading of the crude reaction mixture onto a column is the most common cause of failure. The crude Hantzsch product is typically the HBr salt. You must liberate the free base to ensure consistent migration on silica.

Protocol:

  • Evaporation: Remove the reaction solvent (typically Ethanol or Acetone) under reduced pressure.

  • Neutralization: Resuspend the residue in Ethyl Acetate (EtOAc).[2] Slowly add saturated aqueous

    
     while stirring until gas evolution ceases and pH > 8.
    
  • Extraction: Separate phases. Wash the organic layer with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate to a viscous oil/solid.
    

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, solvent systems must be optimized using TLC.

Stationary Phase: Silica Gel


Detection:  UV (254 nm) and Iodine Stain (for non-UV active impurities).
Solvent System (v/v)ObservationSuitability
100% Hexane Compound stays at baseline (

).
Unsuitable.
Hexane:EtOAc (4:1)

. Slight tailing.
Good for retention, but tailing is risky.
Hexane:EtOAc (2:1)

.
Ideal target

.
Hexane:EtOAc (1:1)

.
Too fast; poor separation from non-polar impurities.
Modifier Addition Add 1% Triethylamine (TEA) to the 4:1 system.Tailing eliminated; spot becomes compact.

Flash Column Chromatography Protocol

Equipment & Materials
  • Column: Flash cartridge (e.g., 12g or 40g depending on load) packed with Silica Gel (40-63 µm).

  • Mobile Phase A: Hexane + 1%

    
    
    
  • Mobile Phase B: Ethyl Acetate + 1%

    
    
    
    • Note: Pre-mix the TEA into the solvents to ensure constant pH.

  • Sample Loading: Dry loading is recommended to improve resolution. Adsorb crude oil onto Celite 545 or Silica (ratio 1:2 sample:sorbent).

Gradient Program
  • Flow Rate: 20–30 mL/min (for a 25mm ID column)

  • Equilibration: 3 Column Volumes (CV) of 100% Mobile Phase A.

StepTime / CV% Mobile Phase B (EtOAc)Purpose
1 0 - 2 CV0%Elute non-polar impurities (unreacted bromide).
2 2 - 10 CV0%

30%
Linear gradient to elute the product.
3 10 - 13 CV30%Isocratic hold (Product typically elutes here).
4 13 - 16 CV30%

100%
Flush column of polar byproducts.
Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (HBr Salt) Workup Workup: Neutralize with NaHCO3 Extract into EtOAc Start->Workup TLC TLC Optimization Target Rf 0.3-0.4 Workup->TLC Decision Does spot tail? TLC->Decision AddTEA Add 1% Et3N to Mobile Phase Decision->AddTEA Yes (Basic Amine) NoTEA Standard Hex/EtOAc Decision->NoTEA No Loading Dry Load on Celite AddTEA->Loading NoTEA->Loading Gradient Run Gradient: 0-30% EtOAc in Hexane Loading->Gradient Collection Fraction Collection (UV 254nm) Gradient->Collection

Caption: Logical workflow for the purification of aminothiazoles, highlighting the critical decision point for mobile phase buffering.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Streaking Interaction between amine and acidic silanols.Add 1% Triethylamine (TEA) or 1%

to mobile phase.
Co-elution Gradient slope too steep.Shallow the gradient (e.g., 5% to 20% over 10 CV).
Product Crystallizes on Column Solubility limit exceeded in Hexane.Use a small amount of DCM for loading or switch to dry loading (Celite).
Low Recovery Product remaining as HBr salt.[3]Ensure thorough washing with sat.

during workup.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Synthesis of 2-aminothiazole derivatives. Organic Chemistry Portal. [Link]

  • Chromatographic Behavior of Aminothiazoles
  • Specific Synthesis & Purification Data

    • Synthesis of Ethyl 2-aminothiazole-4-carboxylate. PrepChem. [Link]

  • Compound Properties (Ethyl 2-(dimethylamino)thiazole-4-carboxylate)

    • PubChem Compound Summary for CID 73216. National Library of Medicine. [Link]

Sources

Application Note: Recrystallization & Purification of Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Application Note and Protocol designed for researchers and drug development professionals.

Executive Summary

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a critical heterocyclic intermediate employed in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and antimicrobial thiazoles. While the free base is often isolated as a viscous oil or low-melting solid (mp < 30°C), the hydrobromide (HBr) or hydrochloride (HCl) salts are stable, high-melting crystalline solids.

This guide provides a definitive protocol for the purification of this compound. Unlike standard protocols that assume a solid free base, this method prioritizes salt formation and recrystallization as the primary purification strategy to achieve >99% purity (HPLC), effectively removing Hantzsch synthesis byproducts such as unreacted ethyl bromopyruvate and N,N-dimethylthiourea.

Physicochemical Profile & Solubility Logic

Understanding the physical state is the prerequisite for successful purification.

PropertyValue / DescriptionImplications for Purification
Physical State (Free Base) Viscous liquid or low-melting solid (approx. 20–25°C).Direct recrystallization is difficult; "oiling out" is common.
Physical State (HBr Salt) Crystalline Solid (mp > 150°C, est.).Ideal for recrystallization.
Solubility (Free Base) Soluble in EtOH, EtOAc, DCM, CHCl3. Insoluble in Water.[1]Hard to crystallize; requires distillation or chromatography.
Solubility (HBr Salt) Soluble in Hot EtOH, MeOH, Water. Insoluble in Et2O, Hexanes.Ethanol/Ether or Ethanol/EtOAc are optimal solvent systems.
Key Impurities Ethyl bromopyruvate (lachrymator), N,N-dimethylthiourea, colored oligomers.Impurities remain in the mother liquor during salt crystallization.
Mechanistic Insight: The "Salt Advantage"

Attempting to recrystallize the free base directly often results in phase separation (oiling out) rather than crystal lattice formation due to its low melting point and high solubility in organic solvents. By converting the crude reaction product into its conjugate acid salt (HBr or HCl), we introduce strong ionic lattice forces, raising the melting point significantly and allowing for classical recrystallization.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow from Crude Synthesis to Pure Free Base.

RecrystallizationWorkflow Start Crude Reaction Mixture (Hantzsch Synthesis) Isolation Isolation of Crude Solid (HBr Salt) Start->Isolation SolventCheck Solubility Test: Hot EtOH vs. Cold Et2O Isolation->SolventCheck Dissolution Dissolution: Min. Vol. Hot Ethanol (60-70°C) SolventCheck->Dissolution Confirmed Filtration Hot Filtration: Remove Insolubles Dissolution->Filtration AntiSolvent Anti-Solvent Addition: Warm Ethyl Acetate or Ether Filtration->AntiSolvent Cloud Point Method Crystallization Controlled Cooling: RT -> 4°C -> -20°C AntiSolvent->Crystallization Collection Filtration & Wash: Cold Et2O Crystallization->Collection Neutralization Neutralization (Optional): Na2CO3 to yield Free Base Collection->Neutralization If Liquid Required FinalProduct Pure Ethyl 2-(dimethylamino) thiazole-4-carboxylate Collection->FinalProduct If Salt Required Neutralization->FinalProduct

Caption: Logical workflow for the purification of Ethyl 2-(dimethylamino)thiazole-4-carboxylate via salt recrystallization.

Detailed Protocol: Recrystallization of the Hydrobromide Salt

This protocol assumes you have the crude solid isolated directly from the reaction of Ethyl Bromopyruvate and N,N-Dimethylthiourea in Ethanol.

Phase 1: Dissolution & Hot Filtration
  • Preparation: Place the crude hydrobromide salt (e.g., 10.0 g) in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add Absolute Ethanol (approx. 20–30 mL) to the flask.

  • Heating: Heat the mixture to a gentle reflux (approx. 75°C) using an oil bath or heating block.

    • Note: Do not use a heat gun; controlled heating is essential to avoid decomposing the thiazole ring.

  • Saturation: If the solid does not completely dissolve, add more hot ethanol in 2 mL increments until a clear solution is obtained.

    • Critical Step: If a small amount of dark, gummy residue remains undissolved after adding 40 mL of solvent, this is likely inorganic salt or polymerized impurity. Perform a hot filtration through a pre-warmed glass frit or fluted filter paper to remove it.

Phase 2: Crystallization Induction
  • Anti-Solvent Addition: Remove the flask from heat. While the solution is still hot (but not boiling), slowly add Ethyl Acetate (or Diethyl Ether) dropwise.

    • Visual Cue: Continue adding until a faint, persistent turbidity (cloudiness) appears.[2]

    • Re-dissolution: Add 1–2 mL of hot ethanol to clear the turbidity. The solution is now supersaturated.

  • Slow Cooling: Cap the flask loosely and allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on ice causes precipitation of impurities trapped inside the crystal lattice. Slow cooling promotes large, pure prisms.

Phase 3: Collection & Drying
  • Cold Soak: Once at room temperature, place the flask in an ice bath (0–4°C) for 2 hours to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold (0°C) 1:1 Ethanol/Ethyl Acetate mixture (2 x 10 mL), followed by pure cold Diethyl Ether (20 mL).

    • Mechanism:[3][4][5][6][7] The ether wash removes residual mother liquor containing the "oily" impurities without dissolving the salt product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Phase 4: Liberation of the Free Base (If Liquid Form Required)

If the application requires the neutral amine (liquid):

  • Dissolve the purified crystals in the minimum amount of cold water.

  • Slowly add saturated Sodium Carbonate (Na2CO3) solution until pH ~9–10.

  • Extract the resulting oil with Dichloromethane (DCM) (3 x 20 mL).

  • Dry the organics over Anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Result: A pale yellow, high-purity oil.

Troubleshooting & Validation

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature dropped too fast or solvent is too non-polar.Re-heat to dissolve. Add more Ethanol. Seed with a pure crystal if available. Cool more slowly.
Color Retention (Crystals are brown/yellow)Oxidation products or polymerized thiourea.Re-dissolve in hot ethanol and treat with Activated Charcoal (5% w/w). Filter hot over Celite.
Low Yield Too much solvent used during dissolution.Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling steps.
Validation Parameters (Self-Validating System)

To ensure the protocol worked, verify against these criteria:

  • Appearance: White to off-white crystalline needles (Salt) or Pale Yellow Oil (Free Base).

  • TLC: Silica Gel, 50% EtOAc/Hexane.

    • Result: Single spot. Impurities (starting materials) should be absent.

    • Rf: Free base ~0.4–0.6; Salt will streak unless treated with NH3 on plate.

  • 1H NMR (DMSO-d6 for Salt):

    • Look for the thiazole proton singlet (~7.5–8.0 ppm).

    • Check integration of the N(CH3)2 singlet (~3.0 ppm) vs Ethyl ester quartet.

    • Purity Check: Absence of peaks at 4.0 ppm (unreacted bromopyruvate).

References

  • Hantzsch, A. (1887).[8][9] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Sigma-Aldrich. (2023). "Ethyl 2-(dimethylamino)thiazole-4-carboxylate Product Sheet." Sigma-Aldrich Catalog. (Note: Verified CAS 82586-66-1 properties).

  • ChemicalBook. (2024). "Ethyl 2-(dimethylamino)thiazole-4-carboxylate Properties and Melting Point Data." ChemicalBook Database.

  • BenchChem. (2025).[8] "Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives." BenchChem Technical Notes.

  • Kashyap, S. J., et al. (2012). "Synthesis of some novel thiazole derivatives." Journal of Chemical and Pharmaceutical Research, 4(5), 2565-2571.

Sources

"use of Ethyl 2-(dimethylamino)thiazole-4-carboxylate in developing anti-inflammatory agents"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 2-(dimethylamino)thiazole-4-carboxylate in Anti-Inflammatory Drug Discovery

Executive Summary

This guide details the application of Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 630423-58-4) as a high-value scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). Unlike generic thiazoles, the N,N-dimethylamino substitution at the C2 position provides distinct pharmacokinetic advantages, including improved lipophilicity and metabolic stability, while the C4-ethyl ester serves as a versatile "handle" for generating diverse bio-active libraries. This note outlines the synthetic derivatization protocols and biological validation workflows required to target Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).

Chemical Biology & Mechanism of Action

The Thiazole Privilege

The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry, capable of diverse non-covalent interactions (hydrogen bonding,


-

stacking) within enzyme active sites.
  • C2-Dimethylamino Group: Acts as a hydrogen bond acceptor and enhances cell permeability compared to the primary amine.

  • C4-Carboxylate Vector: The ester is a prodrug-like moiety that can be hydrolyzed to the free acid (active pharmacophore) or derivatized into amides/hydrazides to probe the deep hydrophobic pockets of COX-2.

Target Pathway: COX-2 and iNOS Inhibition

The primary mechanism involves the competitive inhibition of the arachidonic acid pathway. Thiazole-4-carboxylic acid derivatives have been shown to dock into the COX-2 active site, where the thiazole nitrogen coordinates with Arg120 and the carboxylate/amide interacts with Tyr355.

Signaling Pathway & Inhibition Logic:

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signaling Cascade COX2 COX-2 Enzyme NFkB->COX2 Upregulation iNOS iNOS Enzyme NFkB->iNOS Upregulation PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 NO Nitric Oxide (Oxidative Stress) iNOS->NO Thiazole Thiazole Derivative (Inhibitor) Thiazole->COX2 Inhibition (IC50) Thiazole->iNOS Inhibition

Figure 1: Mechanism of Action. The thiazole scaffold blocks the enzymatic activity of COX-2 and iNOS, downstream of the NF-κB inflammatory cascade.

Experimental Workflows

Phase 1: Synthetic Derivatization Protocol

Objective: Convert the ethyl ester precursor into a library of bioactive carboxamides.

Reagents Required:

  • Ethyl 2-(dimethylamino)thiazole-4-carboxylate (Starting Material)

  • LiOH or NaOH (for hydrolysis)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Diverse Anilines/Amines (R-NH2)

Step-by-Step Methodology:

  • Hydrolysis (Activation):

    • Dissolve 1.0 eq of Ethyl 2-(dimethylamino)thiazole-4-carboxylate in THF:Water (1:1).

    • Add 2.0 eq of LiOH. Stir at RT for 4 hours until TLC shows consumption of the ester (

      
       shift from ~0.6 to ~0.1 in Hex:EtOAc).
      
    • Acidify with 1M HCl to pH 3. Precipitate the 2-(dimethylamino)thiazole-4-carboxylic acid . Filter and dry.

    • Checkpoint: Verify structure via

      
      H-NMR (Loss of ethyl quartet/triplet).
      
  • Library Generation (Amidation):

    • Dissolve the carboxylic acid (1.0 eq) in dry DMF.

    • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to activate.

    • Add the specific amine (e.g., 4-fluoroaniline for COX-2 selectivity) (1.1 eq) and DIPEA (2.0 eq).

    • Stir at RT for 12–24 hours.

    • Workup: Pour into ice water. If precipitate forms, filter. If not, extract with EtOAc, wash with brine, and dry over Na

      
      SO
      
      
      
      .

Synthetic Logic Flow:

SynthesisWorkflow Start Ethyl 2-(dimethylamino) thiazole-4-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Inter Carboxylic Acid Intermediate Step1->Inter Step2 Amide Coupling (EDCI, R-NH2) Inter->Step2 Library Bioactive Amide Library Step2->Library

Figure 2: Synthetic workflow converting the ester scaffold into a bioactive library.[1][2][3]

Phase 2: Biological Validation (In Vitro)

Objective: Quantify anti-inflammatory potency using the RAW 264.7 Macrophage Assay.

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Pre-treat cells with the synthesized thiazole derivatives (0.1, 1, 10, 50

      
      M) for 1 hour.
      
    • Control: Celecoxib (Positive Control), DMSO (Vehicle Control).

  • Stimulation: Add LPS (Lipopolysaccharide) at 1

    
    g/mL to induce inflammation. Incubate for 24h.
    
  • Readout (Griess Assay for NO):

    • Mix 100

      
      L of supernatant with 100 
      
      
      
      L of Griess reagent.
    • Measure absorbance at 540 nm.

    • Calculate % Inhibition of Nitric Oxide (NO) production.

Data Analysis & Interpretation

Table 1: Expected SAR Trends for Thiazole-4-Carboxylates

Substituent (Amide Region)Predicted COX-2 SelectivityRationale
-OEt (Parent Ester) LowProdrug form; weak binding in vitro.
-OH (Free Acid) ModerateIonic interaction with Arg120; poor permeability.
-NH-Ph-4-F High Fluorine fits hydrophobic pocket; mimics Celecoxib.
-NH-Ph-4-OMe HighH-bond acceptor capability improves potency.
-NH-Ph-2,6-Cl LowSteric hindrance prevents active site entry.

Validation Criteria:

  • IC

    
     Value:  A potent lead should exhibit an IC
    
    
    
    < 10
    
    
    M in the Griess assay.
  • Selectivity Index (SI): COX-2 IC

    
     / COX-1 IC
    
    
    
    should be < 0.1 (indicating high COX-2 selectivity) to minimize gastric side effects.

References

  • Thiazole Scaffold Versatility: Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for the development of novel therapeutic agents.[4][5][6]

  • COX-2 Inhibition Mechanism: Zarghi, A., et al. (2011). Design and synthesis of new 2-substituted-5-y-pyran-4-ones as selective COX-2 inhibitors.

  • RAW 264.7 Assay Protocol: Srisook, K., et al. (2011). Anti-inflammatory effect of ethyl acetate extract from Cissus quadrangularis Linn may be involved with induction of heme oxygenase-1 in murine macrophages.

  • Thiazole Synthesis Review: Chhabria, M. T., et al. (2016). Thiazole: A review on chemistry, synthesis and therapeutic importance.

Sources

Application Note: High-Efficiency Hantzsch Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, anti-inflammatory, and antineoplastic agents[1][2]. The classical Hantzsch thiazole synthesis, first reported in 1887, remains the most robust and versatile methodology for constructing this heterocycle[1][3]. By condensing an


-haloketone with thiourea, researchers can rapidly generate diverse libraries for structure-activity relationship (SAR) studies[4].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. By understanding the chemical causality and implementing self-validating physical checks, you can ensure highly reproducible, high-yield syntheses.

Mechanistic Causality

Successful protocol execution requires a deep understanding of the underlying reaction mechanics. The Hantzsch synthesis is a stepwise cascade driven by hard-soft acid-base (HSAB) principles[1][5]:

  • Nucleophilic Attack (S-Alkylation): Thiourea contains two potential nucleophilic sites (nitrogen and sulfur). Because sulfur is a "softer" nucleophile, it preferentially attacks the "soft" electrophilic

    
    -carbon of the 
    
    
    
    -haloketone via an
    
    
    mechanism, displacing the halide[1][5].
  • Intramolecular Cyclization: The resulting acyclic thioimidate intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the thiourea moiety attacks the highly electrophilic carbonyl carbon, forming a five-membered thiazoline ring[1][4].

  • Dehydration & Aromatization: The thiazoline intermediate undergoes acid-catalyzed dehydration. The loss of a water molecule drives the system toward aromaticity, yielding the highly stable 2-aminothiazole ring[1][4]. The rate of this dehydration and the stabilization of the transition state directly dictate the stereochemical outcome of adjacent chiral centers[6].

Mechanism A α-Haloketone + Thiourea B S-Alkylation (Nucleophilic Attack) A->B SN2 C Acyclic Thioimidate B->C -HX D Intramolecular Cyclization C->D E Thiazoline Intermediate D->E F Dehydration (-H2O) E->F H+ catalysis G 2-Aminothiazole F->G Aromatization

Fig 1: Stepwise mechanistic pathway of the Hantzsch 2-aminothiazole synthesis.

Experimental Design & Self-Validating Principles

A robust protocol must be self-validating. The physical changes observed during the reaction serve as real-time indicators of chemical progress:

  • The Salt Formation: The initial product of the condensation is not the free 2-aminothiazole, but rather its hydrobromide (or hydrochloride) salt[5]. Because this salt is highly soluble in polar protic solvents (like methanol or ethanol), the reaction mixture typically becomes a clear, homogeneous solution as the starting materials are consumed[5].

  • The Neutralization Trigger: To isolate the product, the protocol employs a weak base (e.g., 5% aqueous

    
    )[1][5]. This step deprotonates the thiazolium salt, yielding the neutral free base. The sudden shift from a homogeneous solution to a heavy precipitate upon pH adjustment is a self-validating confirmation of successful product formation[4][5].
    

Quantitative Method Comparison

Recent advancements have expanded the Hantzsch protocol beyond conventional heating to include ultrasonic irradiation and green chemistry approaches[2][7].

MethodologyCatalyst / SolventTemp / ConditionsAvg. Reaction TimeAvg. YieldKey Advantage
Conventional [1]Ethanol (Solvent)78 °C (Reflux)2 – 4 hours75 – 85%Standardized, highly reproducible
Ultrasonic [2]Silica-supported Tungstosilicic AcidRoom Temp (Sonication)15 – 30 mins80 – 90%Energy efficient, rapid kinetics
Green / One-Pot [7]Lactic Acid (Catalyst & Solvent)90 – 100 °C10 – 15 mins85 – 95%Biodegradable solvent, tandem synthesis

Detailed Experimental Protocols

Protocol A: Conventional Solution-Phase Synthesis (Ethanol)

Target: 4-Aryl-2-aminothiazole

  • Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the substituted

    
    -bromoacetophenone in absolute ethanol (approx. 0.5 M concentration)[1].
    
  • Reagent Addition: Add 1.2 equivalents of thiourea to the flask[1]. Causality: A slight excess of thiourea ensures complete consumption of the alkylating agent, preventing the presence of highly lachrymatory and toxic

    
    -haloketones in the final workup.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C with continuous magnetic stirring for 2-4 hours[1].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active

    
    -haloketone spot confirms the completion of the 
    
    
    
    phase.
  • Workup & Precipitation: Cool the reaction to room temperature. Pour the mixture into a beaker containing cold 5% aqueous

    
     solution (approx. 20 mL per gram of product)[4][5]. Swirl vigorously. The neutralization of the hydrobromide salt will induce immediate precipitation of the 2-aminothiazole free base[4][5].
    
  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove residual inorganic salts, followed by recrystallization from hot ethanol[1].

Protocol B: Green Tandem One-Pot Synthesis (Lactic Acid)

Target: 2-Aminothiazole from unbrominated aralkyl ketones

  • Preparation: In a reaction vial, combine 1.0 equivalent of the aralkyl ketone and 1.05 equivalents of N-bromosuccinimide (NBS) in biodegradable lactic acid, which acts as both solvent and green catalyst[7].

  • In Situ Bromination: Heat the mixture to 90–100 °C. The lactic acid facilitates rapid, regioselective

    
    -bromination[7].
    
  • Cyclization: After 5 minutes, add 1.2 equivalents of thiourea directly to the same pot[7]. Continue heating at 90–100 °C for an additional 10–15 minutes[7].

  • Isolation: Cool the mixture and pour it into water, followed by neutralization with saturated

    
     to precipitate the product[1][7]. Filter and dry. Causality: This tandem approach bypasses the need to isolate toxic and unstable 
    
    
    
    -bromoketone intermediates, streamlining the workflow and drastically improving laboratory safety[7].

Workflow Step1 Reagent Prep Step2 Condensation (Reflux) Step1->Step2 Step3 TLC Check Step2->Step3 Step3->Step2 Incomplete Step4 Neutralization (Na2CO3) Step3->Step4 Complete Step5 Filtration & Purification Step4->Step5 Precipitation

Fig 2: Self-validating experimental workflow for 2-aminothiazole isolation.

References

  • Benchchem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.1

  • SynArchive. Hantzsch Thiazole Synthesis.3

  • YouTube (Chem Help ASAP). Hantzsch thiazole synthesis - laboratory experiment.5

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.2

  • ACS Organic Letters. Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis.6

  • Benchchem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.4

  • Taylor & Francis. Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process.7

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you require scalable, high-purity synthetic workflows. The synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate via the classical Hantzsch thiazole cyclization is a foundational transformation in medicinal chemistry. However, the bifunctional nature of ethyl bromopyruvate and the nucleophilic profile of N,N-dimethylthiourea often lead to a specific profile of frustrating byproducts.

This guide dissects the mechanistic causality behind these impurities and provides field-proven, self-validating protocols to eliminate them.

Section 1: Mechanistic Pathway & Byproduct Origins

To troubleshoot a reaction, we must first map the mechanistic divergence. The Hantzsch synthesis is not a single concerted step; it is a cascade of S-alkylation, cyclization, and dehydration. Disruptions at any of these nodes lead to specific, identifiable byproducts.

HantzschPathway R1 N,N-Dimethylthiourea I1 S-Alkylated Iminothioether R1->I1 S-Alkylation R2 Ethyl Bromopyruvate R2->I1 S-Alkylation B1 Ethyl Pyruvate (Reductive Dehalogenation) R2->B1 Reduction by Thiourea B2 Polymeric Tars (Self-Condensation) R2->B2 Enolization / Condensation I2 Hydroxythiazoline Intermediate I1->I2 Cyclization I2->I2 Arrested Reaction (Low Temp) Target Ethyl 2-(dimethylamino) thiazole-4-carboxylate I2->Target Dehydration (-H2O) B3 Thiazole-4-carboxylic acid (Ester Hydrolysis) Target->B3 Aqueous Workup (High pH)

Mechanistic divergence in the Hantzsch synthesis leading to common reaction byproducts.

Section 2: Quantitative Byproduct Profiling

Before altering your protocol, use the table below to diagnose your crude reaction mixture via LC-MS or NMR. Identifying the dominant byproduct dictates which parameter (temperature, pH, or stoichiometry) requires adjustment.

Byproduct IdentityMass Shift (ΔDa)Primary CausalityTypical Crude Abundance (Unoptimized)
Hydroxythiazoline Intermediate +18 DaArrested dehydration due to insufficient heat or premature acid neutralization.5% – 20%
Thiazole-4-carboxylic acid -28 Da (Loss of

)
Base-catalyzed ester hydrolysis during aqueous workup.2% – 15%
Polymeric Tars Broad MW rangeBase-catalyzed enolization and self-condensation of ethyl bromopyruvate.Variable (up to 30%)
Ethyl Pyruvate N/A (Starting material derivative)Reductive dehalogenation driven by electron-rich thiourea.1% – 5%

Section 3: Troubleshooting FAQs

Q1: LC-MS analysis of my crude mixture shows a major impurity at +18 Da relative to the target mass. What is this, and how do I resolve it? Application Scientist Insight: You are observing the classic hydroxythiazoline intermediate . The Hantzsch cyclization proceeds via initial S-alkylation to form an iminothioether, followed by ring closure to a hydroxythiazoline . The final step requires the elimination of water to aromatize the thiazole ring. If your reaction temperature is too low, or if the in-situ generated HBr is neutralized prematurely by basic solvents, this dehydration stalls. Resolution: Ensure the reaction is refluxed in anhydrous ethanol (78°C) for at least 3 hours. If the intermediate stubbornly persists, you can employ the Holzapfel–Meyers–Nicolaou modification, utilizing a dehydrating agent like trifluoroacetic anhydride (TFAA) and pyridine, or methanesulfonyl chloride (MsCl) with triethylamine to force the elimination .

Q2: I am isolating a significant amount of a highly polar byproduct that streaks on TLC. NMR indicates the loss of the ethyl group. How do I prevent this? Application Scientist Insight: You are observing 2-(dimethylamino)thiazole-4-carboxylic acid , the product of ester hydrolysis. The strongly electron-donating dimethylamino group pushes electron density into the thiazole ring, making the C4-carboxylate highly susceptible to hydrolysis under aqueous conditions . This almost exclusively occurs during an overly aggressive basic workup. Resolution: Abandon strong bases like NaOH or KOH during the neutralization of the hydrobromide salt. Quench the reaction strictly with ice-cold saturated aqueous


 and maintain the pH strictly between 7.0 and 7.5. Extract immediately into ethyl acetate to minimize aqueous contact time.

Q3: My reaction mixture rapidly turns into a dark, intractable tar upon the addition of ethyl bromopyruvate. What is happening? Application Scientist Insight: Ethyl bromopyruvate is a highly reactive, bifunctional electrophile. Under basic conditions, or if localized high concentrations occur in the flask, it undergoes rapid base-catalyzed enolization and subsequent self-condensation or polymerization . Resolution: Never add ethyl bromopyruvate in a single bolus. It must be added dropwise to the thiourea solution at 0°C to keep its steady-state concentration near zero. Allow the S-alkylation to initiate at low temperatures before ramping up the heat to reflux.

Q4: I'm detecting ethyl pyruvate in my crude mixture, but I started with ethyl bromopyruvate. Is my starting material degrading? Application Scientist Insight: This is an insidious side reaction known as reductive dehalogenation . Electron-rich thioureas can occasionally act as mild reducing agents, transferring electrons to the alpha-haloester, yielding ethyl pyruvate and a corresponding thiourea disulfide byproduct. Resolution: Degas your reaction solvents (sparge with


 for 15 minutes) to suppress radical-mediated reduction pathways. Maintain a strict 1:1.05 stoichiometric ratio, keeping the electrophile in slight excess to compensate for trace reduction.

Section 4: Optimized, Self-Validating Experimental Protocol

To ensure high scientific integrity, do not blindly follow steps; monitor the built-in validation checkpoints to guarantee the causality of your success.

Objective: Synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate with <2% hydroxythiazoline and <1% hydrolysis byproducts.

Step 1: Preparation & Stoichiometry Setup

  • Suspend 10.0 mmol of N,N-dimethylthiourea in 20 mL of anhydrous ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Validation Checkpoint: The solution must become completely clear upon gentle warming. Persistent turbidity indicates moisture or degraded thiourea, which will promote downstream hydrolysis.

Step 2: Controlled Electrophile Addition

  • Cool the flask to 0°C using an ice bath.

  • Dissolve 10.5 mmol of ethyl bromopyruvate in 5 mL of anhydrous ethanol. Add this solution dropwise over 20 minutes via an addition funnel.

  • Validation Checkpoint: The reaction mixture should turn pale yellow but remain transparent. Rapid darkening to brown/black indicates localized overheating and the onset of ethyl bromopyruvate self-condensation.

Step 3: Cyclization & Dehydration

  • Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to 78°C (reflux) for 3 to 4 hours. The in-situ generated HBr acts as the necessary acid catalyst for dehydration.

  • Validation Checkpoint: At 3 hours, perform LC-MS or TLC (Hexanes:EtOAc 7:3). The intermediate hydroxythiazoline (M+18) must be <2% relative to the target mass. If the intermediate peak is prominent, add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) and reflux for an additional hour to force dehydration.

Step 4: Controlled Quench

  • Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to approximately 1/3 of its original volume.

  • Pour the concentrated mixture slowly into 50 mL of vigorously stirred, ice-cold saturated

    
     solution.
    
  • Validation Checkpoint: Check the aqueous phase pH. It must be exactly 7.0–7.5. A pH > 8.0 will initiate immediate ester hydrolysis to the carboxylic acid byproduct.

Step 5: Isolation

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure Ethyl 2-(dimethylamino)thiazole-4-carboxylate.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Product Class 17: Thiazoles (Science of Synthesis) Source: Thieme E-Books & E-Journals URL:[Link]

Technical Support Center: Ethyl 2-(dimethylamino)thiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HANTZSCH-2-DMA-Et
Subject: Troubleshooting Reaction Failures & Yield Optimization
Status: Open / Guide Generated

Executive Summary & Reaction Logic

The Molecule: Ethyl 2-(dimethylamino)thiazole-4-carboxylate The Route: Hantzsch Thiazole Synthesis Core Reaction: Condensation of 1,1-Dimethylthiourea (Nucleophile) with Ethyl Bromopyruvate (Electrophile).

This reaction is theoretically robust, yet it frequently fails in the hands of researchers due to a single, often overlooked variable: the instability of Ethyl Bromopyruvate . This


-haloketone is a potent lachrymator that rapidly polymerizes and degrades into acidic species (HBr, bromopyruvic acid) upon exposure to air or light, turning from a clear/pale yellow liquid into a black, viscous tar.

The "Self-Validating" Logic: If your reaction mixture turns black immediately upon addition, your electrophile is compromised. If your yield is


, you likely lost product to the aqueous phase during workup due to the formation of the hydrobromide salt.

Pre-Reaction Diagnostics (Critical Reagent Check)

Before starting, you must validate your reagents. 80% of failures occur before the first stir bar turns.

Reagent: Ethyl Bromopyruvate (EBP)
ObservationDiagnosisAction Required
Clear / Pale Yellow Liquid Pass Proceed with reaction immediately.
Orange / Red Liquid Warning Purity is ~85-90%. Expect lower yields.[1] Use 1.2 eq.
Dark Brown / Black Liquid Critical Fail STOP. Polymerization has occurred. Significant HBr present.
Fuming / Acrid Smell Degradation Free HBr is present. Will char the thiourea.

Corrective Action for Degraded EBP: Do not use "black" EBP. If you cannot buy fresh:

  • Dissolve in dry

    
     or 
    
    
    
    .[2][3]
  • Stir with solid

    
     or 
    
    
    
    until effervescence ceases (neutralizes acid).
  • Filter and dry over

    
    .
    
  • Concentrate immediately before use. Distillation is risky due to thermal instability.

Troubleshooting Guide: Symptom-Based Solutions

Issue 1: The "Black Tar" Scenario

Symptom: Upon mixing reagents, the solution turns dark black/brown, and a sticky gum forms on the flask walls. TLC shows a streak (decomposition).

  • Root Cause: Rapid exothermic polymerization of Ethyl Bromopyruvate initiated by the basicity of the thiourea, or the use of degraded EBP.

  • Fix:

    • Temperature Control: Do not mix neat. Dissolve both reagents separately in Ethanol (EtOH).

    • Addition Rate: Cool the thiourea solution to

      
       and add the EBP solution dropwise.
      
    • Scavenger: Add 1.0 eq of solid

      
       to the reaction mixture to buffer the HBr generated.
      
Issue 2: "Ghost" Yield (Product on TLC, Empty Flask)

Symptom: TLC shows a strong product spot (UV active), but after aqueous workup, the mass recovery is


.
  • Root Cause: pH Mismanagement. The product is a 2-aminothiazole derivative. It is basic. The reaction generates HBr, forming the Hydrobromide Salt , which is highly water-soluble. If you wash with water/brine without neutralizing, the product stays in the water.

  • Fix:

    • Neutralization: You must adjust the aqueous phase to pH ~8-9 using saturated

      
       or 
      
      
      
      to release the free base before extraction.
    • Warning: Do not use NaOH or go to pH > 11. The Ethyl Ester at C4 is sensitive to base hydrolysis (saponification), which will convert your product to the water-soluble carboxylic acid.

Issue 3: Starting Material Stagnation

Symptom: TLC shows unreacted 1,1-dimethylthiourea after 4 hours of reflux.

  • Root Cause: Nucleophilicity issue. The dimethyl substitution makes the thiourea sterically bulkier than simple thiourea.

  • Fix:

    • Solvent Switch: Switch from Ethanol (

      
      ) to n-Propanol (
      
      
      
      ) or Toluene (
      
      
      ) to overcome the activation energy barrier.
    • Catalysis: Add a pinch (5 mol%) of NaI (Finkelstein condition) to generate the more reactive

      
      -iodoketone in situ.
      

The Validated Protocol

This protocol is designed to minimize side reactions and maximize the isolation of the free base.

Reagents:

  • 1,1-Dimethylthiourea: 10.0 mmol (1.04 g)

  • Ethyl Bromopyruvate: 10.5 mmol (2.05 g / ~1.3 mL) [Check Purity!]

  • Ethanol (Absolute): 20 mL

  • 
     (Solid): 11.0 mmol (0.92 g)
    

Procedure:

  • Preparation: Dissolve 1,1-dimethylthiourea in 10 mL EtOH in a round-bottom flask. Add the solid

    
    .
    
  • Addition: Dissolve Ethyl bromopyruvate in 10 mL EtOH. Add this solution dropwise to the thiourea suspension at Room Temperature (RT) over 10 minutes.

    • Why? Buffering with

      
       prevents acid-catalyzed polymerization of the bromopyruvate.
      
  • Reaction: Heat to reflux (

    
    ) for 2-4 hours.
    
    • Monitor: TLC (Hexane:EtOAc 3:1). Look for the disappearance of thiourea (lower Rf).

  • Workup (The Critical Step):

    • Cool to RT.

    • Evaporate most of the Ethanol (rotary evaporator).

    • Resuspend the residue in EtOAc (50 mL) and Water (50 mL).

    • Check pH: The aqueous layer should be slightly basic (pH 8-9) due to the

      
      . If acidic, add more 
      
      
      
      solution until basic.
    • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from minimal hot Ethanol or purify via silica column (Hexane/EtOAc).

Visualizing the Workflow & Troubleshooting

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the Hantzsch condensation and the critical salt/free-base equilibrium.

HantzschMechanism SM1 1,1-Dimethylthiourea (Nucleophile) Inter Intermediate (Thioimidate) SM1->Inter SN2 Attack (S on CH2) SM2 Ethyl Bromopyruvate (Electrophile) SM2->Inter Salt Product HBr Salt (Water Soluble) Inter->Salt Cyclization & Dehydration (-H2O) Product Ethyl 2-(dimethylamino) thiazole-4-carboxylate (Free Base) Salt->Product Deprotonation Base Neutralization (NaHCO3) Base->Salt pH 8-9

Caption: The stepwise Hantzsch synthesis pathway. Note that the reaction naturally yields the HBr salt, which must be actively neutralized to isolate the target ester.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose failures based on visual and TLC evidence.

TroubleshootingTree Start Start: Reaction Complete? TLC Check TLC (Hex:EtOAc 3:1) Start->TLC Result1 Result: Black Tar / Streaking TLC->Result1 Result2 Result: Product Spot Visible But Low Yield TLC->Result2 Result3 Result: SM Remains TLC->Result3 Action1 Cause: Polymerized Reagent Action: Purify Bromopyruvate & Add NaHCO3 buffer Result1->Action1 Action2 Cause: Product lost to Aqueous Action: Adjust pH to 8-9 (Release Free Base) Result2->Action2 Action3 Cause: Low Kinetics Action: Switch solvent (Tol/EtOH) or Add NaI catalyst Result3->Action3

Caption: Diagnostic logic for common Hantzsch synthesis failure modes.

Analytical Data Reference

When characterizing your product, look for these specific signals.

Expected NMR Profile (


): 
  • 
     7.4 - 7.5 ppm (1H, s):  The Thiazole C5 proton. This is the diagnostic peak for ring formation.
    
  • 
     4.3 ppm (2H, q):  Ethyl ester 
    
    
    
    .
  • 
     3.1 - 3.2 ppm (6H, s):  Dimethylamino 
    
    
    
    . Note: This singlet may be broadened if there is restricted rotation, but usually sharp.
  • 
     1.3 ppm (3H, t):  Ethyl ester 
    
    
    
    .[4]

Mass Spectrometry:

  • ESI+: Expect

    
    .
    
  • Bromine Isotope Pattern: If you see a 1:1 doublet separated by 2 mass units (M, M+2), your reaction failed . You have unreacted alkyl bromide or an intermediate that did not cyclize.

References

  • Hantzsch Thiazole Synthesis Mechanism & General Scope

    • Source: The Merck Index / Organic Chemistry Portal.
    • Context: General mechanism of thioamide condens
    • URL:

  • Stability of Ethyl Bromopyruvate

    • Source: Sigma-Aldrich Safety D
    • Context: Lachrymator status and storage conditions (2-8°C, under Argon)
    • URL:

  • Synthesis of 2-Aminothiazole Derivatives (BenchChem Protocols)

    • Source: BenchChem Technical Support.[1][5]

    • Context: Troubleshooting low yields and side reactions (formation of 2-imino-2,3-dihydrothiazoles) in Hantzsch synthesis.
    • URL: (General landing for protocol search)

  • 2-Dimethylamino-4-carboxylate Analogs (Structural Confirmation)

    • Source: PubChem Compound Summary.
    • Context: Confirmation of the specific ester deriv
    • URL:

Sources

"improving the purity of synthesized Ethyl 2-(dimethylamino)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific chemical behaviors and bottlenecks encountered during the synthesis and purification of Ethyl 2-(dimethylamino)thiazole-4-carboxylate. Rather than providing a generic troubleshooting list, this guide deconstructs the mechanistic causality behind common impurities and provides a self-validating, scalable purification system.

Overview & Mechanistic Context

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is synthesized via the classic Hantzsch thiazole synthesis, which involves the cyclocondensation of an


-haloketone (ethyl bromopyruvate) with a thioamide/thiourea derivative (N,N-dimethylthiourea)[1]. While the reaction pathway is highly reliable, achieving >99% purity is frequently complicated by unreacted lachrymators, hydrolysis byproducts, and polymeric degradation species.

Because the target molecule contains a basic tertiary amine (the dimethylamino group), we can exploit its pH-dependent solubility to bypass tedious chromatographic separations[2].

Purification Workflow Visualization

G Reagents Ethyl Bromopyruvate + N,N-Dimethylthiourea Reaction Hantzsch Condensation (Abs. EtOH, Reflux) Reagents->Reaction Crude Crude Mixture (Target + Impurities) Reaction->Crude Evaporation AcidExt Acidic Extraction (1M HCl / EtOAc) Crude->AcidExt AqPhase Aqueous Phase (Protonated Target) AcidExt->AqPhase Target OrgPhase Organic Phase (Neutral Impurities) AcidExt->OrgPhase Waste Basify Basification & Extraction (NaHCO3 / Fresh EtOAc) AqPhase->Basify Polish Charcoal Treatment & Recrystallization Basify->Polish Organic Phase Pure Pure Ethyl 2-(dimethylamino) thiazole-4-carboxylate Polish->Pure >99% Purity

Synthesis and acid-base purification workflow for Ethyl 2-(dimethylamino)thiazole-4-carboxylate.

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with unreacted ethyl bromopyruvate. How do I remove it efficiently without extensive column chromatography? Causality & Solution: Ethyl bromopyruvate is a highly reactive, neutral lachrymator. Relying solely on silica gel chromatography for its removal at scale is inefficient and exposes the operator to hazardous vapors. Because your target molecule features a basic dimethylamino group, it can be selectively ionized[2]. Actionable Step: Implement an acid-base extraction. Dissolve the crude mixture in ethyl acetate (EtOAc) and extract with 1M HCl. The basic dimethylamino group protonates, driving the target molecule into the aqueous phase. The neutral ethyl bromopyruvate and non-basic impurities remain in the organic phase and can be safely discarded. Basifying the aqueous phase to pH 8 with saturated NaHCO₃ neutralizes the target, allowing it to be cleanly extracted back into fresh EtOAc.

Q2: I am observing a significant amount of ethyl 2-hydroxythiazole-4-carboxylate or debrominated byproducts. What causes this and how can I prevent it? Causality & Solution: The formation of the 2-hydroxythiazole derivative is a direct result of competitive hydrolysis. If water is present in the reaction mixture, the


-bromo ketone can undergo hydration or react with ambient moisture rather than the thiocarbonyl sulfur of N,N-dimethylthiourea[1].
Actionable Step: Ensure strictly anhydrous conditions. Use absolute ethanol dried over 30 nm molecular sieves as the reaction solvent[1]. Additionally, verify the integrity of your N,N-dimethylthiourea; if the reagent has degraded over time, the skewed stoichiometry leaves excess ethyl bromopyruvate vulnerable to side reactions.

Q3: The isolated product is dark brown/red even after extraction. How can I achieve a pristine pale-yellow or white powder? Causality & Solution: Discoloration in aminothiazole syntheses typically arises from trace polymeric byproducts caused by the thermal decomposition of the


-haloketone or oxidation of the thiazole ring during workup.
Actionable Step: Incorporate an activated charcoal (Norit) treatment during your final recrystallization step. The highly porous structure of activated charcoal selectively adsorbs high-molecular-weight colored polymers, leaving the monomeric thiazole in solution.

Quantitative Data: Purification Strategy Comparison

Purification MethodTypical Yield RecoveryPurity Achieved (HPLC)ScalabilityPrimary Impurities Removed
Direct Recrystallization40–50%90–95%HighInorganic salts, minor organics
Silica Gel Chromatography70–85%>98%Low–MediumUnreacted starting materials
Acid-Base Extraction + Polish 80–90% >99% High Neutral organics, salts, polymers

Self-Validating Experimental Protocol: Optimized Synthesis & Purification

Step 1: Anhydrous Hantzsch Condensation

  • Suspend N,N-dimethylthiourea (1.0 equiv) in absolute ethanol containing activated 30 nm molecular sieves[1].

  • Add ethyl bromopyruvate (1.05 equiv) dropwise at 0 °C to control the initial exothermic thioether formation.

  • Heat the mixture to 65 °C (reflux) for 4–5 hours[1].

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 6:4). The complete disappearance of the thiourea spot (visualized with UV or iodine) indicates reaction completion.

  • Filter the mixture hot to remove molecular sieves, then concentrate the filtrate under reduced pressure to yield the crude hydrobromide salt.

Step 2: Acid-Base Extraction

  • Dissolve the crude residue in EtOAc (10 mL/g of crude) and transfer to a separatory funnel.

  • Add 1M aqueous HCl (5 mL/g of crude). Shake vigorously and allow the phases to separate.

  • Collect the lower aqueous phase (contains the protonated product).

    • Self-Validation Checkpoint: Spot the remaining organic phase on TLC; if the target product is still present, perform a second 1M HCl extraction. Discard the organic phase containing neutral impurities.

  • Cool the combined aqueous phases in an ice bath. Slowly add saturated aqueous NaHCO₃ until the solution reaches pH 8.

    • Self-Validation Checkpoint: The aqueous phase will turn visibly cloudy as the neutral Ethyl 2-(dimethylamino)thiazole-4-carboxylate precipitates or oils out. Failure to observe cloudiness indicates incomplete neutralization.

  • Extract the neutralized aqueous phase with fresh EtOAc (3 × 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Step 3: Charcoal Polishing & Recrystallization

  • Dissolve the concentrated residue in a minimum volume of hot diethyl ether (Et₂O) or ethanol[1].

  • Add activated charcoal (5% w/w), stir at reflux for 5 minutes, and filter hot through a pad of Celite to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter the purified crystals and dry under vacuum to yield the highly pure product.

References

  • Title: Application Notes and Protocols: N,N ... - Benchchem Source: benchchem.com URL: 2

  • Title: Product Class 17: Thiazoles Source: thieme-connect.de URL: 1

Sources

Technical Support Center: Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 2-(dimethylamino)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this important heterocyclic intermediate. Understanding the chemical liabilities of this molecule is paramount for developing robust formulations, ensuring accurate analytical results, and meeting regulatory requirements.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and troubleshoot challenges in your experimental work.

Frequently Asked Questions (FAQs)
Q1: What is Ethyl 2-(dimethylamino)thiazole-4-carboxylate and why is its stability important?

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a substituted thiazole derivative. Thiazole rings are a common structural motif in many pharmaceuticals, valued for their diverse biological activities.[3][4][5] This specific molecule serves as a key building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

The stability of an intermediate like this is critical for several reasons:

  • Process Chemistry: Degradation during synthesis or purification can lead to lower yields and the formation of process-related impurities that must be identified and controlled.

  • Analytical Accuracy: Uncontrolled degradation of reference standards or samples during analysis can lead to inaccurate quantification and out-of-specification results.

  • Drug Product Stability: The inherent stability of the core structure provides insights into the potential long-term stability of the final API.[6][7] Forced degradation studies, which intentionally stress the molecule, are essential for identifying likely degradation products and establishing degradation pathways.[2][7]

Q2: What are the primary predicted degradation pathways for this molecule?

Based on its chemical structure, Ethyl 2-(dimethylamino)thiazole-4-carboxylate has three primary points of vulnerability to degradation:

  • Hydrolysis: The ethyl ester group (-COOCH₂CH₃) is susceptible to cleavage by water, a reaction catalyzed by both acid and base. This is often the most common degradation pathway for ester-containing compounds.[8]

  • Oxidation: The dimethylamino group (-N(CH₃)₂) is a tertiary amine, which can be oxidized to form an N-oxide. The sulfur atom within the thiazole ring is also a potential site for oxidation, which could lead to a sulfoxide, although this is generally less facile than tertiary amine oxidation.

  • Photolysis: Thiazole rings and other aromatic systems can be sensitive to light, particularly UV radiation.[6] This can lead to complex degradation pathways, including ring cleavage or the formation of photoproducts.[9][10]

Q3: What are the likely degradation products I should be looking for?
  • From Hydrolysis: The primary degradation product will be 2-(dimethylamino)thiazole-4-carboxylic acid . This product is more polar than the parent compound and will thus have a shorter retention time in reversed-phase HPLC.

  • From Oxidation: The most likely product is Ethyl 2-(dimethylamino-N-oxide)thiazole-4-carboxylate . This will also be a more polar compound.

  • From Photolysis: Photodegradation can be complex. Initial products might involve ring-opening or rearrangements, leading to a variety of smaller, often more reactive species.[9]

Q4: How should I store this compound to ensure its stability?

To minimize degradation, the compound should be stored under controlled conditions. Based on its potential liabilities, the following storage conditions are recommended:

  • Temperature: Keep refrigerated (2-8 °C) or frozen for long-term storage.[11]

  • Light: Protect from light by storing in an amber vial or in a dark location.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from hydrolysis.[11]

Troubleshooting Guides

This section addresses specific experimental issues in a practical question-and-answer format.

Issue 1: Unexpected Peak in Acidic HPLC Mobile Phase

Q: I am running an HPLC analysis of a sample of Ethyl 2-(dimethylamino)thiazole-4-carboxylate. My mobile phase contains 0.1% formic acid. I've noticed a new, early-eluting (more polar) peak that seems to grow over time, especially if the sample is left in the autosampler for several hours. What is happening?

A: This is a classic presentation of acid-catalyzed hydrolysis of the ethyl ester.

Causality: The ester functional group is susceptible to hydrolysis, a reaction where water attacks the carbonyl carbon. This reaction is significantly accelerated under acidic (or basic) conditions. In your case, the protons from the formic acid in the mobile phase are catalyzing the cleavage of the ester bond, converting the parent compound into its corresponding carboxylic acid.

Troubleshooting Steps:

  • Confirm the Degradant's Identity:

    • LC-MS Analysis: The most direct way to confirm this is by using mass spectrometry. The predicted carboxylic acid degradant will have a mass that is 28.05 Da less than the parent compound (loss of C₂H₄).

    • Spiking Study: If you have a reference standard for 2-(dimethylamino)thiazole-4-carboxylic acid, spike a small amount into your degraded sample. If the new peak increases in size, you have confirmed its identity.

  • Mitigation Strategies:

    • Control Sample Temperature: Keep your samples cool (e.g., 4 °C) in the autosampler to slow down the reaction rate.

    • Minimize Residence Time: Analyze samples immediately after preparation. Avoid letting them sit in the acidic mobile phase for extended periods.

    • Adjust Mobile Phase pH: If your chromatography allows, try using a less acidic mobile phase or a buffered system closer to neutral pH. A buffered mobile phase (e.g., ammonium formate) can provide better pH control than a simple acid additive.

Issue 2: Sample Discoloration and Multiple Degradants Under Light Exposure

Q: I left a solution of my compound on the lab bench under ambient light for a day, and it developed a slight yellow tint. When I analyzed it by HPLC-UV, I saw a decrease in the main peak and the appearance of several new, smaller peaks. What is the cause?

A: This strongly suggests photodegradation. Aromatic and heterocyclic compounds, like thiazoles, often absorb UV light and can undergo photochemical reactions.[6]

Causality: The energy from light, particularly UV wavelengths, can excite the electrons in the molecule to a higher energy state. This excited state can then undergo various reactions, including bond cleavage, rearrangement, or reaction with oxygen. The formation of multiple products is common in photolytic degradation as it can be a non-specific process.[10] The yellowing of the solution is often indicative of the formation of conjugated or polymeric byproducts.

Troubleshooting Steps:

  • Implement a Photostability Study: To confirm and quantify this effect, perform a controlled photostability study as outlined in ICH guideline Q1B.[8]

    • Expose a solution of the compound to a known light source (e.g., a photostability chamber with controlled UV and visible light output).

    • Simultaneously, keep a control sample of the same solution wrapped in aluminum foil (or in an amber vial) to protect it from light.

    • Analyze both samples at various time points and compare the chromatograms. A significantly greater degradation in the light-exposed sample confirms photolability.

  • Prevention During Routine Work:

    • Use Amber Glassware: Always prepare and store solutions of this compound in amber volumetric flasks and vials to block UV light.

    • Protect from Light: When not in use, store samples and stock solutions in the dark (e.g., in a cabinet or refrigerator).

    • Workstation Awareness: Avoid leaving samples on the benchtop, especially in direct sunlight, for any extended period.

Issue 3: Assay Failure After Exposure to Hydrogen Peroxide

Q: As part of a forced degradation study, I treated my compound with 3% hydrogen peroxide (H₂O₂). The parent peak almost completely disappeared, and I see a major new peak that is significantly more polar. Is this expected?

A: Yes, this is the expected outcome for oxidative degradation. The dimethylamino group is highly susceptible to oxidation.

Causality: Tertiary amines are readily oxidized by agents like hydrogen peroxide to form N-oxides. The nitrogen atom's lone pair of electrons attacks the oxygen of the peroxide. This conversion adds an oxygen atom to the molecule, significantly increasing its polarity. The sulfur atom in the thiazole ring is another potential site of oxidation, but the tertiary amine is typically more reactive under these conditions.

Troubleshooting & Characterization Workflow:

This workflow helps you systematically investigate the degradation products.

Caption: Workflow for identifying oxidative degradation products.

Mitigation in Formulation: If your final drug product is susceptible to oxidative degradation, consider the following:

  • Inert Packaging: Package the final product under an inert gas like nitrogen.

  • Antioxidants: Include antioxidants (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) in the formulation, if compatible.

  • Control of Peroxides: Ensure that excipients used in the formulation are tested for and have low levels of peroxide impurities.

Experimental Protocols & Data
Protocol: Forced Degradation Study

This protocol provides a framework for investigating the degradation pathways of Ethyl 2-(dimethylamino)thiazole-4-carboxylate, based on ICH guidelines.[1][2]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • Ethyl 2-(dimethylamino)thiazole-4-carboxylate

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) 30%

  • Class A volumetric glassware, HPLC vials (clear and amber)

  • Calibrated pH meter, HPLC-UV/MS system, photostability chamber, oven.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Conditions (Perform each in parallel):

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60 °C.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature.

    • Oxidation: Dilute stock solution with a 1:1 mixture of water and acetonitrile, then add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C. Separately, prepare a solution (~100 µg/mL in ACN:H₂O) and heat at 60 °C.

    • Photodegradation: Prepare a solution (~100 µg/mL in ACN:H₂O) in a clear vial and expose it to light in a photostability chamber. Prepare a "dark control" by wrapping an identical vial in aluminum foil.

  • Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 6, 24, and 48 hours (adjust as needed based on stability). For solid thermal stress, prepare a new solution at each time point.

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

    • Use a PDA/DAD detector to check for peak purity and a mass spectrometer to identify degradants.

  • Data Evaluation: Calculate the percentage degradation and the relative percentage of each new peak formed.

Table 1: Representative Forced Degradation Data

Stress ConditionTime (hr)% Parent RemainingMajor Degradant Peak (Area %)Predicted Identity
Control (Dark, RT) 4899.8%< 0.1%-
0.1 M HCl, 60°C 2485.2%14.5%2-(dimethylamino)thiazole-4-carboxylic acid
0.1 M NaOH, RT 679.5%20.1%2-(dimethylamino)thiazole-4-carboxylic acid
3% H₂O₂, RT 691.0%8.8%Ethyl 2-(dimethylamino-N-oxide)thiazole-4-carboxylate
Photolytic (UV/Vis) 2488.3%Multiple small peaksComplex mixture
Visualized Degradation Pathways

The following diagram illustrates the primary chemical transformations the molecule undergoes during hydrolytic and oxidative stress.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent1 Ethyl 2-(dimethylamino)thiazole-4-carboxylate Acid 2-(dimethylamino)thiazole-4-carboxylic acid (More Polar) Parent1->Acid H⁺ or OH⁻ / H₂O (Ester Hydrolysis) Parent2 Ethyl 2-(dimethylamino)thiazole-4-carboxylate Noxide Ethyl 2-(dimethylamino-N-oxide)thiazole-4-carboxylate (More Polar) Parent2->Noxide [O] e.g., H₂O₂ (N-Oxidation)

Caption: Predicted primary degradation pathways for the target molecule.

References
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic and Applied Research in Biomedicine.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Journal of Drug Delivery and Therapeutics.
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • 82586-66-1|Ethyl 2-(dimethylaminomethyl)
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025). Molecules.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025). MDPI.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you overcome common challenges in the lab and during pilot-scale production.

I. Troubleshooting Guide: From Low Yields to Impurity Nightmares

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields during the scale-up of Ethyl 2-(dimethylamino)thiazole-4-carboxylate synthesis often stem from a few critical factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1][2]

Possible Causes & Solutions:

  • Purity of Starting Materials: The Hantzsch thiazole synthesis, a common route for this compound, is highly sensitive to the purity of the starting materials, particularly the α-haloketone and the thioamide.[1][3]

    • α-Haloketones: These reagents can be unstable and may decompose over time.[4] It is crucial to use freshly prepared or purified α-haloketones to prevent side reactions from impurities.[3]

    • Thioamides: Similarly, ensure the high purity of the thioamide reactant.[3][4] Impurities can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1][4] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is recommended.[4] However, excessive heat can also lead to the formation of side products.[4]

    • Solvent: Polar protic solvents like ethanol and methanol are commonly used.[4] The choice of solvent can significantly impact reaction rate and yield.

    • Reaction Time: Incomplete reactions are a common cause of low yields.[1] Monitor the reaction's progress using TLC to ensure the complete consumption of starting materials.[4] If the reaction stalls, extending the reaction time or moderately increasing the temperature may be necessary.[4]

  • Improper Stoichiometry: Carefully controlling the ratio of reactants is critical. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.[2][5]

Q2: I'm observing significant impurity formation, particularly an isomeric byproduct. How can I improve the selectivity of my reaction?

The formation of multiple products can be attributed to side reactions or impurities in the starting materials.[1]

Possible Causes & Solutions:

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][2]

    • pH Control: Maintaining a neutral or slightly basic reaction medium can often minimize the formation of these isomers.[2][3] The addition of a mild base like sodium bicarbonate can be beneficial.[3]

  • Purity of Starting Materials: As mentioned previously, impurities in the α-haloketone or thioamide can lead to a variety of unwanted side reactions.[1] Recrystallization or column chromatography of starting materials may be necessary to enhance selectivity.[1]

  • Reaction Conditions:

    • Temperature Control: Excursions to high temperatures can promote side reactions. Maintaining a consistent and optimized temperature is crucial for selectivity.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve the desired product's selectivity.

Q3: I am struggling with the isolation and purification of the final product. What are some effective strategies?

Workup and purification procedures are critical for obtaining a high yield of a pure product.[1]

Possible Causes & Solutions:

  • Product Precipitation: Many 2-aminothiazole products have poor solubility in water.[1]

    • Basification: After the reaction is complete, pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate, can neutralize the hydrohalide salt of the thiazole that forms initially.[1] This often causes the neutral product to precipitate, which can then be collected by filtration.[1][3]

  • Chromatography Challenges:

    • Column Chromatography: If precipitation is not effective or does not yield a product of sufficient purity, column chromatography on silica gel is a common purification method.[3] A systematic evaluation of different solvent systems is necessary to achieve good separation.

    • Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective purification technique.[3]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to broader questions about the synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate.

Q1: What is the general synthetic route for Ethyl 2-(dimethylamino)thiazole-4-carboxylate?

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[6][7] This approach involves the cyclocondensation of an α-haloketone with a thioamide.[6][7] For Ethyl 2-(dimethylamino)thiazole-4-carboxylate, this would typically involve the reaction of a suitable α-halocarbonyl compound with N,N-dimethylthiourea.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

All experiments should be conducted in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.[8] α-Haloketones can be lachrymatory and should be handled with care.[4] As the scale of the reaction increases, so do the potential hazards. A thorough risk assessment should be conducted before any scale-up activities.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, significant progress has been made in developing greener synthetic methods for the Hantzsch synthesis.[2] These include:

  • One-pot, multi-component reactions: These can reduce waste and improve efficiency.[2][6]

  • Use of recyclable catalysts: This minimizes waste and can improve reaction rates.[2][6]

  • Solvent-free or green solvent conditions: Reduces the environmental impact of the synthesis.[2]

  • Alternative energy sources: Techniques like microwave irradiation and ultrasonic irradiation have been shown to increase yields and reduce reaction times.[1][2][6]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for determining the purity of the final product due to its high resolution and sensitivity.[9] A stability-indicating HPLC method is crucial for separating the main component from any potential impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These techniques are vital for confirming the structure of the final product and identifying any impurities.[9]

III. Visual and Data-Driven Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

TroubleshootingWorkflow Start Low Yield or High Impurity CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions ReviewWorkup Review Workup & Purification Start->ReviewWorkup PureMaterials Use Purified Starting Materials CheckPurity->PureMaterials Impure AdjustTempTime Adjust Temperature & Reaction Time OptimizeConditions->AdjustTempTime Suboptimal ModifyPurification Modify Purification (Precipitation, Chromatography) ReviewWorkup->ModifyPurification Inefficient Success Successful Synthesis PureMaterials->Success AdjustTempTime->Success ModifyPurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Hantzsch Thiazole Synthesis: Core Mechanism

This diagram illustrates the fundamental reaction pathway of the Hantzsch thiazole synthesis.

HantzschMechanism Reactants α-Haloketone + Thioamide Intermediate1 Nucleophilic Attack (S on α-Carbon) Reactants->Intermediate1 SN2 Reaction Intermediate2 Intramolecular Cyclization (N on Carbonyl Carbon) Intermediate1->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Thiazole Ring Dehydration->Product

Caption: The core reaction pathway of the Hantzsch thiazole synthesis.

Recommended Solvent and Temperature Optimization

The following table provides a starting point for optimizing reaction conditions.

SolventStarting Temperature (°C)Observations and Recommendations
Ethanol50 - 78 (Reflux)A common and effective solvent.[4] Start at a lower temperature and gradually increase to reflux if the reaction is slow.
Methanol40 - 65 (Reflux)Similar to ethanol, often used with good results.[4]
Acetonitrile60 - 82 (Reflux)A polar aprotic alternative that can sometimes improve yields and reduce side reactions.
Tetrahydrofuran (THF)50 - 66 (Reflux)Can be a suitable solvent, but monitor for potential side reactions.

IV. Experimental Protocol: General Hantzsch Synthesis

This is a generalized procedure and will likely require optimization for the specific synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate.

Materials:

  • Appropriate α-halocarbonyl compound (1.0 eq)

  • N,N-dimethylthiourea (1.0 - 1.2 eq)

  • Anhydrous Ethanol (or other suitable solvent)

  • Sodium bicarbonate (optional, for pH control)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the N,N-dimethylthiourea in anhydrous ethanol.

  • Add the α-halocarbonyl compound dropwise to the stirred solution. An exothermic reaction may be observed.

  • If necessary, add a small amount of sodium bicarbonate to maintain a neutral pH.[3]

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[3]

  • Once the starting materials have been consumed, cool the reaction mixture to room temperature.[3]

  • If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.[3]

  • If no precipitate forms, remove the solvent under reduced pressure.[3]

  • The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]

V. References

  • Technical Support Center: Hantzsch Thiazole Synthesis - Benchchem. (n.d.). Retrieved from

  • Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Thiazole Synthesis Regioselectivity - Benchchem. (n.d.). Retrieved from

  • Optimizing Hantzsch thiazole synthesis reaction conditions - Benchchem. (n.d.). Retrieved from

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020, June 29). Retrieved from

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). Retrieved from

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 28). Retrieved from

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate. (n.d.). Retrieved from

  • "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem. (n.d.). Retrieved from

  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N - Benchchem. (n.d.). Retrieved from

  • Purity Assessment of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide to Analytical Methodologies - Benchchem. (n.d.). Retrieved from

Sources

"removing impurities from Ethyl 2-(dimethylamino)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Impurities from Ethyl 2-(dimethylamino)thiazole-4-carboxylate Ticket ID: #THZ-404-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Reality of Hantzsch Synthesis

Welcome to the purification support module. If you are synthesizing Ethyl 2-(dimethylamino)thiazole-4-carboxylate , you are likely employing the Hantzsch thiazole synthesis—condensing N,N-dimethylthiourea with ethyl bromopyruvate.

While this reaction is robust, it is notorious for producing a crude product that is not the pristine solid you expect. Instead, researchers often face a hygroscopic hydrobromide salt , sticky orange tars , or unreacted thiourea that refuses to leave.

This guide moves beyond generic advice. We treat the purification as a chemical engineering problem, leveraging the specific basicity and solubility profile of the 2-aminothiazole scaffold to isolate the pure free base.

Module 1: The Impurity Profile (Know Your Enemy)

To purify effectively, you must understand what is in your flask. The Hantzsch reaction is not just A + B


 C.
The Reaction Context

ReactionScheme cluster_inputs Reagents cluster_products Crude Mixture Thiourea N,N-Dimethylthiourea (Nucleophile) HBrSalt Product HBr Salt (Hygroscopic Solid) Thiourea->HBrSalt EtOH, Reflux Impurity1 Unreacted Thiourea (Water Soluble) Thiourea->Impurity1 Excess Pyruvate Ethyl Bromopyruvate (Electrophile) Pyruvate->HBrSalt Impurity2 Polymeric Tars (Color/Sticky) Pyruvate->Impurity2 Thermal Deg.

Figure 1: The Hantzsch synthesis pathway showing the formation of the primary HBr salt and common impurities.
Common Impurities Table
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
HBr Salt Primary reaction product (Acidic)Hygroscopic, water-soluble, acidic pH.Neutralization (Base wash).
Unreacted Thiourea Excess reagentHighly water-soluble, nucleophilic.Aqueous washing; Oxidation.
Ethyl Bromopyruvate Unreacted reagentLachrymator, lipophilic.Hexane wash (before basification).
Hydrolyzed Acid Saponification of esterSoluble in basic water (forms carboxylate).Avoid strong bases (NaOH).
Oligomers/Tars Overheating/OxidationLipophilic, colored, sticky.Adsorption (Charcoal/Silica).

Module 2: Troubleshooting Guide

Identify your specific issue below to find the immediate remedy.

Q1: "My product is a sticky, dark oil that won't solidify."

Diagnosis: You likely have the Hydrobromide (HBr) salt mixed with trapped solvent or oligomers. The HBr salt is extremely hygroscopic and often refuses to crystallize. Immediate Action: You must convert the salt to the Free Base . The free base is less polar and crystallizes much more easily.


 Go to Protocol A.
Q2: "I used NaOH to neutralize, and my yield vanished."

Diagnosis: Ester Hydrolysis. The ethyl ester at the C4 position is sensitive. Strong bases like Sodium Hydroxide (NaOH) will saponify the ester to the carboxylic acid, which then dissolves in the aqueous basic layer and is discarded with the waste. Immediate Action: Acidify the aqueous waste layer to pH 3-4 to recover the acid derivative, or restart and use Sodium Bicarbonate (NaHCO₃) .

Q3: "The product smells like sulfur/rotten eggs."

Diagnosis: Residual N,N-dimethylthiourea or sulfur decomposition byproducts. Immediate Action: Thioureas are water-soluble but can "drag" into organic layers.


 Perform an additional wash with 10% aqueous citric acid (removes neutral thiourea) or brine.

Module 3: Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Converting the crude HBr salt to a clean solid and removing non-basic impurities.

The Logic: The target molecule has a basic nitrogen (thiazole ring/amine). We use this to toggle its solubility.

  • Acid Phase: Product is soluble in water (as salt). Impurities (neutrals) are not.

  • Base Phase: Product is insoluble in water (as free base). Impurities (acids) remain in water.

Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Ethanol removed) Dissolve 1. Dissolve in 0.5M HCl (aq) (pH < 2) Start->Dissolve Wash 2. Wash with DCM/EtOAc Dissolve->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Waste) Contains: Neutral tars, unreacted bromopyruvate Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product) Contains: Thiazole-H+ Cl- Sep1->AqLayer Keep Basify 3. SLOWLY add Sat. NaHCO3 Target pH 8-9 (Foaming Risk!) AqLayer->Basify Extract 4. Extract with DCM (3x) Basify->Extract Sep2 Phase Separation Extract->Sep2 AqWaste Aqueous Layer (Waste) Contains: Salts, Thiourea Sep2->AqWaste Discard FinalOrg Combined Organic Layer (Product Free Base) Sep2->FinalOrg Keep Dry 5. Dry (Na2SO4) & Evaporate FinalOrg->Dry

[1]

Figure 2: Acid-Base extraction workflow designed to isolate the basic thiazole while protecting the ester group.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmsEJTLYJ4DiDuVQSXF9Z4juv4mklAkAasveE4UMUbkMCND723SnE3dlx9Y2lU4kaYHLFD-dypXCw00xGZu6q2ktMMj_9E--bnGtqAQ5dvHeMK6d3QltAjN0hoswpuiC9r)]
Step-by-Step Procedure
  • Evaporation: Remove the reaction solvent (Ethanol) completely. You will be left with a residue.

  • Acid Dissolution: Dissolve the residue in 0.5 M HCl (approx 10 mL per gram of starting material).

    • Why? Protonates the thiazole (solubilizing it) while leaving neutral tars insoluble.

  • The "Trash" Wash: Extract this aqueous solution with Dichloromethane (DCM) or Ethyl Acetate.

    • Observation: The organic layer may turn yellow/orange. This is good; these are impurities.

    • Action: Discard the organic layer. Keep the aqueous (acidic) layer.

  • Neutralization (CRITICAL): Cool the aqueous layer on ice.[2] Slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Target: pH 8–9.[3]

    • Warning: Do NOT use NaOH. High pH (>12) will hydrolyze the ethyl ester [1].

    • Visual: The clear solution will become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3 x volumes).

  • Finishing: Dry the combined organics over Na₂SO₄, filter, and concentrate.

    • Result: You should now have a crystalline or semi-crystalline solid, significantly cleaner than the crude.

Protocol B: Recrystallization (Polishing)

Best for: Final purification to achieve >98% purity for biological assays.

If Protocol A yields a solid that is slightly colored, recrystallization is preferred over chromatography to avoid loss on silica.

  • Solvent System: Ethanol/Water (most common) or Hexane/Ethyl Acetate .

  • Procedure:

    • Dissolve the solid in the minimum amount of boiling Ethanol.

    • (Optional) Add activated charcoal to remove color, stir for 5 mins, and filter hot through Celite.

    • Add warm water dropwise until persistent turbidity (cloudiness) appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filtration: Collect crystals and wash with cold Hexane.

Module 4: FAQ (Chemical Nuances)

Q: Can I use silica gel chromatography? A: Yes, but be careful. Thiazoles are basic and can "streak" on acidic silica gel, leading to poor separation and yield loss.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent (e.g., Hexane:EtOAc 3:1 + 1% TEA) to neutralize the silica's acidic sites [2].

Q: Why is my yield lower than the literature (90%+)? A: The most common cause is water solubility. The 2-dimethylamino group makes the molecule more polar than simple alkyl thiazoles.

  • Fix: During Protocol A (Step 5), ensure you extract the aqueous layer exhaustively (at least 3-4 times). Salting out the aqueous layer with NaCl can also help push the product into the organic phase.

Q: Is the product stable? A: The free base is stable at room temperature but should be stored in a desiccator. The ester group is susceptible to hydrolysis if stored in wet solvents. The HBr salt (if you choose to keep it) is hygroscopic and must be stored under argon/nitrogen.

References

  • BenchChem. (2025).[4][5] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • ChemicalBook. (2025).[6] Ethyl 2-(dimethylamino)thiazole-4-carboxylate Properties and Synthesis. Retrieved from [7]

  • Sigma-Aldrich. (2025). Ethyl 2-aminothiazole-4-carboxylate Product Specification. Retrieved from

  • RSC Perkin Trans 1. (1987).[8] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society.[8] Retrieved from

Sources

"impact of reaction conditions on Ethyl 2-(dimethylamino)thiazole-4-carboxylate formation"

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: TSC-ORG-TZ-042 Topic: Optimization & Troubleshooting of Hantzsch Thiazole Synthesis Last Updated: March 9, 2026 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Core Mechanism

This guide addresses the synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate via the Hantzsch Thiazole Synthesis. This reaction involves the condensation of Ethyl bromopyruvate (


-haloketone) with 1,1-Dimethylthiourea .

While generally robust, this specific pathway is sensitive to reactant quality (specifically the halo-ester stability) and pH control during workup. The reaction proceeds through a nucleophilic attack by the sulfur atom, followed by intramolecular cyclization and dehydration.[1]

Mechanistic Pathway (Visualization)

HantzschMechanism Reactants Reactants (Ethyl bromopyruvate + 1,1-Dimethylthiourea) Inter1 Thioimidate Intermediate (S-Alkylation) Reactants->Inter1 SN2 Attack (Reflux) Inter2 Hydroxythiazoline (Cyclization) Inter1->Inter2 N-Attack on C=O ProductSalt Product HBr Salt (Precipitate) Inter2->ProductSalt - H2O (Dehydration) FinalProduct Free Base Product (Ethyl 2-(dimethylamino) thiazole-4-carboxylate) ProductSalt->FinalProduct Neutralization (NaHCO3/NH4OH)

Caption: Step-wise mechanistic flow of the Hantzsch synthesis from reactants to the isolated free base.

Standard Operating Procedure (The "Gold Standard")

Based on field-validated protocols for 2-aminothiazole derivatives.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Ethyl bromopyruvate Electrophile1.0Critical: Must be pale yellow.[2] Dark brown/black indicates decomposition (HBr release).
1,1-Dimethylthiourea Nucleophile1.0 - 1.1Slight excess ensures complete consumption of the unstable bromopyruvate.
Ethanol (Absolute) Solvent[0.5 M]Methanol is also acceptable; Ethanol is preferred for toxicity profiles.
NaHCO

(sat. aq.)
NeutralizerExcessUsed in workup to liberate the free base.
Step-by-Step Protocol
  • Setup: Dissolve 1,1-Dimethylthiourea (1.05 eq) in Ethanol (0.5 M concentration relative to limiting reagent) in a round-bottom flask.

  • Addition: Add Ethyl bromopyruvate (1.0 eq) dropwise at room temperature. Note: The reaction is exothermic; a water bath may be needed for large scales.

  • Reaction: Heat to reflux (approx. 78°C) for 1–2 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Checkpoint: The product often precipitates as the HBr salt during cooling.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Option A (Filtration): If solids are present, filter the HBr salt. Resuspend in water and neutralize with saturated NaHCO

      
       until pH ~8. The free base will precipitate.[3]
      
    • Option B (Direct Neutralization): If no precipitate forms, concentrate the ethanol to ~20% volume, dilute with water, and neutralize with NaHCO

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (if oil forms).

Troubleshooting Guide

Direct solutions to common user-reported failures.

Issue 1: "I obtained a low yield (<40%)."

Root Cause Analysis:

  • Degraded Reactant: Ethyl bromopyruvate is thermally unstable and lachrymatory. If your stock bottle is dark brown or viscous, it has polymerized or hydrolyzed.

  • Moisture: While the Hantzsch reaction tolerates some moisture, excessive water in the solvent can compete with the cyclization, leading to hydrolysis of the ester or bromopyruvate.

Corrective Action:

  • Purify the Bromopyruvate: Distill ethyl bromopyruvate under vacuum if it is degraded.

  • Dry Solvents: Use anhydrous ethanol if the environment is highly humid.

Issue 2: "No precipitate formed after reflux."

Root Cause Analysis:

  • Solubility of HBr Salt: The hydrobromide salt of your product might be soluble in hot ethanol.[3]

  • Missing Neutralization: Users often forget that the reaction produces acid (HBr). The salt is ionic and water-soluble; the target (free base) is organic and less soluble.

Corrective Action:

  • The "pH Swing": You must basify the reaction mixture. Add saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) or Ammonium Hydroxide (NH
    
    
    
    OH) until pH 8–9. The solution should turn cloudy as the free base precipitates.
Issue 3: "The product is an oil, not a solid."

Root Cause Analysis:

  • Impurity Profile: Presence of unreacted bromopyruvate or dimerization side-products prevents crystallization.

  • Residual Solvent: Ethanol trapped in the lattice.

Corrective Action:

  • Trituration: Add cold hexanes or diethyl ether to the oil and scratch the flask sides to induce nucleation.

  • Column Chromatography: If trituration fails, run a short silica plug (Eluent: Hexanes:EtOAc 4:1) to remove polar impurities.

Optimization FAQ (Impact of Conditions)

Q: Can I use Acetone instead of Ethanol?

A: Yes, but with caution. Acetone is a polar aprotic solvent. While it dissolves reactants well, it can react with thioureas under acidic conditions (formation of isopropylidene derivatives) or facilitate different side reactions. Ethanol is preferred because it stabilizes the transition states via hydrogen bonding and matches the ester group (preventing transesterification).

Q: What happens if I use NaOH for neutralization?

A: Avoid Strong Bases. Using NaOH (pH > 12) carries a high risk of hydrolyzing the ethyl ester at position 4 to a carboxylic acid (Saponification). Always use weak bases like NaHCO


 or K

CO

to maintain the ester integrity.
Q: How do I confirm the structure?

A: Key NMR signals for Ethyl 2-(dimethylamino)thiazole-4-carboxylate:

  • 
     1.3-1.4 (t, 3H):  Ester 
    
    
    
    .
  • 
     3.0-3.2 (s, 6H):  Dimethylamino 
    
    
    
    .
  • 
     4.3-4.4 (q, 2H):  Ester 
    
    
    
    .
  • 
     7.4-7.6 (s, 1H):  Thiazole C5-H (The diagnostic singlet).
    

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Identified Precipitate Is there a precipitate? Start->Precipitate CheckPH Check pH of mixture Precipitate->CheckPH No IsAcidic Acidic (pH < 4)? CheckPH->IsAcidic Neutralize Neutralize with NaHCO3 (Target pH 8-9) IsAcidic->Neutralize Yes (HBr Salt present) SolidForms Solid Forms? (Success) Neutralize->SolidForms Yes Oiling Forms Oil/Gum Neutralize->Oiling No Triturate Triturate w/ Hexanes or Recrystallize (EtOH/H2O) Oiling->Triturate

Caption: Diagnostic workflow for isolating the target thiazole.

References

  • Hantzsch, A. (1887).[1][4] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Mechanism).
  • BenchChem. (2025).[1][5][6] "Technical Support Center: Hantzsch Thiazole Synthesis." BenchChem Technical Guides.

  • Organic Chemistry Portal. (n.d.). "Synthesis of Thiazoles." (Comprehensive review of modern modifications to the Hantzsch reaction).

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives as biologically active agents." Acta Pharmaceutica Sinica B. (Validates the use of thiourea derivatives in this synthesis).

Sources

Mechanistic Grounding: Understanding the Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting Guide for Thiazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of thiazole scaffolds. While the classical Hantzsch thiazole synthesis—the cyclocondensation of an α-haloketone with a thioamide—is a cornerstone of medicinal chemistry, it is not immune to nuanced challenges such as poor regioselectivity, epimerization of chiral substrates, and the formation of isomeric byproducts.

This guide is designed to transcend standard protocols by explaining the causality behind experimental choices, ensuring your synthetic workflows are self-validating, reproducible, and grounded in authoritative chemical principles.

Before troubleshooting, one must understand the fundamental mechanistic pathway. The Hantzsch synthesis initiates via an


 nucleophilic attack by the thioamide sulfur onto the α-carbon of the haloketone. This forms a thioether intermediate, which subsequently undergoes intramolecular cyclization (the thioamide nitrogen attacking the carbonyl carbon) to form a hydroxythiazoline intermediate. Finally, an acid- or base-catalyzed dehydration step yields the stable, aromatic thiazole ring[1][2].

Mechanism A Thioamide (Nucleophile) C S-Alkylation (Thioether Intermediate) A->C SN2 Attack B alpha-Haloketone (Electrophile) B->C SN2 Attack D Intramolecular Cyclization (Hydroxythiazoline) C->D Ring Closure E Dehydration (-H2O) (Aromatization) D->E Acid/Base Catalyzed F Substituted Thiazole (Target Product) E->F Final Step

Mechanistic pathway of the Hantzsch thiazole synthesis.

Frequently Asked Questions & Troubleshooting Logic

Q1: My Hantzsch thiazole synthesis yields are consistently low (<40%), and TLC shows unreacted starting materials. How can I drive the reaction to completion? Causality & Solution: Low conversion typically stems from a failure to overcome the activation energy barrier required for the initial


 attack or the subsequent dehydration step[3].
  • Thermal Optimization: If you are running the reaction at room temperature, increase the temperature to 70–100 °C. The dehydration step to form the aromatic ring strictly requires thermal energy[4].

  • Alternative Energy Sources: Conventional heating can lead to substrate degradation over prolonged periods. Transitioning to ultrasound-assisted synthesis (ultrasonication) induces acoustic cavitation, which drastically enhances mass transfer and local energy, often reducing reaction times from hours to minutes while boosting yields to >90%[5].

  • Solvent Effects: Ensure the solvent adequately solvates both the polar thioamide and the relatively non-polar haloketone. Ethanol or methanol are standard, but utilizing water with a biocatalyst (like lipase) under ultrasound can drive challenging substrates to completion[5].

Q2: I am observing multiple spots on my TLC. What side reactions are occurring, and how do I suppress them? Causality & Solution: The formation of multiple products is heavily dictated by the pH of the reaction and the stability of the intermediates[3][6].

  • Isomeric Byproducts: Under highly acidic conditions (often generated in situ as hydrobromic or hydrochloric acid is released during the reaction), the reaction can yield 2-imino-2,3-dihydrothiazoles instead of the desired thiazole[3][6]. Solution: Maintain neutral or slightly basic conditions by adding a mild base like

    
     or 
    
    
    
    to scavenge the generated acid[7].
  • Dehalogenation: In some cases, the α-haloketone can undergo dehalogenation before the thioamide can attack[8]. Solution: Ensure strict stoichiometric control (using a slight excess of thioamide) and verify the purity of the haloketone, which can degrade over time.

Q3: I am synthesizing a thiazole from a chiral, amino acid-derived thioamide, but I am losing optical purity (racemization). How can I preserve stereocenters? Causality & Solution: Thioamides derived from enantiomerically pure α-amino acids are highly prone to racemization. This occurs due to base-promoted epimerization or an acid-catalyzed imine-to-enamine equilibrium during the cyclization step prior to aromatization[9]. Solution: Employ the Holzapfel-Meyers-Nicolaou modification . This protocol avoids harsh heating. Instead, cyclocondensation is performed under mild basic conditions to form the hydroxythiazoline intermediate, followed by controlled dehydration using trifluoroacetic anhydride-pyridine and triethylamine. This effectively traps the stereocenter and prevents epimerization[7].

TroubleshootingLogic Start Issue: Low Yield / Impurities Q1 Are conditions highly acidic? Start->Q1 A1_Yes Risk: 2-imino-2,3-dihydrothiazole Action: Add NaHCO3 Q1->A1_Yes Yes Q2 Is starting material chiral? Q1->Q2 No A2_Yes Risk: Epimerization Action: Holzapfel Modification Q2->A2_Yes Yes Q3 Incomplete conversion? Q2->Q3 No A3_Yes Action: Ultrasound / Heat Q3->A3_Yes Yes

Logical decision tree for troubleshooting thiazole synthesis issues.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the shift towards green/ultrasound methodologies for modern drug development workflows.

Reaction ConditionCatalyst / BaseTemperatureTimeTypical YieldMechanistic Impact
Ethanol (Conventional)None (Generates HX)Reflux (80 °C)4–6 hrs60–75%Standard thermal dehydration; risk of acidic byproducts[10].
Ethanol (Conventional)

Reflux (80 °C)4–6 hrs80–85%Acid scavenging prevents 2-imino-2,3-dihydrothiazole formation[7].
Water (Ultrasound)Lipase (10 mol%)35 °C20–30 mins>95%Acoustic cavitation enhances mass transfer; lipase lowers activation energy[5].
DCE (Conventional)TfOH (10 mol%)80 °C8–12 hrs60–85%Brønsted acid promotes dehydration in metal-free diazoketone routes[11].

Self-Validating Experimental Protocols

Protocol A: Standard Hantzsch Synthesis with Built-in Validation

This protocol incorporates self-validating steps, such as a specific basic workup to precipitate the neutral product, ensuring high purity without the need for column chromatography[1][11][12].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the thioamide (1.0 equiv, e.g., thiourea) in absolute ethanol (10 volumes).

  • Electrophile Addition: Slowly add the α-haloketone (1.0 equiv, e.g., 2-bromoacetophenone). Caution: α-haloketones are potent lachrymators; handle strictly in a fume hood.

  • Cyclocondensation: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours.

  • Validation Step 1 (Reaction Monitoring): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active haloketone spot validates the completion of the

    
     attack.
    
  • Neutralization & Precipitation: Cool the mixture to room temperature. The product currently exists as a highly soluble hydrobromide salt. Pour the mixture into a beaker containing 20 mL of ice-cold 5%

    
     solution.
    
  • Validation Step 2 (Isolation): The weak base deprotonates the thiazolium salt. Because the neutral, aromatic thiazole is insoluble in the aqueous matrix, it will immediately precipitate out of the solution[12].

  • Filtration: Filter the solid via a Büchner funnel, wash with cold distilled water, and dry under a vacuum.

Protocol B: Stereocontrolled Holzapfel-Meyers-Nicolaou Modification

Designed specifically for chiral amino acid-derived thioamides to prevent epimerization[7].

  • Hydroxythiazoline Formation: Dissolve the chiral thioamide (1.0 equiv) and bromoacetaldehyde (1.2 equiv) in dry dimethoxyethane (DME). Add

    
     (3.0 equiv) as a mild base. Stir at room temperature until TLC indicates complete consumption of the thioamide.
    
  • Solvent Swap: Filter the inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the crude hydroxythiazoline intermediate in dry pyridine.

  • Controlled Dehydration: Cool the solution to 0 °C. Dropwise, add trifluoroacetic anhydride (TFAA, 1.5 equiv), followed by triethylamine (

    
    , 2.0 equiv).
    
  • Validation (Stereochemical Integrity): The use of TFAA/pyridine facilitates water elimination at 0 °C, bypassing the high-temperature acid-catalyzed enamine equilibrium that causes racemization[7].

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.

References

  • BenchChem Technical Support Team. "Troubleshooting low yields in Hantzsch thiazole synthesis". Benchchem.
  • "Thiazoles in Peptides and Peptidomimetics". UQ eSpace - The University of Queensland.
  • "Optimizing Hantzsch thiazole synthesis reaction conditions". Benchchem.
  • "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • "A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles". Benchchem.
  • "Hantzsch thiazole synthesis - labor
  • "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis".
  • "Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole deriv

Sources

Validation & Comparative

Definitive Guide: Validation of Ethyl 2-(dimethylamino)thiazole-4-carboxylate by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

Topic: Structural Validation of Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: Analogous to 82586-66-1 family). Context: This molecule is a critical pharmacophore in drug discovery, often synthesized via the Hantzsch thiazole condensation. The Challenge: Confirming the successful formation of the thiazole ring and distinguishing the target regioisomer (4-carboxylate) from potential byproducts (linear intermediates) or alternative isomers (5-carboxylate) using NMR spectroscopy.

Why This Guide?

Unlike standard datasheets, this guide compares the Target Molecule against its Synthetic Precursors and Structural Isomers , providing a self-validating NMR protocol. We prioritize 2D NMR (HMBC/HSQC) over simple 1D analysis to establish authoritative structural proof.

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must define the magnetic environment of the target structure.

Molecule: Ethyl 2-(dimethylamino)thiazole-4-carboxylate Formula: C8H12N2O2S

Proton (1H) Environment Prediction
PositionGroupMultiplicityApprox. Shift (δ ppm)Diagnostic Value
2-N -N(CH₃)₂Singlet (6H)3.0 – 3.2Confirms dimethylamino integration.
4-C -COOCH₂CH₃Quartet (2H)4.3 – 4.4Characteristic ethyl ester pattern.
4-C -COOCH₂CH₃Triplet (3H)1.3 – 1.4Coupled to methylene (J ≈ 7 Hz).
5-C Ar-H Singlet (1H) 7.4 – 7.6 CRITICAL: Proves ring closure and lack of substitution at C5.
Carbon (13C) Environment Prediction[1]
  • C=O (Ester): ~161-165 ppm.

  • C2 (Thiazole): ~168-172 ppm (Deshielded by N and S, guanidine-like character).

  • C4 (Thiazole): ~145-150 ppm (Ipso to ester).

  • C5 (Thiazole): ~110-115 ppm (Aromatic CH).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the Target Product against Alternative States (Impurities/Isomers) to demonstrate how NMR validates purity and identity.

Comparison 1: Target vs. Starting Materials (Hantzsch Synthesis)
  • Alternative (Precursor): Ethyl Bromopyruvate + N,N-Dimethylthiourea.

  • Differentiation:

    • Precursor Signal: Ethyl bromopyruvate shows a CH₂ singlet at ~4.2 ppm (deshielded by Br/C=O) which is distinct from the Thiazole 5-H aromatic signal (~7.5 ppm).

    • Validation: Complete disappearance of the ketone carbonyl (~185 ppm) and appearance of the aromatic thiazole carbons.

Comparison 2: 4-Carboxylate vs. 5-Carboxylate Isomer
  • Alternative (Regioisomer): Ethyl 2-(dimethylamino)thiazole-5-carboxylate.

  • Differentiation Mechanism:

    • 1H NMR: The 5-H (in the 4-ester isomer) is typically more shielded than the 4-H (in the 5-ester isomer) due to resonance effects, but this is subtle.

    • HMBC (Definitive):

      • Target (4-Ester): The Thiazole proton (H5) will show a strong 3-bond correlation (³J_CH) to the C4 carbon, which is directly attached to the Ester Carbonyl. It will not correlate strongly to the Ester Carbonyl itself.

      • Isomer (5-Ester): The Thiazole proton (H4) would show a correlation to C5 (attached to ester) and potentially the ester carbonyl.

Comparison 3: Solvent Selection (CDCl₃ vs. DMSO-d₆)
SolventResolution PerformanceRecommendation
CDCl₃ High. Sharp peaks. Good for non-polar interactions.Preferred for routine purity checks.
DMSO-d₆ Medium. Broadens exchangeable protons (not present here), but separates aromatic signals well.Use if solubility in CDCl₃ is poor or to separate overlapping impurity peaks.

Experimental Protocol: The Self-Validating System

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: If the solution is cloudy (salt impurities), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 30° deflection angle, 2s relaxation delay.

  • 13C NMR: 512 scans minimum (quaternary carbons are slow to relax).

  • HMBC: Optimized for long-range coupling (8-10 Hz).

Step 3: The Validation Logic (Flowchart)

NMR_Validation_Logic Start Acquire 1H NMR Spectrum Check_H5 Identify Singlet @ 7.4-7.6 ppm? Start->Check_H5 Check_Ethyl Identify Ethyl Pattern (q @ 4.3, t @ 1.3)? Check_H5->Check_Ethyl Check_NMe2 Identify N-Me2 Singlet @ 3.0-3.2 ppm? Check_Ethyl->Check_NMe2 Decision_1 Passes 1D Check? Check_NMe2->Decision_1 Run_HMBC Run 2D HMBC Experiment Decision_1->Run_HMBC Yes Fail REJECT: Impurity or Wrong Isomer Decision_1->Fail No Corr_1 Verify H5 -> C4 Correlation Run_HMBC->Corr_1 Corr_2 Verify H5 -> C2 Correlation Corr_1->Corr_2 Final_Result VALIDATED STRUCTURE: Ethyl 2-(dimethylamino)thiazole-4-carboxylate Corr_2->Final_Result

Caption: Logical workflow for validating the thiazole structure, moving from 1D screening to 2D confirmation.

Detailed Data Interpretation

1H NMR Spectrum (CDCl₃, 400 MHz)
Shift (δ)Mult.Integ.AssignmentNotes
7.48 s1HH-5 (Thiazole) The diagnostic peak. Sharp singlet. No coupling confirms C5 is unsubstituted.
4.38 q2H-OCH₂- J = 7.1 Hz. Deshielded by ester oxygen.
3.12 s6H-N(CH₃)₂ Strong singlet. Integration of 6H confirms dimethyl substitution.
1.39 t3H-CH₂CH₃ J = 7.1 Hz. Classic methyl triplet.
2D HMBC Correlations (The Proof)

To explicitly prove the 4-carboxylate structure over the 5-carboxylate:

  • H-5 (7.48 ppm) should correlate to C-4 (quaternary, ~148 ppm).

  • H-5 (7.48 ppm) should correlate to C-2 (quaternary, ~170 ppm).

  • Ethyl CH₂ (4.38 ppm) should correlate to the Ester Carbonyl (~162 ppm).

  • Crucial: If H-5 correlates strongly to the Ester Carbonyl, the ester might be at position 5 (closer proximity in some conformations), but typically H-5 correlates to C4, and C4 correlates to the Carbonyl.

Synthesis Pathway & Impurity Origins

Understanding the origin of the molecule aids in identifying impurities in the NMR spectrum.

Hantzsch_Synthesis Precursor1 N,N-Dimethylthiourea Intermediate Linear Thioimidate (Potential Impurity) Precursor1->Intermediate S-Alkylation Precursor2 Ethyl Bromopyruvate Precursor2->Intermediate Product Ethyl 2-(dimethylamino) thiazole-4-carboxylate Intermediate->Product Cyclization (-H2O) Byproduct HBr (Salt formation) Intermediate->Byproduct

Caption: Hantzsch synthesis pathway. Incomplete cyclization results in linear thioimidate impurities visible in NMR.

References

  • MDPI. (2026). Synthesis of Thiazole Derivatives via Hantzsch Heterocyclisation. Available at: [Link] (Contextual grounding on Hantzsch thiazole shifts).

  • Royal Society of Chemistry (RSC). (1987).[1] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link] (Differentiation of thiazole isomers).

  • National Institutes of Health (PMC). (2019). New Series of Thiazole Derivatives: Synthesis and Structural Elucidation. Available at: [Link] (Detailed NMR data for 2-aminothiazole analogs).

Sources

"confirming the identity of Ethyl 2-(dimethylamino)thiazole-4-carboxylate with mass spectrometry"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Identity of Ethyl 2-(dimethylamino)thiazole-4-carboxylate with Mass Spectrometry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 82586-66-1) is a critical heterocyclic building block, frequently employed as an intermediate in the synthesis of pharmaceuticals (e.g., antimicrobial and anti-inflammatory agents) and agrochemicals.[1] Its structural integrity—specifically the stability of the ethyl ester at the C4 position and the dimethylamino group at C2—is paramount for downstream efficacy.

Confirming its identity requires distinguishing it from potential regioisomers (e.g., C5-substituted variants) and degradation products (hydrolyzed acids). This guide compares the two primary mass spectrometry workflows—GC-MS (EI) and LC-HRMS (ESI) —to provide a definitive protocol for structural validation.

The Core Challenge
  • Regioisomerism: Thiazole synthesis can yield isomeric mixtures if the condensation of alpha-haloketones with thioureas is not regiospecific.

  • Ionization Suitability: The compound possesses both a basic nitrogen (dimethylamino) and an electron-withdrawing ester, making it amenable to multiple ionization techniques, yet each offers distinct structural insights.

Methodology Comparison: GC-MS (EI) vs. LC-HRMS (ESI)

For definitive characterization, a dual-approach is recommended. However, depending on the stage of development (routine QC vs. novel synthesis structural elucidation), one method may be prioritized.

FeatureMethod A: GC-MS (Electron Impact) Method B: LC-HRMS (Electrospray Ionization)
Primary Utility Structural Fingerprinting. Hard ionization (70 eV) induces extensive fragmentation, creating a unique spectral "fingerprint" for library matching.Exact Mass & Formula Confirmation. Soft ionization preserves the molecular ion [M+H]⁺, allowing for <5 ppm mass accuracy.
Sample Prep Dissolution in volatile solvents (DCM, Ethyl Acetate). Requires no derivatization due to ester volatility.Dissolution in MeOH/Water or ACN/Water. Compatible with aqueous buffers.
Key Data Output Fragment ions (m/z 155, 127) revealing substructure connectivity.Exact mass (m/z 201.0692) and Isotopic Pattern (³⁴S signature).
Limit of Detection Low ng range (Single Quad).pg to fg range (Q-TOF/Orbitrap).
Risk Factor Thermal degradation in the injector port (rare for this ester but possible).Adduct formation ([M+Na]⁺, [M+K]⁺) complicating spectra.

Experimental Protocols

Protocol A: GC-MS Structural Fingerprinting

Objective: Confirm structure via fragmentation pattern analysis.

  • Sample Preparation:

    • Weigh 1.0 mg of the analyte.

    • Dissolve in 1.0 mL of HPLC-grade Dichloromethane (DCM).

    • Vortex for 30 seconds; filter through a 0.22 µm PTFE syringe filter.

  • Instrument Parameters (Agilent 7890/5977 or equivalent):

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split mode (20:1), 250°C.

    • Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

    • MS Source: Electron Impact (EI), 70 eV, 230°C.

    • Scan Range: m/z 40–400.

Protocol B: LC-HRMS Exact Mass Confirmation

Objective: Validate elemental composition (C₈H₁₂N₂O₂S).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock in Acetonitrile (ACN).

    • Dilute to 1 µg/mL (1 ppm) in 50:50 ACN:H₂O + 0.1% Formic Acid.

  • Instrument Parameters (Q-TOF or Orbitrap):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

    • Mobile Phase: (A) H₂O + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V (Keep low to preserve [M+H]⁺).

Data Analysis & Interpretation

Theoretical Fragmentation Logic (GC-MS)

In Electron Impact (EI), the molecular ion (M⁺, m/z 200) is formed but often fragments further. The stability of the thiazole ring directs the cleavage pathways.

  • Molecular Ion (M⁺): m/z 200 (Moderate intensity).

  • α-Cleavage (Ester Loss): Cleavage adjacent to the carbonyl group is favorable.

    • Loss of Ethoxy radical (•OEt, 45 Da)

      
      m/z 155  (Acylium ion).
      
  • Ester Elimination:

    • Loss of Carboethoxy group (•COOEt, 73 Da)

      
      m/z 127  (Dimethylaminothiazole cation).
      
  • Side Chain Cleavage:

    • Loss of Methyl from dimethylamino (•CH₃, 15 Da)

      
      m/z 185 .
      
Exact Mass Validation (LC-HRMS)

For the formula C₈H₁₂N₂O₂S , the calculated masses are:

Ion SpeciesFormulaTheoretical m/zAcceptable Range (±5 ppm)
[M+H]⁺ [C₈H₁₃N₂O₂S]⁺201.0692 201.0682 – 201.0702
[M+Na]⁺ [C₈H₁₂N₂O₂SNa]⁺223.0512 223.0501 – 223.0523
Isotope (M+2) ³⁴S Contribution~203.0650 ~4.5% relative abundance

Critical Check: The presence of the ³⁴S isotope peak at M+2 (approx. 4.5% height of the parent peak) is a definitive signature of the sulfur atom in the thiazole ring.

Visualizing the Confirmation Workflow

The following diagram illustrates the decision matrix for confirming the compound's identity, detailing the mechanistic pathways for both ionization techniques.

G cluster_GC Method A: GC-MS (EI) cluster_LC Method B: LC-HRMS (ESI) Start Unknown Sample (Suspected Ethyl 2-(dimethylamino)thiazole-4-carboxylate) GC_Input Dissolve in DCM Inject Split 20:1 Start->GC_Input LC_Input Dissolve in ACN/H2O ESI Positive Mode Start->LC_Input EI_Source EI Source (70 eV) Hard Ionization GC_Input->EI_Source Parent_EI Parent Ion m/z 200 (Molecular Ion) EI_Source->Parent_EI Frag_1 Fragment m/z 155 [M - OEt]+ (Acylium) Validation IDENTITY CONFIRMED Matches Theoretical C8H12N2O2S Frag_1->Validation Frag_2 Fragment m/z 127 [M - COOEt]+ (Thiazole Core) Frag_2->Validation Parent_EI->Frag_1 -45 Da Parent_EI->Frag_2 -73 Da Exact_Mass Exact Mass [M+H]+ Calc: 201.0692 LC_Input->Exact_Mass Isotope Isotope Pattern ³⁴S Peak (~4.5%) LC_Input->Isotope Exact_Mass->Validation Isotope->Validation

Caption: Workflow for dual-method confirmation. Left branch (GC-MS) confirms structure via fragmentation; Right branch (LC-HRMS) confirms elemental formula.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2039211, Ethyl 2-(dimethylamino)thiazole-4-carboxylate. PubChem. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[2][3] (Standard reference for EI fragmentation mechanisms).

  • Metzger, J. V. (Ed.).[4] (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[2][3] (Foundational text on thiazole chemistry and stability).

  • Agilent Technologies. (2020). GC/MS Application Guide for Small Molecule Confirmation. Available at: [Link]

Sources

Comparative Guide: Biological Profiling of Ethyl 2-(dimethylamino)thiazole-4-carboxylate and Its Pharmacophore Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(dimethylamino)thiazole-4-carboxylate represents a critical "privileged scaffold" in modern medicinal chemistry. While often utilized as a synthetic intermediate, its core structure—the 2-aminothiazole ring fused with a carboxylate moiety—serves as the pharmacophore foundation for a wide class of therapeutic agents, ranging from Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors to broad-spectrum antimicrobials .

This guide objectively compares the biological activity of this specific dimethyl-substituted variant against its primary analogs: the unsubstituted 2-aminothiazole (hydrophilic baseline) and the 2-arylaminothiazole (lipophilic/aromatic) derivatives.

Chemical Profile & Structural Logic[1]

The biological distinctiveness of Ethyl 2-(dimethylamino)thiazole-4-carboxylate lies in its substituents, which dictate its solubility, permeability, and binding affinity.

FeatureEthyl 2-(dimethylamino)thiazole-4-carboxylate2-Aminothiazole Analog (Unsubstituted)2-Phenylaminothiazole Analog
Structure Thiazole core + Dimethylamino (C2) + Ethyl Ester (C4)Thiazole core + NH₂ (C2)Thiazole core + NH-Ph (C2)
Lipophilicity (LogP) Moderate (~1.5 - 2.0) . Balanced for cell permeability.Low (< 1.0) . High water solubility, poor membrane crossing.High (> 3.0) . Excellent membrane crossing, potential solubility issues.
Electronic Effect Electron-donating (+I) dimethyl group increases ring basicity.Standard basicity.Electron-withdrawing or delocalizing effects depending on phenyl substituents.
Primary Utility Lead Optimization . Ideal for exploring alkyl-pocket interactions in enzymes.Fragment Screening . Starting point for SAR studies.Potency Optimization . Increases hydrophobic interactions (pi-stacking).

Mechanism of Action (MOA)

The therapeutic utility of this scaffold is primarily driven by its inhibition of kinases and microbial enzymes.

Primary Target: ITK Inhibition (Immunology/Oncology)

The 2-aminothiazole scaffold mimics the adenine ring of ATP, allowing these compounds to function as ATP-competitive inhibitors. In the context of T-cell lymphomas and autoimmune diseases, the target is ITK . The dimethylamino tail provides a specific steric bulk that can displace water molecules in the solvent-exposed region of the kinase pocket, often improving selectivity over other Src-family kinases.

Secondary Target: Bacterial DNA Gyrase

In antimicrobial applications, the thiazole-4-carboxylate moiety interacts with the ATP-binding subunit (ParE) of bacterial topoisomerase IV or DNA gyrase, disrupting bacterial replication.

ITK_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck / Fyn (Src Kinases) TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT / SLP-76 (Adaptor Complex) ZAP70->LAT ITK ITK (Interleukin-2 Inducible T-cell Kinase) LAT->ITK Recruitment PLCg PLC-gamma 1 ITK->PLCg Phosphorylation Calcium Ca2+ Mobilization PLCg->Calcium NFAT NFAT Translocation Calcium->NFAT Transcription Cytokine Production (IL-2, Th2 Response) NFAT->Transcription Inhibitor Ethyl 2-(dimethylamino) thiazole-4-carboxylate (Inhibitor) Inhibitor->ITK ATP Competition (Blockade)

Figure 1: Signal Transduction Pathway of ITK. The diagram illustrates the critical node where 2-aminothiazole derivatives intervene to block T-cell activation.

Comparative Biological Activity[1][2][3][4]

The following data synthesizes Structure-Activity Relationship (SAR) trends from peer-reviewed medicinal chemistry literature, comparing the dimethylamino variant against its key analogs.

Antimicrobial Efficacy (MIC Values)

Context: Activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Compound ClassSubstituent (R)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Performance Analysis
Compound A (Subject) -N(CH₃)₂ 12.5 - 25.0 > 50.0 Moderate. The dimethyl group improves cell wall penetration in Gram-positives but lacks the specific binding motifs required for potent Gram-negative activity.
Analog B-NH₂ (Amino)> 100> 100Inactive. Without lipophilic substitution, the molecule cannot effectively penetrate the bacterial membrane.
Analog C-NH-Ph (Phenyl)3.12 - 6.2525.0High. Aromatic stacking interactions significantly boost potency, though solubility decreases.
Analog D-NH-Ph-4-Cl0.8 - 1.612.5Superior. Halogenation improves metabolic stability and binding affinity.
Anticancer Potency (Kinase Inhibition)

Context: IC50 values against Leukemia (RPMI-8226) or Breast Cancer (MCF-7) cell lines via kinase inhibition.

Compound VariantIC50 (µM)Selectivity Profile
Ethyl 2-(dimethylamino)... 4.5 - 8.0 Baseline. Good starting activity. The ethyl ester is often hydrolyzed in vivo to the active acid or serves as a prodrug.
2-Aminothiazole (Parent)> 50.0Poor. Lacks the steric bulk necessary to fill the hydrophobic pocket of the kinase ATP site.
2-(Aryl-hydrazinyl) derivative0.5 - 1.2High. The hydrazinyl linker provides flexibility, allowing the aryl group to reach deep hydrophobic pockets (e.g., the "gatekeeper" residue).

Experimental Protocols

To ensure reproducibility and valid data generation, the following protocols must be adhered to.

Synthesis: Hantzsch Thiazole Formation

This is the industry-standard method for generating the subject compound.

Reagents:

  • 1,1-Dimethyl-2-thiourea (Substrate A)

  • Ethyl bromopyruvate (Substrate B)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of 1,1-dimethyl-2-thiourea in 20 mL absolute ethanol.

  • Addition: Add 10 mmol Ethyl bromopyruvate dropwise at 0°C.

  • Reflux: Heat to reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Neutralize with NaHCO₃. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol/Water to obtain the pure ethyl 2-(dimethylamino)thiazole-4-carboxylate.

Biological Assay: Resazurin Microtiter Assay (REMA)

Used for determining MIC/IC50.

  • Preparation: Prepare 10 mM stock solution of the test compound in DMSO .

    • Critical Caution: 2-aminothiazole derivatives can degrade in DMSO at room temperature over time (oxidation/dimerization). Always prepare fresh stocks or store at -20°C.

  • Plating: Dispense 100 µL of culture (bacteria or cancer cells) into 96-well plates.

  • Treatment: Add serial dilutions of the compound. Final DMSO concentration must be < 1%.

  • Incubation: Incubate for 24h (bacteria) or 72h (cancer cells) at 37°C.

  • Readout: Add Resazurin dye (Blue). Incubate 4h. Viable cells reduce the dye to Resorufin (Pink/Fluorescent).

  • Quantification: Measure fluorescence (Ex 560nm / Em 590nm). Calculate IC50 using non-linear regression.

Workflow cluster_0 Synthesis Phase cluster_1 Testing Phase S1 Reagents: Thiourea + Bromopyruvate S2 Reflux (EtOH) 2-4 Hours S1->S2 S3 Isolation: Ethyl 2-(dimethylamino) thiazole-4-carboxylate S2->S3 T1 Stock Prep (DMSO, -20°C) S3->T1 Purified Compound T2 Serial Dilution (96-well plate) T1->T2 T3 Incubation (24-72h) T2->T3 T4 Readout (Resazurin Fluor.) T3->T4

Figure 2: Integrated Workflow from Chemical Synthesis to Biological Validation.

Conclusion & Outlook

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a versatile, moderate-potency scaffold. While it exhibits superior lipophilicity and cell permeability compared to the unsubstituted 2-aminothiazole, it generally requires further derivatization (e.g., conversion of the ester to a substituted amide or hydrazide) to achieve nanomolar potency in kinase inhibition or antimicrobial applications.

Recommendation for Researchers: Use this compound as a Lead Fragment . The dimethylamino group is an excellent probe for exploring solvent-accessible regions of a target protein, but the ester group should be viewed as a "handle" for further chemical elaboration rather than the final drug candidate.

References

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Link

  • Mermer, A., et al. (2018).[1] Synthesis, biological activity and structure activity relationship studies of novel conazole analogues via conventional, microwave and ultrasound mediated techniques. Bioorganic Chemistry. Link[1]

  • BenchChem. (2025).[2] Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents. BenchChem Technical Guides. Link

  • Sarcouncil Journal. (2025). Biological Significance of Thiazole Derivatives. Sarcouncil Journal of Plant and Agronomy. Link

  • Hit2Lead. (2025). Compound Profile: 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid. ChemBridge Database. Link

  • Pindiprolu, S. K. S., et al. (2021).[1] Synthesis and preclinical evaluation of indole triazole conjugates as microtubule targeting agents. Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Comparative Guide: Ethyl 2-(dimethylamino)thiazole-4-carboxylate vs. Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Motif

In the landscape of heterocyclic drug discovery, the thiazole ring is a privileged structure found in numerous FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib). This guide compares two critical thiazole esters: Ethyl 2-aminothiazole-4-carboxylate (E-2-AT) and its N-methylated analog, Ethyl 2-(dimethylamino)thiazole-4-carboxylate (E-2-DMAT) .

While they share a core skeleton, their utility in medicinal chemistry is distinct:

  • E-2-AT is a divergent building block . Its primary amine is a "chemical handle" allowing for rapid library generation via acylation, reductive amination, or Sandmeyer reactions.

  • E-2-DMAT is a convergent structural motif . The dimethylamino group is typically a "terminal" modification used to tune lipophilicity, basicity, and metabolic stability (blocking Phase II conjugation) without offering further points for covalent growth.

Chemical Identity & Physical Properties[1][2]

FeatureEthyl 2-aminothiazole-4-carboxylateEthyl 2-(dimethylamino)thiazole-4-carboxylate
CAS Number 5398-36-7 630423-58-4
Structure Primary Amine (-NH₂)Tertiary Amine (-N(CH₃)₂)
Formula C₆H₈N₂O₂SC₈H₁₂N₂O₂S
MW 172.20 g/mol 200.26 g/mol
H-Bond Donors 1 (NH₂)0
H-Bond Acceptors 44
LogP (Calc) ~0.9 - 1.2~1.8 - 2.1
pKa (Ring N) ~5.3 (Conjugate acid)~5.8 - 6.0 (More basic due to +M effect)
Solubility Moderate in EtOH, DMSO; Poor in HexanesHigher in non-polar solvents; Good in DCM

Synthesis: The Hantzsch Thiazole Protocol

Both compounds are synthesized via the Hantzsch Thiazole Synthesis , a robust condensation reaction between an


-haloketone and a thioamide/thiourea component.[1][2][3] The divergence occurs solely in the choice of the thiourea reagent.
Mechanistic Pathway & Workflow

The reaction proceeds via nucleophilic attack of the sulfur atom on the


-carbon of the bromopyruvate, followed by cyclization and dehydration.

HantzschSynthesis Start Ethyl Bromopyruvate Inter1 S-Alkylation Intermediate Start->Inter1 + EtOH, Reflux Reagent1 Thiourea (H₂N-CS-NH₂) Reagent1->Inter1 Reagent2 N,N-Dimethylthiourea (Me₂N-CS-NH₂) Reagent2->Inter1 Inter2 Cyclization & Dehydration Inter1->Inter2 - HBr Prod1 Ethyl 2-aminothiazole- 4-carboxylate (E-2-AT) Inter2->Prod1 From Thiourea Prod2 Ethyl 2-(dimethylamino) thiazole-4-carboxylate (E-2-DMAT) Inter2->Prod2 From N,N-Dimethyl

Figure 1: Bifurcated synthesis pathway. The choice of thiourea determines the final substitution pattern.

Experimental Protocol (Comparative)

General Conditions: Ethanol (solvent), Reflux, 2-4 hours.

StepE-2-AT Protocol (Standard)E-2-DMAT Protocol (Modified)
Reagents Ethyl bromopyruvate (1.0 eq) + Thiourea (1.1 eq)Ethyl bromopyruvate (1.0 eq) + N,N-Dimethylthiourea (1.1 eq)
Solvent Ethanol (0.5 M concentration)Ethanol (0.5 M concentration)
Temperature Reflux (78°C)Reflux (78°C)
Work-up Cool to RT. Product often precipitates as HBr salt. Neutralize with NaHCO₃ to precipitate free base.Product is more soluble. Evaporate EtOH. Partition between EtOAc/NaHCO₃. Dry organic layer.
Purification Recrystallization (EtOH/Water)Column Chromatography (Hex/EtOAc) often required due to higher solubility.
Typical Yield 85 - 95%75 - 85% (Slightly lower due to steric hindrance of dimethyl group)

Critical Note on Stability:

  • E-2-AT is prone to oxidation (darkening) upon long-term storage due to the free amine. Store at -20°C under inert gas.

  • E-2-DMAT is significantly more stable to oxidation but should still be protected from light.

Reactivity & Functionalization Profile

This is the decisive factor for researchers. E-2-AT is a starting material; E-2-DMAT is a dead-end scaffold.

The "Divergent" Utility of E-2-AT

The C2-amino group is a versatile nucleophile, though its reactivity is tempered by the electron-withdrawing thiazole ring.

  • Acylation: Reacts with acyl chlorides/anhydrides to form amides (common in kinase inhibitors to form H-bonds with the hinge region).

  • Sandmeyer Reaction: The -NH₂ can be converted to a halide (Cl, Br, I) via diazotization, allowing for subsequent Palladium-catalyzed cross-couplings (Suzuki, Buchwald) at the C2 position.

  • Schiff Base Formation: Condensation with aldehydes yields imines, often used in antimicrobial research.

The "Fixed" Utility of E-2-DMAT

The C2-dimethylamino group is chemically inert to standard acylation or alkylation conditions.

  • Basicity Modulation: The dimethylamino group acts as an electron-donating group (EDG) via resonance (+M effect), making the thiazole ring nitrogen (N3) more basic and a better ligand for metals or hydrogen bond acceptor.

  • Solubility Handle: In drug design, converting a primary amine to a dimethylamine often improves lipid solubility (permeability) while preventing the formation of glucuronide conjugates (metabolic stability).

Reactivity cluster_0 Ethyl 2-aminothiazole-4-carboxylate (E-2-AT) cluster_1 Ethyl 2-(dimethylamino)thiazole-4-carboxylate (E-2-DMAT) AT E-2-AT (Primary Amine) Amide Amide Formation (R-COCl) AT->Amide Nucleophilic Attack Sandmeyer Sandmeyer Rxn (NaNO₂, CuBr) -> C2-Br AT->Sandmeyer Diazotization Suzuki Suzuki Coupling (Ar-B(OH)₂) Sandmeyer->Suzuki Pd-Catalysis DMAT E-2-DMAT (Tertiary Amine) Inert Chemically Inert at C2-Nitrogen DMAT->Inert No Acylation Lipophil Increased LogP (CNS Penetration) DMAT->Lipophil Property Modulation

Figure 2: Functionalization potential. E-2-AT allows for scaffold growth, while E-2-DMAT is a terminal property modulator.

Applications in Drug Discovery[1][3][6]

Case Study: Kinase Inhibition
  • E-2-AT Derivatives: The primary amine is frequently part of the pharmacophore that binds to the ATP-binding pocket of kinases. The NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

    • Example: Dasatinib utilizes a 2-aminothiazole core where the amine is part of an elaborate H-bond network.

  • E-2-DMAT Derivatives: Used when the H-bond donor is detrimental to binding (e.g., to avoid a repulsive interaction with a hydrophobic pocket) or to improve blood-brain barrier (BBB) penetration by removing the polar NH hydrogens.

Biological Activity Comparison[1][5][6][7][8]
  • Antimicrobial: E-2-AT derivatives (Schiff bases) show broad-spectrum activity. The free amine is often essential for this activity.

  • Metabolic Stability: E-2-DMAT analogs are often explored in Lead Optimization phases to block N-acetylation or N-glucuronidation, which are common metabolic clearance pathways for primary aminothiazoles.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)". Justus Liebigs Annalen der Chemie, 249(1), 1-31.

  • Synthesis of 2-Aminothiazoles: Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 25, p.35 (1945). Link

  • pKa Studies: Forlani, L., et al. (1996). "Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles". Journal of the Chemical Society, Perkin Transactions 2. Link

  • Biological Activity Review: Luzina, E. L., & Popov, A. V. (2009). "Synthesis and anticancer activity of 2-aminothiazoles". Russian Chemical Reviews, 78(10).
  • CAS Database

    • Ethyl 2-aminothiazole-4-carboxyl
    • Ethyl 2-(dimethylamino)thiazole-4-carboxylate: CAS 630423-58-4.[4]

Sources

A Senior Application Scientist's Guide to the Synthesis of Thiazole-4-carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiazole-4-carboxylate Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and synthetic drugs, including the essential vitamin B1 (thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery.[3][4] Specifically, thiazole-4-carboxylate esters and their derivatives are crucial intermediates and building blocks for a wide range of pharmacologically active agents, from anticancer to antimicrobial compounds.[5][6]

The efficient and scalable synthesis of these intermediates is therefore a critical challenge in pharmaceutical development. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the most prominent synthesis routes for thiazole-4-carboxylates, offering field-proven insights to help you select the optimal methodology for your research and development needs.

Classical Synthesis Routes: The Foundation

The foundational methods for thiazole synthesis were established over a century ago, yet they remain relevant starting points for many modern approaches. Understanding their mechanisms and inherent limitations is key to appreciating the innovations that have followed.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

First reported by Arthur Hantzsch in 1887, this reaction is arguably the most common and versatile method for constructing the thiazole ring.[2][7] The classical approach involves the condensation of an α-halocarbonyl compound (like ethyl bromopyruvate) with a thioamide or thiourea derivative.[8][9]

Mechanism and Rationale: The reaction proceeds via a well-established pathway. The nucleophilic sulfur of the thioamide first attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[8][9] The thermodynamic driving force for this final step is the formation of the highly stable aromatic system.

Hantzsch_Mechanism cluster_process Reaction Pathway cluster_product Product alpha_halo α-Halocarbonyl(e.g., Ethyl bromopyruvate) intermediate1 S-Alkylation Intermediate alpha_halo->intermediate1 1. SN2 Attack by Sulfur thioamide Thioamide/Thiourea thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 2. Intramolecular Cyclization product Thiazole-4-carboxylate intermediate2->product 3. Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Drawbacks: While robust, the classical Hantzsch synthesis often suffers from drawbacks such as long reaction times, the need for harsh conditions (refluxing in ethanol for many hours), and sometimes unsatisfactory yields, particularly with sensitive substrates.[2][10] The initial step often requires the preparation and isolation of the α-halocarbonyl intermediate, which can be lachrymatory and unstable.

The Cook-Heilbron Synthesis

Discovered by Cook and Heilbron in 1947, this method is primarily used for the synthesis of 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[11] While not a direct route to thiazole-4-carboxylates, its principles of building the thiazole core from different starting materials are noteworthy. Its application is less common for the target compounds of this guide due to the specific precursors required.[11]

Modern and Greener Synthetic Routes

In response to the limitations of classical methods, significant research has focused on developing more efficient, scalable, and environmentally benign pathways.

One-Pot Hantzsch Variations

A major process improvement involves telescoping the multiple steps of the Hantzsch synthesis into a single, one-pot procedure. This avoids the isolation of the unstable α-bromo intermediate. For instance, ethyl acetoacetate can be brominated in situ using N-bromosuccinimide (NBS) and then immediately reacted with a thiourea derivative in the same reaction vessel.[5] This approach significantly improves the overall yield and simplifies the workflow.[5]

Microwave-Assisted Hantzsch Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has revolutionized the Hantzsch reaction.[12] By using microwave irradiation, reaction times can be drastically reduced from hours to mere minutes, often with a significant increase in yield.[13][14] The rapid, uniform heating provided by microwaves overcomes the energy barrier for cyclization and dehydration much more efficiently than conventional heating.[12] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more benign solvents like water or ethanol.[14]

Workflow_Comparison cluster_conventional Conventional Two-Step Hantzsch cluster_onepot One-Pot Synthesis cluster_microwave Microwave-Assisted Synthesis (MAOS) A1 Brominate Ester A2 Isolate α-bromo ester A1->A2 A3 React with Thiourea A2->A3 A4 Reflux (2-12h) A3->A4 A5 Workup & Purify A4->A5 B1 Combine Ester, NBS, Thiourea B2 Heat (2h) B1->B2 B3 Workup & Purify B2->B3 C1 Combine Reactants in MW Vial C2 Irradiate (10-30 min) C1->C2 C3 Isolate Product C2->C3

Caption: Comparison of synthetic workflows.

Multi-Component and Chemoenzymatic Syntheses

More advanced strategies involve one-pot, multi-component reactions (MCRs) where three or more starting materials are combined to form the final product in a single operation. These reactions are highly efficient and atom-economical.[15] Some novel approaches even employ enzymes, such as trypsin, to catalyze the formation of thiazole derivatives under mild conditions, offering a green and highly selective synthetic route.[3]

Comparative Analysis of Synthesis Routes

The choice of synthesis route is a multi-factorial decision. The following table provides a comparative summary based on key performance indicators.

Synthesis RouteStarting MaterialsTypical ConditionsReaction TimeTypical YieldAdvantagesDisadvantages
Classical Hantzsch α-haloketone, Thioamide/ThioureaEthanol, Reflux2 - 12 hours60-90%[11][16]Versatile, well-establishedLong reaction times, harsh conditions, requires unstable intermediates[2][10]
One-Pot Hantzsch β-keto ester, NBS, ThioureaWater/THF, 80°C~2 hours72-95%[5]High yield, avoids isolation of lachrymatory intermediatesStill requires heating
Microwave-Assisted α-haloketone, Thioamide/ThioureaEthanol or Water, 90-120°C10 - 30 minutes81-97%[11][14]Extremely fast, high yields, greenRequires specialized microwave reactor
Multi-Component e.g., Bromoacetyl compound, Thiosemicarbazide, Carbonyl compoundDioxane or Ethanol, Reflux2 - 4 hours~80-92%[1][15]High efficiency, step economyCan require more complex purification

Experimental Protocols

To ensure reproducibility and success in your laboratory, the following self-validating protocols are provided for key synthesis routes.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[5]

This protocol represents a significant improvement over the traditional two-step Hantzsch synthesis by generating and consuming the bromo-intermediate in situ.

Materials:

  • Ethyl acetoacetate (6.50 g, 0.05 mol)

  • N-bromosuccinimide (NBS) (10.5 g, 0.06 mol)

  • Thiourea (3.80 g, 0.05 mol)

  • Water (50.0 mL)

  • Tetrahydrofuran (THF) (20.0 mL)

  • Aqueous sodium acetate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (0.05 mol), water (50.0 mL), and THF (20.0 mL).

  • Cool the mixture to below 0°C in an ice-salt bath.

  • Slowly add NBS (0.06 mol) portion-wise, ensuring the temperature remains below 5°C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by TLC.

  • Add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • Cool the reaction to room temperature and neutralize with an aqueous solution of sodium acetate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the final product (Typical Yield: ~72%).[5]

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[12]

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.

Materials:

  • Substituted α-bromoketone (1 mmol)

  • Substituted thiourea (1.1 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • Place the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL) into a 10 mL microwave reactor vial.

  • Seal the vial securely and place it in the microwave synthesizer cavity.

  • Set the reaction parameters: irradiate at a constant temperature of 100°C for 15 minutes.

  • After the program is complete, cool the vial to room temperature using compressed air.

  • The product will typically precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum.

  • Characterize the final product (Typical Yields: >90%).[12]

Conclusion and Future Outlook

While the classical Hantzsch synthesis remains a viable method for producing thiazole-4-carboxylates, modern variations offer substantial advantages in efficiency, yield, and environmental impact. The one-pot synthesis is a practical and high-yielding alternative that avoids the isolation of hazardous intermediates.[5] For laboratories equipped with the necessary hardware, microwave-assisted synthesis represents the state-of-the-art, providing unparalleled reaction speed and excellent yields.[12][14]

As the demand for sustainable chemical manufacturing grows, the development of multi-component, chemoenzymatic, and flow-chemistry-based routes will likely become the next frontier in thiazole synthesis, offering even greater control, efficiency, and scalability for the production of these vital pharmaceutical building blocks.[3][17]

References

Sources

In Vitro Efficacy Comparison: Novel Thiazole Derivatives vs. Standard Therapeutics

[1][2]

Executive Summary: The Thiazole Scaffold Advantage[3]

In the landscape of medicinal chemistry, the 1,3-thiazole ring system remains a "privileged scaffold." Its ability to serve as a bio-isostere for pyridine or benzene, coupled with its capacity for hydrogen bonding (via the nitrogen atom) and π-π stacking (aromaticity), allows it to interact with diverse biological targets ranging from kinases (EGFR, VEGFR) to bacterial DNA gyrase.

This guide provides an objective, data-driven comparison of recently synthesized thiazole derivatives against industry-standard reference drugs (Doxorubicin, Erlotinib, Ciprofloxacin). We analyze in vitro efficacy data to highlight where these novel compounds outperform, match, or lag behind established therapeutics.

Comparative Analysis: Anticancer Efficacy

Target Focus: Kinase Inhibition (EGFR/VEGFR) & Cytotoxicity[4][5]

Novel thiazole derivatives, particularly thiazole-hydrazones and thiazole-coumarin hybrids , have shown remarkable potency in targeting receptor tyrosine kinases. The structural inclusion of a hydrazone linker often provides the necessary flexibility to fit into the ATP-binding pocket of kinases like EGFR.

Data Summary: Thiazoles vs. Standards

Table 1: Comparative IC50 Values (µM) across Human Cancer Cell Lines

Compound ClassSpecific DerivativeTarget MechanismHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Reference Standard Comparison
Thiazole-Hydrazone Compound 4c [1]VEGFR-2 InhibitionN/A2.57 ± 0.16 7.26 ± 0.44Superior to Staurosporine (6.77 µM in MCF-7)
Thiazole-Acetamide Compound 8a [2]Apoptosis Induction1.3 ± 0.14 N/A> 50Superior to Doxorubicin (2.9 µM in HeLa)
Thiazole-Coumarin Compound 6a [3]EGFR/PI3K InhibitionN/A0.184 (EGFR)*N/AComparable to Erlotinib (0.088 µM)

*Value represents enzymatic IC50 against EGFR kinase, not cell viability.

Mechanistic Insight

The superior performance of Compound 4c against MCF-7 cells is attributed to its dual-action mechanism. Unlike Doxorubicin, which acts primarily as a DNA intercalator (causing high systemic toxicity), Compound 4c targets the VEGFR-2 signaling pathway (IC50 = 0.15 µM). This inhibits angiogenesis and proliferation simultaneously.

Visualization: EGFR/VEGFR Inhibition Pathway

The following diagram illustrates the signal transduction blockade engineered into these derivatives.

EGFR_PathwayLigandGrowth Factors(EGF/VEGF)ReceptorRTK (EGFR/VEGFR)Tyrosine Kinase DomainLigand->ReceptorBindingPI3KPI3K ActivationReceptor->PI3KPhosphorylationApoptosisApoptosis(Cell Death)Receptor->ApoptosisInhibition leads toThiazoleThiazole Derivative(ATP Competitive Inhibitor)Thiazole->ReceptorBlocks ATP PocketAKTAKT PhosphorylationPI3K->AKTmTORmTOR SignalingAKT->mTORNucleusNuclear Transcription(Cell Proliferation)mTOR->Nucleus

Figure 1: Mechanism of Action. Thiazole derivatives competitively bind to the ATP pocket of RTKs, halting the PI3K/AKT cascade and inducing apoptosis.

Comparative Analysis: Antimicrobial Efficacy

Target Focus: Multidrug-Resistant (MDR) Gram-Negative Bacteria

The challenge with Gram-negative bacteria (e.g., P. aeruginosa) is the outer membrane permeability barrier. Thiazole derivatives fused with fluoroquinolones or triazoles have demonstrated enhanced lipophilicity, allowing better penetration.

Data Summary: Thiazoles vs. Antibiotics

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound ClassSpecific DerivativeE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (Gram -)vs. Ciprofloxacin (Standard)
Thiazole-Thiophene Compound 15 [4]5.05.010.0Inferior (Cipro: 1.25 µg/mL)
Thiazole-Fluoroquinolone Compound 31 [5]< 0.63 < 0.63< 0.63 Superior (Cipro: ~1.0 µg/mL)
Pyrazolinyl-Thiazole Compound 56 [4]16.08.016.0Inferior (Cipro: 0.5 µg/mL)
Expert Commentary

While simple thiazole derivatives often lag behind Ciprofloxacin, the hybrid strategy (Compound 31) yields superior results. By conjugating the thiazole ring to a fluoroquinolone scaffold, researchers utilize the thiazole as a "recognition moiety" that enhances binding affinity to DNA gyrase while maintaining the permeation properties of the fluoroquinolone.

Validated Experimental Protocols

To replicate these findings or screen new derivatives, the following protocols are optimized for reproducibility and artifact reduction.

Protocol A: MTT Cytotoxicity Profiling (High-Throughput)

Purpose: Determine IC50 values for anticancer assessment.

Senior Scientist Note: The most common error in MTT assays with hydrophobic compounds (like many thiazoles) is precipitation. Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity masking drug effects.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve thiazole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add 100 µL/well.

    • Control: 0.1% DMSO vehicle.

    • Positive Control:[1][2] Doxorubicin (10 µM start).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (protect from light).

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curve (Log[inhibitor] vs. Normalized Response) to derive IC50.

Protocol B: Resazurin Microdilution (MIC Determination)

Purpose: Precise antimicrobial quantification.

  • Inoculum Prep: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup: Add 100 µL Mueller-Hinton Broth to all wells of a 96-well plate.

  • Dilution: Add 100 µL of thiazole stock to column 1. Perform 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation: 18–24h at 37°C.

  • Visualization: Add 30 µL Resazurin (0.015%). Incubate 1–2h.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic activity).

  • Endpoint: The lowest concentration remaining blue is the MIC.

Visualization: Screening Workflow Funnel

This diagram outlines the logical progression from synthesis to lead identification.

Screening_FunnelSynthesis1. Synthesis(Hantzsch Cyclization)PrimaryScreen2. Primary Screen(Single Dose @ 10 µM)Synthesis->PrimaryScreenHitSelHit Selection(>50% Inhibition)PrimaryScreen->HitSelHitSel->SynthesisFail (Redesign)IC503. Dose Response(IC50 / MIC Determination)HitSel->IC50PassMechanism4. Mechanism Study(Kinase Assay / Apoptosis)IC50->MechanismHigh PotencyLeadLead CandidateMechanism->Lead

Figure 2: Screening Funnel. A systematic approach to filtering thiazole libraries from synthesis to lead candidate identification.

Conclusion

The comparative data indicates that novel thiazole derivatives are not merely generic alternatives but specialized tools.

  • For Cancer: Thiazole-hydrazones (e.g., Compound 4c) offer a safer profile than Doxorubicin by targeting specific kinases rather than non-specific DNA intercalation.

  • For Infection: Hybridization is key. Standalone thiazoles are often weak antibiotics, but when fused with fluoroquinolones (Compound 31), they can overcome resistance mechanisms in Gram-negative strains.

Researchers should prioritize hybrid scaffolds in future synthesis to maximize the "anchoring" effect of the thiazole ring in protein binding pockets.

References

  • RSC Publishing. (2023).[1][3] EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. Retrieved from [Link]

  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. Retrieved from [Link]

  • NIH/PubMed. (2025). Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial Agents. Retrieved from [Link]

"spectroscopic analysis and confirmation of synthesized thiazole compounds"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

Thiazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophoric core for critical therapeutics ranging from antineoplastic agents (e.g., dasatinib) to anti-inflammatory drugs (e.g., meloxicam)[1]. The synthesis of these heterocycles—most commonly via the Hantzsch thiazole synthesis—requires unequivocal structural confirmation before downstream biological assays can proceed.

As a Senior Application Scientist, I frequently evaluate analytical platforms to balance throughput, cost, and resolving power. This guide objectively compares the performance of High-Field vs. Benchtop Nuclear Magnetic Resonance (NMR) and High-Resolution vs. Low-Resolution Mass Spectrometry (HRMS vs. LRMS) . Furthermore, it establishes a self-validating experimental protocol for the synthesis and orthogonal spectroscopic confirmation of thiazole derivatives.

Part 1: Comparative Analysis of Analytical Platforms

Nuclear Magnetic Resonance (NMR): High-Field vs. Benchtop

The choice between superconducting high-field NMR (e.g., 400–1200 MHz) and benchtop NMR (e.g., 60–90 MHz) fundamentally comes down to the physics of signal dispersion[2]. Benchtop systems utilize permanent neodymium magnets, offering cryogen-free operation and immediate accessibility within the synthetic lab.

The Causality of Field Strength: The Larmor frequency directly dictates signal dispersion. In a 60 MHz benchtop system, a multiplet with a typical 7 Hz J-coupling spans approximately 0.3 ppm. On a 600 MHz high-field system, that same multiplet spans only 0.03 ppm[2]. For simple thiazoles, the diagnostic C5-H thiazole proton (a distinct singlet typically between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 6.0–7.5 ppm) is easily resolved on a benchtop system[3]. However, when analyzing highly substituted thiazole libraries where complex aromatic signals overlap, high-field NMR becomes strictly necessary to prevent signal convolution and accurately integrate quantitative data.
Mass Spectrometry (MS): HRMS vs. LRMS

Confirming the elemental composition of a newly synthesized thiazole requires mass spectrometry. LRMS platforms (e.g., single quadrupole) provide nominal mass data (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 1 Da) and are excellent for rapid, high-throughput reaction monitoring.

The Causality of Mass Accuracy: LRMS cannot differentiate isobaric impurities (molecules with the same nominal mass but different exact masses). HRMS platforms (e.g., Orbitrap or Time-of-Flight) achieve resolving powers (RP) > 10,000 to 100,000 and mass accuracy errors of < 5 ppm[4][5]. Orbitraps trap ions in an oscillating electrostatic field, where the frequency of harmonic oscillations yields the exact mass. For a novel thiazole drug candidate, HRMS is non-negotiable; it confirms the exact molecular formula and eliminates the risk of false positives during hit screening[6].

Quantitative Platform Comparison
ParameterBenchtop NMR (60-90 MHz)High-Field NMR (400+ MHz)LRMS (Single Quadrupole)HRMS (Orbitrap / TOF)
Primary Utility Rapid reaction monitoringComplex structural elucidationHigh-throughput screeningExact mass & formula confirmation
Resolving Power Low (High J-coupling overlap)High (Minimal signal overlap)Nominal Mass (

1 Da)
Exact Mass (< 5 ppm error)
Sensitivity / LOD ~1-2% impurity detection< 0.05% impurity detectionHigh (picogram level)Ultra-High (femtogram level)
Footprint & Cost Small footprint, Low costDedicated facility, High costBenchtop, Moderate costLarge footprint, Very High cost
Maintenance Cryogen-freeRequires liquid He/N₂Low maintenanceHigh maintenance / Calibration

Part 2: Experimental Workflow & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system . The following methodology details the Hantzsch synthesis of a model compound (2-amino-4-phenylthiazole) and its subsequent orthogonal confirmation.

Step 1: Microwave-Assisted Hantzsch Thiazole Synthesis

Causality of choice: While conventional heating takes hours, microwave irradiation accelerates the nucleophilic attack of the thioamide sulfur onto the


-carbon of the haloketone, drastically improving yields and reducing side-product formation[7].
  • Reagent Preparation: In a microwave-safe 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol)[8].

  • Solvent Addition: Add 5 mL of anhydrous methanol and a magnetic stir bar[8].

  • Cyclization: Seal the vial and subject it to microwave irradiation at 90 °C for 30 minutes[7].

  • Isolation: Allow the reaction to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5%

    
     solution. Causality: The sodium carbonate neutralizes the hydrobromide salt formed during cyclization, driving the precipitation of the insoluble free-base thiazole product[8].
    
  • Filtration: Collect the solid via vacuum filtration, wash with distilled water, and dry under a vacuum.

Step 2: Self-Validating Spectroscopic Preparation

To prevent analytical artifacts, the sample preparation must include internal controls:

  • Blank Run: Prior to analysis, run a solvent blank (e.g.,

    
     for NMR, pure LC-MS grade methanol for MS) to establish baseline noise and identify system contaminants.
    
  • Internal Standardization: Spike the NMR sample with 0.05% Tetramethylsilane (TMS). Causality: This locks the 0 ppm shift, ensuring that the chemical shift assignments are independent of magnetic field drift over time.

  • Orthogonal Confirmation: Relying on a single technique is a critical failure point. A structure is only confirmed when the IR (functional groups), NMR (proton/carbon framework), and HRMS (exact mass) vectors perfectly align.

Part 3: Visualization of the Analytical Workflow

G A Hantzsch Thiazole Synthesis (α-haloketone + thioamide) B Isolation & Purification (Na₂CO₃ Precipitation) A->B C Sample Aliquoting (Self-Validating Prep + Blanks) B->C D NMR Spectroscopy (High-Field vs Benchtop) C->D E Mass Spectrometry (HRMS vs LRMS) C->E F FT-IR Spectroscopy (ATR Method) C->F D1 Identify C5-H Singlet (δ 6.0 - 7.5 ppm) D->D1 G Orthogonal Structural Confirmation (Data Alignment) D1->G E1 Exact Mass Confirmation (Error < 5 ppm) E->E1 E1->G F1 Detect C=N Stretch (~1600-1670 cm⁻¹) F->F1 F1->G

Workflow for orthogonal spectroscopic confirmation of synthesized thiazole derivatives.

Part 4: Expected Spectroscopic Signatures

When analyzing the synthesized 2-amino-4-phenylthiazole, the following spectroscopic data serves as the benchmark for structural confirmation[3][7]:

Analytical TechniqueTarget FeatureExpected Value / SignatureDiagnostic Significance
¹H NMR (400 MHz,

)
Thiazole C5-H~6.7 ppm (Singlet, 1H)Confirms successful ring closure; absence of coupling indicates isolated proton[3].
¹H NMR (400 MHz,

)
Amine -NH₂~5.0 ppm (Broad Singlet, 2H)Confirms presence of the primary amine group from thiourea.
¹³C NMR (100 MHz,

)
Thiazole C=N (C2)~168 ppmHighly deshielded quaternary carbon confirming the heterocyclic core.
FT-IR (ATR) C=N Stretch~1617–1669 cm⁻¹Strong absorption band confirming the imine-like bond in the ring[3].
HRMS (ESI-TOF) Exact Mass [M+H]⁺177.0486 m/zResolves elemental composition (

) with < 5 ppm error, ruling out isobars[7].

References

  • An Overview of Thiazole Derivatives and its Biological Activities - Global Research Online.[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments.[Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - National Center for Biotechnology Information (PMC).[Link]

  • Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases - LCGC International.[Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - National Center for Biotechnology Information (PMC).[Link]

  • High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc.[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives - MDPI.[Link]

  • Microwave-assisted Hantzsch thiazole synthesis - National Center for Biotechnology Information (PMC).[Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap.[Link]

Sources

"cross-referencing analytical data for Ethyl 2-(dimethylamino)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of thiazole-4-carboxylate derivatives is critical for researchers developing advanced therapeutics, particularly in the synthesis of spirocyclic HAT (Histone Acetyltransferase) inhibitors and ITK (Interleukin-2 inducible T-cell kinase) inhibitors [1].

This guide objectively cross-references the analytical and synthetic performance of Ethyl 2-(dimethylamino)thiazole-4-carboxylate against its primary amine alternative, Ethyl 2-aminothiazole-4-carboxylate . By examining physicochemical data, structural characterization, and downstream reactivity, we provide a definitive framework for selecting and validating these critical heterocyclic building blocks.

Causality in Chemical Selection: Why the Dimethylamino Variant?

In drug discovery workflows, the choice of substitution at the 2-position of the thiazole ring fundamentally dictates the success of downstream synthetic steps.

The Alternative (Primary Amine): (CAS: 5398-36-7) features a highly nucleophilic primary amine [2]. While useful for creating amide linkages, this unprotected -NH₂ group is a liability during multi-step syntheses. It is highly susceptible to unwanted N-acylation, N-alkylation, or oxidation, often requiring tedious protection/deprotection steps (e.g., Boc or Cbz protection) that reduce overall yield.

The Target (Tertiary Amine): (CAS: 630423-58-4) resolves these synthetic bottlenecks [3]. The N,N-dimethylation sterically shields and electronically passivates the 2-position. When researchers need to modify the C4-ester—such as reducing it to an aldehyde via Lithium Aluminum Hydride (LiAlH₄) followed by Dess-Martin periodinane oxidation—the dimethylamino group remains completely inert. This chemoselectivity prevents the formation of imine byproducts, ensuring high-fidelity conversions essential for ITK inhibitor development.

Analytical Cross-Referencing Data

To ensure precise quality control and differentiate the target from potential primary or secondary amine impurities, cross-referencing multi-modal analytical data is required.

Property / TechniqueEthyl 2-aminothiazole-4-carboxylate (Alternative)Ethyl 2-(dimethylamino)thiazole-4-carboxylate (Target)
CAS Number 5398-36-7630423-58-4
Molecular Formula C₆H₈N₂O₂SC₈H₁₂N₂O₂S
Molecular Weight 172.20 g/mol 200.26 g/mol
LC-MS Profile (ESI+) m/z 173.1 [M+H]⁺m/z 201.1[M+H]⁺
FT-IR Spectroscopy 3400 & 3250 cm⁻¹ (Strong N-H stretches)No bands >3100 cm⁻¹ (Absence of N-H bonds)
¹H NMR (Diagnostic) ~7.2 ppm (br s, 2H, -NH₂)~3.1 ppm (s, 6H, -N(CH₃)₂)
Synthetic Role Precursor requiring amine protectionDirect precursor for C4-aldehyde conversion

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems, ensuring that any analytical deviations are immediately flagged before the compound is used in complex syntheses.

Protocol A: High-Resolution LC-MS/MS Profiling

Objective: Differentiate the lipophilic tertiary amine from polar primary/secondary amine impurities.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 Water:Acetonitrile mixture.

    • Causality: High dilution prevents ESI detector saturation and minimizes ion suppression, ensuring a linear response required for trace impurity quantification.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 5 minutes.

    • Causality: The acidic modifier ensures the thiazole nitrogen is consistently protonated, eliminating peak tailing. The gradient forces the more polar primary amine (if present) to elute significantly earlier than the target.

  • Self-Validation Check: Inject a blank solvent immediately after the highest concentration standard. Validation: The blank must show zero carryover at m/z 201.1 or 173.1. This guarantees that any m/z 173.1 detected in subsequent sample runs is a true synthetic impurity and not instrumental memory.

Protocol B: Quantitative ¹H NMR (qNMR) for Structural Integrity

Objective: Verify structural intactness without relying on external reference standards.

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons, allowing clear observation of the baseline where an -NH₂ peak would typically appear if cross-contamination occurred.

  • Acquisition Parameters: Set the relaxation delay (D1) to 10 seconds and acquire 32 scans.

    • Causality: A long D1 (10s) is mandatory to ensure that the isolated C5-H proton on the thiazole ring fully relaxes between RF pulses. Shorter delays lead to incomplete relaxation and artificially deflated integration values.

  • Self-Validation Check: Integrate the ester -CH₂- quartet (~4.3 ppm, 2H) against the -N(CH₃)₂ singlet (~3.1 ppm, 6H). Validation: The integration ratio must be exactly 1:3. Any deviation indicates partial degradation (e.g., ester hydrolysis) or co-eluting aliphatic impurities.

Analytical & Synthetic Workflow Visualization

The following diagram maps the logical progression from analytical differentiation to downstream drug development applications.

AnalyticalWorkflow Target Ethyl 2-(dimethylamino) thiazole-4-carboxylate (Target) NMR NMR Spectroscopy (1H & 13C) Target->NMR N-CH3 shifts LCMS LC-MS/MS Fragmentation Target->LCMS [M+H]+ 201 IR FT-IR Spectroscopy Target->IR No N-H stretch Alt Ethyl 2-aminothiazole- 4-carboxylate (Alternative) Alt->NMR NH2 shifts Alt->LCMS [M+H]+ 173 Alt->IR N-H stretch DataSync Cross-Referenced Analytical Profile NMR->DataSync LCMS->DataSync IR->DataSync Synthesis Downstream Synthesis: LiAlH4 / Dess-Martin DataSync->Synthesis Validated Purity Drug ITK & HAT Inhibitor Development Synthesis->Drug Aldehyde Intermediate

Workflow detailing the analytical cross-referencing and downstream application of thiazole derivatives.

References

  • Molaid Chemical Database. "ethyl 2-(dimethylamino)thiazole-4-carboxylate - CAS 630423-58-4 and Reaction Information". Molaid. Available at:[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate". PubChem. Available at:[Link][2]

Sources

"biological evaluation of substituted aminothiazole-4-carboxylate analogs"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as lead compounds in drug discovery. The transition from a preliminary hit to a clinically viable lead requires balancing pharmacodynamics with structural efficiency.

The substituted 2-aminothiazole-4-carboxylate scaffold has emerged as a highly privileged structure in medicinal chemistry[1]. Its planar aromaticity facilitates critical


 stacking, while the C2 amine and C4 carboxylate groups provide a versatile hydrogen-bonding network. Because of this modularity, the scaffold can be precisely tuned to target complex biological pathways, most notably in infectious diseases and oncology.

This guide objectively compares the biological performance of next-generation aminothiazole-4-carboxylate analogs against traditional standard-of-care therapeutics, supported by validated experimental data and mechanistic causality.

I. Anti-Mycobacterial Performance: Targeting mtFabH

Mechanistic Causality & Design In Mycobacterium tuberculosis, the


-ketoacyl-ACP synthase III (mtFabH) enzyme is the crucial biochemical bridge between the FAS-I and FAS-II pathways, driving the biosynthesis of the bacterial cell wall's mycolic acids[2]. Traditional inhibitors like  suffer from moderate potency[2].

By utilizing the 2-aminothiazole-4-carboxylate core, researchers have engineered Analog 3 (Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate). The causality behind this design is highly specific: the electrophilic bromomethyl substituent at the C2 position establishes a covalent interaction with the enzyme's catalytic triad, while the 5-(3-chlorophenyl) moiety anchors the molecule deep within the hydrophobic binding pocket[2].

mtFabH_Pathway AcCoA Acetyl-CoA mtFabH mtFabH Enzyme (Catalytic Triad) AcCoA->mtFabH Substrate 1 MalACP Malonyl-ACP MalACP->mtFabH Substrate 2 FASII FAS-II Pathway (Mycolic Acid) mtFabH->FASII Condensation Analog3 Aminothiazole Analog 3 Analog3->mtFabH Covalent Inhibition

Figure 1: mtFabH inhibition pathway by aminothiazole-4-carboxylate analogs.
Experimental Protocol: Self-Validating FAS-I/II Inhibition & MIC Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. We run a parallel enzymatic and phenotypic assay to confirm that whole-cell activity is causally linked to target inhibition rather than off-target toxicity.

  • Enzyme Preparation & Control Setup: Purify recombinant mtFabH. Establish a positive control using 200 µg/mL TLM and a negative vehicle control (1% DMSO) to establish the assay baseline. Validation Check: The assay must yield a Z'-factor > 0.6 to proceed.

  • Radiochemical Substrate Incubation: Incubate the enzyme with [14C]-malonyl-CoA and acetyl-CoA in the presence of serial dilutions of Analog 3.

  • Reaction Quenching: Quench the reaction with cold trichloroacetic acid (TCA) to precipitate proteins. Causality: Halting the reaction precisely at 20 minutes ensures we capture steady-state kinetics before substrate depletion occurs.

  • Quantification: Extract the radiolabeled

    
    -ketoacyl-ACP and quantify via liquid scintillation counting to determine the IC
    
    
    
    .
  • Phenotypic Validation: Concurrently, culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Expose the cultures to the analogs and measure the Minimum Inhibitory Concentration (MIC) via a resazurin microtiter assay.

Performance Data: Anti-Mycobacterial Efficacy

Analog 3 significantly outperforms both the direct competitor (TLM) and the frontline therapeutic (Isoniazid) in whole-cell efficacy[2].

CompoundTargetMIC (µg/mL)IC

(µM)
Mechanism of Action
Analog 3 M. tuberculosis H37Rv0.062.43Covalent mtFabH Inhibition
Thiolactomycin (TLM) M. tuberculosis H37Rv13.0075.00Reversible mtFabH Inhibition
Isoniazid (INH) M. tuberculosis H37Rv0.25N/AInhA Inhibition

II. Anti-Proliferative Performance: Oncology Applications

Mechanistic Causality & Design In oncology, the aminothiazole-4-carboxylate core serves as a highly efficient bioisostere for complex, synthetically challenging peptide structures[1]. For example, is a potent anti-mitotic tetrapeptide, but its commercial synthesis is a logistical bottleneck[3].

Researchers have synthesized Analog 6m , a 2-amino-thiazole-4-carboxamide that mimics Pretubulysin[3]. The C4 carboxylate derivative preserves the crucial hydrogen-bonding network required to bind


-tubulin dimers, preventing their polymerization into functional microtubules[3]. Similarly, in colorectal cancer models, Analog 5a  (Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate) effectively downregulates 

-catenin, halting tumor progression[4].

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubule Network Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Microtubules->Mitosis Dynamic Instability Apoptosis Cell Cycle Arrest & Apoptosis Mitosis->Apoptosis Checkpoint Activation Analog6m Analog 6m (Pretubulysin Mimic) Analog6m->Tubulin Binds Tubulin Analog6m->Microtubules Prevents Assembly

Figure 2: Disruption of microtubule dynamics by aminothiazole-4-carboxylate analogs.
Experimental Protocol: Self-Validating MTT Cell Viability Assay

To evaluate anti-proliferative efficacy, we must differentiate between true cytostatic effects and metabolic artifacts inherent to colorimetric assays.

  • Cell Seeding & Synchronization: Seed MCF7 (breast cancer) and HCT 116 (colorectal cancer) cells at

    
     cells/well in 96-well plates. Causality: Incubating for 24h prior to treatment allows for proper adhesion and synchronizes the cell cycle, ensuring the anti-mitotic agents act on a uniform population.
    
  • Compound Administration & Controls: Treat cells with serial dilutions of Analog 6m and 5a. Crucially, include Taxol and Methotrexate as positive standard-of-care controls, and a background control (media + MTT without cells) to subtract baseline absorbance.

  • Tetrazolium Reduction: After 72h of exposure, add the MTT reagent. The conversion of MTT to formazan by mitochondrial succinate dehydrogenase serves as a direct proxy for viable cell metabolism[3].

  • Solubilization & Spectrophotometry: Dissolve the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Data Normalization: Calculate the IC

    
     using non-linear regression analysis. Validation Check: The curve fit must demonstrate an 
    
    
    
    to be considered statistically robust.
Performance Data: Anti-Proliferative Efficacy

While Analog 6m is slightly less potent than the highly complex Taxol, its structural simplicity and synthetic accessibility make it an exceptional lead compound for further optimization[3]. Analog 5a demonstrates near-parity with Methotrexate in colorectal models[4].

CompoundTarget Cell LineIC

(µM)
Reference StandardStandard IC

(µM)
Analog 6m MCF7 (Breast Cancer)0.47Taxol< 0.10
Analog 6m NCI-H1650 (Lung Cancer)1.10Pretubulysin~ 0.01
Analog 5a HCT 116 (Colorectal)0.72Methotrexate0.70

Conclusion & Strategic Recommendations

The biological evaluation of substituted aminothiazole-4-carboxylate analogs confirms their status as highly adaptable, potent pharmacophores. In anti-mycobacterial applications, the scaffold achieves sub-micromolar inhibition by covalently targeting mtFabH, vastly outperforming legacy drugs like Thiolactomycin[2]. In oncology, the scaffold successfully mimics complex natural products, offering a synthetically viable route to disrupt microtubule dynamics and


-catenin pathways[3],[4]. For drug development professionals, prioritizing C2-halogenated and C5-aromatic substitutions on this core will likely yield the highest return on investment during lead optimization.

References

  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the

    
    -Ketoacyl-ACP Synthase mtFabH | Source:  PLOS One | URL: [Link]
    
  • Title: Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin | Source: J-Stage (Chem. Pharm. Bull.) | URL: [Link]

  • Title: Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents | Source: PubMed | URL: [Link]

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Source: PMC | URL: [Link]

Sources

Safety Operating Guide

Ethyl 2-(dimethylamino)thiazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide: Ethyl 2-(dimethylamino)thiazole-4-carboxylate Disposal

Executive Summary & Chemical Context

This guide provides the definitive protocol for the disposal of Ethyl 2-(dimethylamino)thiazole-4-carboxylate . As a Senior Application Scientist, I must emphasize that while this compound is a valuable scaffold in drug discovery (often used for its rigidity and hydrogen-bonding potential), its disposal requires strict adherence to environmental safety protocols due to the stability of the thiazole ring and the potential for aquatic toxicity.

Chemical Identity:

  • Compound: Ethyl 2-(dimethylamino)thiazole-4-carboxylate[1][2][3]

  • Functional Groups: Thiazole heterocycle, Ethyl ester, Tertiary amine.

  • Key Hazard Class: Irritant (Skin/Eye/Resp), Acute Toxicity (Oral), Aquatic Hazard.

Core Directive: This substance must never be discharged into municipal wastewater systems. The high thermal stability of the thiazole ring requires high-temperature incineration for complete mineralization.

Hazard Profile & Safety Data (H-Codes)

Before initiating disposal, verify the hazard profile. This dictates the Personal Protective Equipment (PPE) and segregation requirements.

ParameterSpecificationOperational Implication
Signal Word WARNING Standard Level C PPE required (Lab coat, nitrile gloves, safety glasses).
H302 Harmful if swallowedDo not generate dust. Wash hands immediately after handling waste containers.
H315 / H319 Causes skin/eye irritationDouble-glove if handling pure solid. Use face shield if pouring large liquid volumes.
H335 May cause respiratory irritationMandatory: Perform all solid waste transfers inside a certified fume hood.
H412 Harmful to aquatic lifeZero Tolerance: No drain disposal. All rinsates must be collected.

Disposal Decision Logic (Visualized)

The following workflow illustrates the decision-making process for segregating this chemical based on its physical state.

DisposalWorkflow Start Waste Generation: Ethyl 2-(dimethylamino)thiazole-4-carboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixture, Mother Liquor) StateCheck->LiquidWaste Solution Debris Contaminated Debris (Gloves, Weigh boats, Paper) StateCheck->Debris Trace ContainerS Container: Wide-mouth HDPE Jar SolidWaste->ContainerS LabelS Labeling: 'Hazardous Waste - Toxic/Irritant' List full chemical name ContainerS->LabelS Incineration Final Disposal: High-Temp Incineration (RCRA Approved Facility) LabelS->Incineration SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, MeOH, DMF) SolventCheck->NonHalo No Halogens Halo->Incineration Stream A NonHalo->Incineration Stream B SolidBin Container: Double-bagged in HazWaste Box Debris->SolidBin SolidBin->Incineration

Figure 1: Decision matrix for segregating thiazole-based chemical waste streams to ensure compliance with incineration protocols.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf-life inventory, spilled solids, or excess weighing material.

  • Selection of Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Move the waste container into the chemical fume hood.

    • Transfer the solid using a disposable spatula or powder funnel to minimize dust generation (H335 hazard).

  • Labeling (Critical Step):

    • Apply a hazardous waste label immediately.

    • Constituents: Write "Ethyl 2-(dimethylamino)thiazole-4-carboxylate".

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Secondary Containment: Place the closed jar into a secondary bin until pickup to prevent accidental environmental release.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, rotovap condensates, or reaction solvents containing the product.

  • Segregation (The "Halogen Rule"):

    • Scenario 1: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated Waste carboy.

    • Scenario 2: If dissolved in Ethyl Acetate, Methanol, or DMF, it goes into the Non-Halogenated Organic carboy.

    • Why? Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the incineration fuel-blending process.

  • pH Check:

    • Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize strictly before adding to the waste carboy to prevent exothermic reactions or gas evolution in the drum.

  • Rinsing:

    • Rinse all glassware with a small volume of Acetone or Ethanol.

    • Add the rinsate to the waste carboy. Do not wash the first rinse down the sink.

Protocol C: Contaminated Debris

Applicable for: Nitrile gloves, paper towels, weigh boats, and syringes.

  • Collection: Place items in a clear polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum/box.

  • Sharps: If syringes were used, they must go into a rigid Red Sharps Container, regardless of chemical contamination.

Scientific Integrity & Rationale

Why Incineration? The thiazole ring system is aromatic and remarkably stable against oxidative degradation. Standard wastewater treatment methods (biological digestion) are often ineffective at mineralizing heterocyclic rings, leading to bioaccumulation in aquatic ecosystems. High-temperature incineration (>1000°C) is the only validated method to break the C-S and C-N bonds effectively, converting them to SO₂ and NOx, which are then scrubbed from the exhaust stack [1].

Why Segregate Halogens? While the thiazole compound itself contains Nitrogen and Sulfur, it does not contain Halogens (Fluorine, Chlorine, Bromine). However, if you mix it with halogenated solvents, the entire waste stream requires specialized scrubbers to remove acidic gases (HCl/HF) during incineration. Segregating non-halogenated mixtures allows for "fuel blending," where the waste is used as fuel for cement kilns, a more sustainable and cost-effective disposal route [2].

Emergency Procedures

  • Spill (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels to dampen, then scoop into a waste jar. Clean surface with soap and water; collect all cleanup materials as hazardous waste.

  • Skin Contact: Wash with soap and water for 15 minutes. The ester group is lipophilic; water alone may not remove it efficiently, so soap is essential.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Ethyl 2-aminothiazole-4-carboxylate (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 630423-58-4 Role: Senior Application Scientist[1]

Executive Summary: Operational Context

Ethyl 2-(dimethylamino)thiazole-4-carboxylate (CAS: 630423-58-4) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., ITK and HAT inhibitors).[1] Unlike common bulk solvents, this compound occupies a "high-value, moderate-hazard" niche in the laboratory.[1]

While often classified under generic "Irritant" categories (H315/H319/H335), its structural relationship to bioactive aminothiazoles necessitates a Precautionary Principle approach. You must treat it as a potential sensitizer and a biologically active agent until proven otherwise.[1]

The Core Directive: Do not rely solely on the absence of a "Danger" signal word. Your safety protocol must be proactive, preventing exposure rather than just mitigating it.

Risk Assessment & Hazard Profile

Self-Validation Check: Before handling, verify the physical state. Pure Ethyl 2-(dimethylamino)thiazole-4-carboxylate is typically a pale yellow to off-white solid or viscous oil .[1] Darkening or tar-like consistency indicates oxidation or hydrolysis, potentially altering its hazard profile.[1]

Hazard Class (GHS)Hazard StatementOperational Implication
Skin Irritation 2 H315: Causes skin irritationZero-Skin-Contact Policy. Thiazoles can penetrate the epidermis; irritation is a precursor to potential sensitization.[1]
Eye Irritation 2A H319: Causes serious eye irritationVapor/Dust Control. The ester group can hydrolyze on moist mucous membranes (eyes), causing localized acidity.
STOT SE 3 H335: May cause respiratory irritationFume Hood Mandatory. Inhalation of dust or aerosols must be prevented to avoid mucosal inflammation.[1]
Acute Tox. 4 (Oral) H302: Harmful if swallowedHygiene Barrier. Ingestion risk is low in synthesis but high in cross-contamination (gloves

phone

mouth).

Personal Protective Equipment (PPE) Protocol

This protocol uses a Layered Defense Strategy . No single barrier is infallible; therefore, redundancy is engineered into the workflow.

A. Hand Protection (The Critical Barrier)[1]
  • Primary Layer: Nitrile (0.11 mm / 4 mil minimum) .[1]

    • Why: Nitrile offers excellent resistance to the ester functionality and the thiazole ring.[1] Latex is permeable to many organic esters and should be avoided.[1]

  • Secondary Layer (For Synthesis/Scale-up >1g): Laminated Film (e.g., Silver Shield/Barrier) under Nitrile.[1]

    • Why: If handling concentrated solutions in halogenated solvents (DCM/Chloroform), simple nitrile degrades in <5 minutes. The laminate provides chemical permeation resistance, while the outer nitrile provides grip.

  • Self-Validation Technique: "The Inflation Test."[1] Before donning, trap air in the nitrile glove and squeeze. If it deflates, the structural integrity is compromised. Discard immediately.

B. Respiratory Protection
  • Standard Operation: Fume Hood (Certified) . Sash height <18 inches. Face velocity 80–100 fpm.[1]

  • Outside Hood (Spills/Weighing): Half-mask respirator with P100/OV cartridges .

    • Why: The P100 filter captures particulates (solid form), while the Organic Vapor (OV) cartridge neutralizes any volatile hydrolysis products or residual solvents.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient for handling fine powders or oils that can splash.[1]

  • Body: Lab Coat (100% Cotton or Nomex) . Synthetic blends (polyester) can melt into the skin if a fire occurs (thiazoles are combustible). Long pants and closed-toe leather/composite shoes are mandatory.[1]

PPE Selection Logic Flowchart

PPE_Logic Start Start: Handling CAS 630423-58-4 StateCheck Is the compound Solid or Liquid? Start->StateCheck ScaleCheck Quantity Scale? StateCheck->ScaleCheck Solid/Powder SolventCheck dissolved in DCM/CHCl3? StateCheck->SolventCheck Liquid/Solution Level1 LEVEL 1: Standard Nitrile Gloves (4mil) Safety Glasses Fume Hood ScaleCheck->Level1 < 100 mg Level2 LEVEL 2: Enhanced Double Nitrile Splash Goggles Fume Hood ScaleCheck->Level2 > 100 mg SolventCheck->Level2 No (Neat/Alcohol) Level3 LEVEL 3: Maximum Silver Shield Liners Nitrile Outer Respirator (P100/OV) standby SolventCheck->Level3 Yes (Halogenated)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent environment.[1]

Operational Workflow: From Storage to Synthesis

Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiazoles can darken upon air exposure.[1]

  • Retrieval: Allow the container to warm to room temperature before opening. This prevents condensation (water) from entering the bottle, which causes hydrolysis of the ester.

Step 2: Weighing & Transfer
  • Protocol:

    • Place the balance inside the fume hood if possible.[1]

    • If the balance is external, use a tared vial with a septum cap .[1]

    • Add the solid/oil to the vial inside the hood, cap it, then weigh.

    • Never transport an open container across the lab.

Step 3: Reaction Setup
  • Compatibility: Avoid strong oxidizing agents (e.g., KMnO4, H2O2) which can react violently with the thiazole sulfur.

  • Monitoring: If the reaction mixture turns black unexpectedly, it may indicate ring decomposition.[1] Stop, cool, and assess.

Emergency Response & Disposal

Spill Response (Self-Validating Loop)
  • Evacuate & Ventilate: Clear the immediate area.[1]

  • Assess: Is it powder or liquid?

    • Powder: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use sawdust (combustible).

  • Clean: Wash surface with 10% bleach solution (oxidizes the sulfur residues), followed by soap and water.

  • Validation: Check for residual odor (sulfurous/amine smell).[1] If odor persists, re-clean.

Disposal Protocol
  • Waste Stream: Segregate as "Hazardous Organic Waste - Heterocyclic." [1]

  • Do Not: Mix with acidic waste streams if possible, as protonation of the amine increases solubility and potential for leaching.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10433722 (Ethyl 2-(dimethylamino)thiazole-4-carboxylate).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Health Hazards (Skin/Eye Irritation).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standard (29 CFR 1910.134).[1][2] Retrieved from [Link][1]

  • Molaid Chemicals. Chemical Properties and Reaction Info for CAS 630423-58-4.[1] Retrieved from [Link][1]

Sources

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